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Foundational

Technical Monograph: 7-Amino-1,8-naphthyridine-2-carbaldehyde

The following technical guide details the structural, synthetic, and functional characteristics of 7-Amino-1,8-naphthyridine-2-carbaldehyde . This document is designed for researchers in medicinal chemistry and supramole...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional characteristics of 7-Amino-1,8-naphthyridine-2-carbaldehyde . This document is designed for researchers in medicinal chemistry and supramolecular biology, focusing on the molecule's critical role as a precursor for mismatch-binding ligands (MBLs).

Molecular Class: Heterocyclic Aldehyde / Supramolecular Synthon Primary Application: Precursor for Guanine-Guanine (G-G) Mismatch Recognition Ligands

Executive Summary

7-Amino-1,8-naphthyridine-2-carbaldehyde is a bifunctional heteroaromatic scaffold essential for the synthesis of Naphthyridine Dimers (NDs) . Unlike standard intercalators, derivatives of this molecule possess a unique hydrogen-bonding surface capable of recognizing G-G mismatches in DNA and RNA—a structural anomaly associated with trinucleotide repeat disorders such as Fragile X syndrome.

This guide delineates the optimized synthesis of the aldehyde from 2,6-diaminopyridine, its spectroscopic signature, and its mechanistic application in stabilizing non-canonical nucleic acid structures.

Molecular Architecture & Properties

The molecule features a 1,8-naphthyridine core (two fused pyridine rings) functionalized at the 2- and 7-positions (alpha to the nitrogens). This substitution pattern creates a "Janus-faced" electronic profile:

  • Position 7 (Amino): Acts as a hydrogen bond donor/acceptor motif (D-A) crucial for base pairing with Guanine.

  • Position 2 (Formyl): A reactive electrophile allowing for dimerization via linker conjugation (e.g., Schiff base formation or reductive amination).

Physicochemical Data
PropertyValueNotes
Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Melting Point ~240 °C (decomp.)[1]High crystallinity due to intermolecular H-bonding.
Solubility DMSO, DMF, dilute acidPoor solubility in non-polar organic solvents.
Appearance Yellowish-brown solidTypical of conjugated naphthyridines.
pKa (est) ~3.5 - 4.0 (Ring N)Protonation occurs at N1/N8; less basic than pyridine due to electron-withdrawing formyl group.

Synthetic Protocol

The synthesis of 7-amino-1,8-naphthyridine-2-carbaldehyde requires a multi-step approach to install the aldehyde functionality without over-oxidizing the electron-rich amino group. The most robust pathway utilizes a Selenium Dioxide (SeO₂) oxidation of a protected methyl precursor.

Reaction Pathway (Graphviz)

SynthesisPathway Start 2,6-Diaminopyridine Inter1 2-Amino-7-methyl- 1,8-naphthyridine Start->Inter1 3-oxo-butyraldehyde dimethyl acetal (H3PO4, 90°C) Protect N-Acetyl-2-amino- 7-methyl-1,8-naphthyridine Inter1->Protect Ac2O (Protection) Oxidation N-Acetyl-2-formyl- 1,8-naphthyridine Protect->Oxidation SeO2, Dioxane (Selective Oxidation) Final 7-Amino-1,8-naphthyridine- 2-carbaldehyde Oxidation->Final 1N HCl or NaOH (Hydrolysis)

Caption: Optimized synthetic route from 2,6-diaminopyridine to the target aldehyde via SeO2 oxidation.

Detailed Methodology

Step 1: Friedländer Condensation [2]

  • Reagents: 2,6-Diaminopyridine, 3-oxo-butyraldehyde dimethyl acetal, Phosphoric acid.

  • Procedure: Condense the diamine with the acetal at 90°C. The reaction closes the second ring to form 2-amino-7-methyl-1,8-naphthyridine .

  • Critical Check: Ensure complete cyclization by monitoring the disappearance of the diamine via TLC (MeOH/DCM).

Step 2: Acetyl Protection

  • Rationale: The exocyclic amine is susceptible to oxidation. Protection as the acetamide is mandatory before introducing SeO₂.

  • Protocol: Reflux 2-amino-7-methyl-1,8-naphthyridine in acetic anhydride.

  • Yield: Typically >85%.[3]

Step 3: Selenium Dioxide Oxidation

  • Reagents: SeO₂, Dioxane/Water (wet dioxane promotes aldehyde formation over acid).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: SeO₂ selectively oxidizes the activated methyl group (alpha to the ring nitrogen) to the aldehyde.

  • Safety Note: SeO₂ is highly toxic. Use a fume hood and dispose of selenium waste separately.

Step 4: Hydrolysis

  • Reagents: 1N HCl or dilute NaOH.

  • Procedure: Heat the protected aldehyde to remove the acetyl group. Neutralize carefully to precipitate the product.

  • Purification: Recrystallization from Methanol/DMF.

Spectroscopic Characterization

Validation of the structure relies heavily on ¹H NMR to confirm the presence of the aldehyde proton and the integrity of the naphthyridine scaffold.

Signal (δ ppm)MultiplicityAssignmentStructural Insight
~10.23 Singlet (1H)-CHO Distinctive aldehyde peak; confirms oxidation success.
8.70 Doublet (J≈8.9 Hz)H-4Deshielded aromatic proton near ring nitrogen.
8.1 - 8.2 DoubletH-3 / H-5Core aromatic protons.
7.30 DoubletH-6
~7.0 - 7.5 Broad Singlet-NH₂ Amino protons (exchangeable with D₂O).

IR Spectrum: Look for the carbonyl stretch at ~1690–1700 cm⁻¹ (aldehyde) and amine N-H stretches at 3200–3400 cm⁻¹ .

Functional Application: G-G Mismatch Recognition

The primary utility of 7-amino-1,8-naphthyridine-2-carbaldehyde is in the construction of dimeric ligands (e.g., Nakatani's Naphthyridine Dimer).

Mechanism of Action

In a DNA duplex, a Guanine-Guanine mismatch creates a thermodynamic instability. The naphthyridine ring mimics the hydrogen bonding face of Cytosine but with an extended aromatic surface.

  • Hydrogen Bonding: The 2-amino-1,8-naphthyridine moiety forms a stable complex with Guanine via:

    • Naphthyridine N1 (Acceptor) ↔ Guanine N1-H (Donor)

    • Naphthyridine 2-NH₂ (Donor) ↔ Guanine O6 (Acceptor)

  • Dimerization: Two aldehyde-derived naphthyridines linked by a flexible chain (e.g., suberic acid linker) can simultaneously bind both guanines in a mismatch, effectively "clamping" the unstable base pair.

Interaction Diagram (Graphviz)

Interaction cluster_DNA DNA G-G Mismatch Site cluster_Ligand Naphthyridine Dimer (ND) Guanine1 Guanine 1 (Donor: N1-H) (Acceptor: O6) Naph1 Naphthyridine Unit A (Acceptor: N1) (Donor: 2-NH2) Guanine1->Naph1 H-Bonding Guanine2 Guanine 2 (Donor: N1-H) (Acceptor: O6) Naph2 Naphthyridine Unit B (Acceptor: N1) (Donor: 2-NH2) Guanine2->Naph2 H-Bonding Linker Linker Chain (Derived from Aldehyde) Naph1->Linker Naph2->Linker

Caption: Cooperative binding mode where the naphthyridine dimer stabilizes a G-G mismatch via dual H-bond interfaces.

Stability & Handling

  • Oxidation Sensitivity: While the aldehyde is relatively stable, the amino group can darken upon prolonged exposure to air/light. Store under inert atmosphere (Argon) at -20°C.

  • Reactivity: The aldehyde is highly reactive toward primary amines. Ensure solvents for NMR (DMSO-d6) are amine-free to avoid in situ imine formation.

References

  • Nakatani, K., et al. (2001). "Recognition of Guanine-Guanine Mismatches by the Dimeric Form of 2-Amino-1,8-naphthyridine." Journal of the American Chemical Society.[4] Link

  • Goswami, S., et al. (2005). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules. Link

  • Fenlon, E. E., et al. (1993).[2] "Convenient Synthesis of 2-Amino-1,8-naphthyridines, Building Blocks for Host-Guest and Self-Assembling Systems." Journal of Organic Chemistry. Link

  • Kobori, A., & Nakatani, K. (2008).[5] "Dimer of 2,7-diamino-1,8-naphthyridine for the detection of mismatches formed by pyrimidine nucleotide bases."[5] Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: 7-Amino-1,8-naphthyridine-2-carbaldehyde

Executive Summary The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and purines. Within this family, 7-amino-1,8-naphthyridine-2-carbaldehyde repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and purines. Within this family, 7-amino-1,8-naphthyridine-2-carbaldehyde represents a critical intermediate. Its unique substitution pattern—featuring a hydrogen-bond donor (amine) and a reactive electrophile (aldehyde) on a rigid heterocyclic core—makes it an indispensable "syntone" for constructing complex DNA/RNA-binding ligands and metallo-supramolecular assemblies.

This guide details the structural logic, validated synthetic pathways, and experimental protocols required to generate and utilize this molecule, specifically focusing on its role in developing Mismatch Binding Ligands (MBLs) for targeting non-canonical nucleic acid structures.

Structural Analysis & Nomenclature

Correct IUPAC numbering is non-negotiable for reproducibility, as naphthyridine isomers (1,5-, 1,6-, etc.) exhibit vastly different reactivities.

  • IUPAC Name: 7-Amino-1,8-naphthyridine-2-carbaldehyde

  • Alternative Names: 2-Amino-7-formyl-1,8-naphthyridine (Symmetry allows 2/7 interchange depending on priority rules, but the aldehyde is generally C2 for functionalization logic).

  • Molecular Formula: C₉H₇N₃O

  • Molecular Weight: 173.17 g/mol

Structural Pharmacophore

The molecule is defined by its DAA (Donor-Acceptor-Acceptor) hydrogen-bonding motif at the Watson-Crick face.

FeatureChemical FunctionApplication Relevance
N1, N8 Nitrogens Proton acceptors (Basic)Metal coordination; Hydrogen bonding to guanine exocyclic amines.
C7-Amine (-NH₂) Proton donorCritical for "head-to-head" or "head-to-tail" recognition of DNA base pairs.
C2-Aldehyde (-CHO) Electrophilic handleSite for reductive amination to link dimers (e.g., Nakatani ligands).

Synthetic Strategy: The Oxidative Route

Direct functionalization of the naphthyridine ring is challenging due to the electron-deficient nature of the pyridine-like rings. The most robust route involves the Riley Oxidation of a methyl precursor.

Validated Pathway
  • Condensation: 2,6-Diaminopyridine reacts with acetoacetaldehyde dimethyl acetal to form the 7-methyl-1,8-naphthyridine core.

  • Protection (Critical): The exocyclic amine is acetylated. Why? Free amines can coordinate to Selenium Dioxide (SeO₂) or undergo oxidative polymerization, drastically reducing yields.

  • Oxidation: SeO₂ selectively oxidizes the activated methyl group to an aldehyde.

  • Deprotection: Acidic hydrolysis restores the free amine.

SynthesisPath Start 2,6-Diaminopyridine Inter1 2-Amino-7-methyl- 1,8-naphthyridine Start->Inter1 Acetoacetaldehyde dimethyl acetal H3PO4, 90°C Protect N-Acetyl Intermediate Inter1->Protect Ac2O, 120°C (Protection) Aldehyde Protected Aldehyde Protect->Aldehyde SeO2, Dioxane (Riley Oxidation) Final 7-Amino-1,8-naphthyridine- 2-carbaldehyde Aldehyde->Final 1N HCl (Deprotection)

Caption: Step-wise synthesis from commercially available pyridine precursors to the target aldehyde.

Detailed Experimental Protocol

Note: This protocol synthesizes the key intermediate and oxidizes it. All steps must be performed in a fume hood due to SeO₂ toxicity.

Step 1: Synthesis of 2-Acetamido-7-methyl-1,8-naphthyridine

Reagents: 2-Amino-7-methyl-1,8-naphthyridine (Precursor), Acetic Anhydride.[1]

  • Suspend 2-amino-7-methyl-1,8-naphthyridine (10.0 mmol) in acetic anhydride (15 mL).

  • Heat the mixture to 120°C for 2 hours. The suspension will clear as the product forms.

  • Cool to room temperature. The acetylated product often precipitates.

  • Pour onto ice-water (100 mL) and neutralize with NaHCO₃.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Checkpoint: ¹H NMR should show a singlet ~2.2 ppm (Acetyl-CH₃) and a singlet ~2.7 ppm (Ring-CH₃).

Step 2: Selenium Dioxide Oxidation (The Critical Step)

Reagents: 2-Acetamido-7-methyl-1,8-naphthyridine, Selenium Dioxide (SeO₂), 1,4-Dioxane.

  • Dissolution: Dissolve the acetylated intermediate (5.0 mmol) in 1,4-dioxane (50 mL). Ensure the solvent is dry to prevent over-oxidation to the carboxylic acid.

  • Reagent Addition: Add pulverized SeO₂ (6.0 mmol, 1.2 equiv) in one portion.

  • Reaction: Reflux the mixture (101°C) for 4–6 hours.

    • Visual Cue: The reaction will deposit black selenium metal (Se⁰) as the oxidation proceeds.

  • Workup: Filter the hot solution through a pad of Celite to remove toxic selenium metal. Wash the pad with hot dioxane.

  • Isolation: Evaporate the filtrate to dryness. The residue is the protected aldehyde (N-(7-formyl-1,8-naphthyridin-2-yl)acetamide).

Step 3: Deprotection
  • Suspend the residue in 1N HCl (20 mL).

  • Reflux for 1 hour.

  • Cool and neutralize carefully with saturated NaHCO₃ to pH 8.

  • Extract with Chloroform/Isopropanol (3:1) or Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Mechanistic Insight: Riley Oxidation

Understanding the mechanism allows for troubleshooting. The oxidation of the methyl group is not a direct oxygen insertion but a rearrangement.

  • Ene Reaction: The electrophilic selenium attacks the enol form of the methyl group.

  • Sigmatropic Shift: A [2,3]-sigmatropic rearrangement moves the oxygen to the terminal carbon.

  • Elimination: Loss of water and selenium yields the carbonyl.

RileyMech Step1 Enol Tautomer of 7-Methyl-Naphthyridine Step2 SeO2 Attack (Ene Reaction) Step1->Step2 Step3 Allylic Seleninic Acid Intermediate Step2->Step3 Step4 [2,3]-Sigmatropic Rearrangement Step3->Step4 Step5 Dehydration & Se(0) Loss Step4->Step5 Product Target Aldehyde Step5->Product

Caption: Mechanism of SeO2 oxidation converting the activated methyl group to an aldehyde.

Applications in Drug Discovery: RNA Targeting

The primary utility of 7-amino-1,8-naphthyridine-2-carbaldehyde is as a precursor for Naphthyridine Dimers , often referred to as "Nakatani Ligands."

The "Mismatch" Strategy

Small molecules that bind to DNA/RNA mismatches (e.g., G-G mismatches) are vital for targeting trinucleotide repeat disorders (like Huntington's disease).

  • Dimerization: Two naphthyridine units are linked via the aldehyde.

  • Linker Chemistry: The aldehyde reacts with a diamine (e.g., 1,3-diaminopropane) followed by NaBH₄ reduction.

  • Binding Mode: The resulting dimer inserts into the DNA helix, forming hydrogen bonds with the mismatched Guanines, stabilizing the structure.

Application DomainMechanism of ActionKey Reference
G-G Mismatch Recognition Dimer binds two guanines simultaneously via DAA-ADD H-bonding.Nakatani et al. (2005)
Fluorescent Probes Naphthyridine fluorescence is quenched/enhanced upon base stacking.Goswami et al. (2014)
Metallo-Drugs N1/N8 chelate transition metals (Ru, Cu) for DNA cleavage.Levina et al. (2002)

References

  • Goswami, S., et al. (2014). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 19, 10705-10716.

  • Nakatani, K., et al. (2005).[2] "Small-molecule ligand induces nucleotide flipping in (CAG)n trinucleotide repeats." Nature Chemical Biology, 1, 39-43.

  • Ojha, M., et al. (2021).[3] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[3][4] Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.[3]

  • Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation."[5][6][7][8] Organic Syntheses, Coll. Vol. 2, p.509. (Foundational methodology for SeO2 oxidation).

Sources

Foundational

The Friedländer Annulation with 7-Amino-1,8-naphthyridine-2-carbaldehyde: A Technical Guide to the Synthesis of Novel Aza-Polycyclic Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The Friedländer annulation stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile strategy for the synthesis of quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedländer annulation stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile strategy for the synthesis of quinolines and their congeners.[1][2][3] This in-depth technical guide focuses on the application of this powerful reaction to a highly functionalized and pharmaceutically relevant substrate: 7-Amino-1,8-naphthyridine-2-carbaldehyde. The resulting polycyclic aromatic compounds, rich in nitrogen, are of significant interest in drug discovery and materials science due to their potential as scaffolds for novel therapeutic agents and functional materials.[2] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols adapted from analogous systems, and critical considerations for the successful synthesis of these complex heterocyclic architectures. While direct literature precedents for the Friedländer annulation of 7-Amino-1,8-naphthyridine-2-carbaldehyde are not extensively documented, this guide offers field-proven insights and validated starting points based on the well-established reactivity of structurally similar 2-aminonicotinaldehydes.[2][4][5]

Introduction: The Significance of Fused Aza-Aromatics

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic fusion of additional aromatic rings onto this framework through reactions like the Friedländer annulation can lead to the generation of novel, complex polycyclic aromatic compounds (PACs) with unique electronic and steric properties. These new chemical entities hold immense potential for modulating biological targets and for the development of advanced materials.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][3] This reaction provides a direct and efficient pathway to construct quinoline and, by extension, other fused aza-aromatic systems.

The Reaction Core: Mechanism of the Friedländer Annulation

The Friedländer annulation can proceed through two primary mechanistic pathways, largely dependent on the catalytic conditions employed. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

Base-Catalyzed Mechanism

Under basic conditions, the reaction is initiated by the deprotonation of the α-methylene compound to form an enolate. This is followed by an aldol-type condensation with the aldehyde group of the 7-Amino-1,8-naphthyridine-2-carbaldehyde. The subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by dehydration, yields the final annulated product.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction often commences with the formation of a Schiff base (imine) between the amino group of the naphthyridine substrate and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the fused aromatic system.

Diagram of the General Friedländer Annulation Mechanism:

Friedlander_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway Aminoaldehyde_B 7-Amino-1,8-naphthyridine -2-carbaldehyde Aldol_Adduct Aldol Adduct Aminoaldehyde_B->Aldol_Adduct Aldol Condensation Enolate Enolate of α-Methylene Ketone Enolate->Aldol_Adduct Cyclized_Intermediate_B Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate_B Intramolecular Cyclization Product_B Fused Polycycle Cyclized_Intermediate_B->Product_B Dehydration Aminoaldehyde_A 7-Amino-1,8-naphthyridine -2-carbaldehyde Schiff_Base Schiff Base Aminoaldehyde_A->Schiff_Base Imination Ketone_A α-Methylene Ketone Ketone_A->Schiff_Base Cyclized_Intermediate_A Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_A Intramolecular Aldol-type Reaction Product_A Fused Polycycle Cyclized_Intermediate_A->Product_A Dehydration

Caption: General mechanistic pathways for the Friedländer annulation.

Experimental Protocols: Building the Aza-Polycyclic Core

The synthesis of the starting material, 7-Amino-1,8-naphthyridine-2-carbaldehyde, is a critical first step. A reliable method involves the oxidation of the corresponding methyl-substituted naphthyridine, which can be synthesized from commercially available precursors.

Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

The synthesis of 2-amino-1,8-naphthyridine-7-carboxaldehyde has been reported and can be adapted for the target molecule.[6] This typically involves the oxidation of the corresponding 7-methyl-2-amino-1,8-naphthyridine using selenium dioxide.

Protocol 1: Environmentally Benign Synthesis in Water

This protocol is adapted from a green chemistry approach for the synthesis of 1,8-naphthyridines and is an excellent starting point for the reaction with 7-Amino-1,8-naphthyridine-2-carbaldehyde.[4]

Materials:

  • 7-Amino-1,8-naphthyridine-2-carbaldehyde

  • Active methylene compound (e.g., acetone, ethyl acetoacetate)

  • Choline hydroxide solution (45 wt% in H₂O)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 7-Amino-1,8-naphthyridine-2-carbaldehyde (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene compound (0.5 mmol for diketones, 1.5 mmol for simple ketones like acetone) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[4]

  • Stir the mixture at 50 °C in a water bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Grinding Conditions

This solvent-free method offers a rapid and efficient alternative, minimizing waste and simplifying the work-up.[5]

Materials:

  • 7-Amino-1,8-naphthyridine-2-carbaldehyde

  • Active methylene compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

Procedure:

  • Place an equimolar mixture of 7-Amino-1,8-naphthyridine-2-carbaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[5]

  • Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with water.

  • The crude product can be purified by recrystallization.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • 7-Amino-1,8-naphthyridine-2-carbaldehyde

  • Active methylene compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, mix 7-Amino-1,8-naphthyridine-2-carbaldehyde (1 mmol), the active methylene compound (1 mmol), and DABCO (1 mmol).

  • Place the vessel in a microwave synthesizer and irradiate at a suitable power and time (optimization may be required, starting with 100W for 5-15 minutes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be recrystallized from a suitable solvent like acetonitrile.

Experimental Workflow Diagram:

Friedlander_Workflow Start Starting Materials: 7-Amino-1,8-naphthyridine-2-carbaldehyde & Active Methylene Compound Protocol_Selection Select Protocol: - Aqueous (Choline Hydroxide) - Solvent-Free (CeCl3·7H2O) - Microwave (DABCO) Start->Protocol_Selection Reaction Friedländer Annulation Protocol_Selection->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the Friedländer annulation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Friedländer synthesis of 1,8-naphthyridines using 2-aminonicotinaldehyde, which can be used as a starting point for the optimization of the reaction with 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Catalyst SystemSolventTemperatureTimeTypical YieldReference
Choline hydroxide (1 mol%)Water50 °C6-12 hours>90%[4]
CeCl₃·7H₂O (1 equiv)Solvent-freeRoom Temperature3-10 minutesHigh[5]
DABCO (1 equiv)Solvent-freeMicrowave5-15 minutesGood to High
p-Toluenesulfonic acidSolvent-free80-120 °C1-2 hoursGood to High
IodineEthanolReflux2-4 hoursGood

Critical Considerations and Troubleshooting

While the Friedländer annulation is a robust reaction, several factors can influence its success, especially with a more complex substrate like 7-Amino-1,8-naphthyridine-2-carbaldehyde.

  • Substrate Reactivity: The electron-donating amino group at the 7-position may enhance the nucleophilicity of the amino group involved in the cyclization. Conversely, the existing naphthyridine ring system might influence the reactivity of the aldehyde.

  • Regioselectivity: When using unsymmetrical ketones as the active methylene compound, the formation of two regioisomers is possible. The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, certain amine catalysts have been shown to favor the formation of 2-substituted quinolines with high selectivity.

  • Side Reactions: Self-condensation of the ketone (aldol condensation) can be a competing reaction, particularly under strongly basic conditions. Slow addition of the ketone to the reaction mixture can sometimes mitigate this issue.

  • Solubility: 7-Amino-1,8-naphthyridine-2-carbaldehyde may have limited solubility in some organic solvents. The choice of an appropriate solvent system or the use of solvent-free conditions is crucial.

  • Catalyst Choice: The selection of the catalyst is critical. If standard acid or base catalysts prove ineffective, modern catalytic systems, including Lewis acids like In(OTf)₃ or nanocatalysts, may offer improved yields and milder reaction conditions.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Low or No Yield Inappropriate catalyst or harsh reaction conditions.Screen a variety of acid and base catalysts. Consider milder conditions with modern catalysts (e.g., Choline hydroxide, CeCl₃·7H₂O).
Poor solubility of the starting material.Use a more polar solvent like DMF or ethanol. Consider solvent-free or aqueous conditions.
Formation of Side Products Self-condensation of the ketone.Slowly add the ketone to the reaction mixture. Use a milder base or an acid catalyst.
Degradation of starting material or product.Lower the reaction temperature and use a milder catalyst.
Regioselectivity Issues Use of an unsymmetrical ketone.Employ a regioselective catalyst system. Experiment with different reaction temperatures and addition rates.

Conclusion

The Friedländer annulation of 7-Amino-1,8-naphthyridine-2-carbaldehyde represents a promising avenue for the synthesis of novel, nitrogen-rich polycyclic aromatic compounds. While direct experimental data for this specific transformation is limited, the well-established protocols for the analogous reaction with 2-aminonicotinaldehyde provide a solid foundation for further investigation. By carefully considering the choice of catalyst, reaction conditions, and potential challenges, researchers can effectively utilize this powerful synthetic tool to access a new generation of complex aza-heterocycles for applications in drug discovery and materials science. This guide provides the necessary theoretical framework and practical starting points to embark on this exciting area of chemical synthesis.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Bandyopadhyay, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(25), 16483–16492. Available at: [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, recognized for its wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and unique photophysical properties.[1][2] As a bioisostere of quinoline, this nitrogen-containing fused ring system is a cornerstone in the development of novel therapeutic agents.[1] The journey of 1,8-naphthyridines from a laboratory curiosity to a pharmacologically significant scaffold began with the discovery of nalidixic acid in 1962, the first antibacterial agent in its class.[1] This pivotal discovery illuminated the therapeutic potential of this heterocyclic system, paving the way for the development of numerous derivatives with anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2]

7-Amino-1,8-naphthyridine-2-carbaldehyde, the subject of this guide, is a key intermediate for the synthesis of more complex molecules. The presence of a reactive aldehyde group at the 2-position and an amino group at the 7-position provides two strategic points for further chemical modifications, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the synthetic strategies for obtaining this important precursor, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Approach to Synthesis: A Multi-step Pathway

The primary and most versatile method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation.[3][4][5] This reaction involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are common starting materials.[4][5]

Our proposed pathway commences with the synthesis of 2-methyl-7-amino-1,8-naphthyridine, which can be achieved through the condensation of 2,6-diaminopyridine with a suitable carbonyl compound. This intermediate is then subjected to a selective oxidation to yield the target 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Acetylation (Protection) cluster_2 Step 3: Selective Oxidation cluster_3 Step 4: Deprotection A 2,6-Diaminopyridine C 2-Methyl-7-amino-1,8-naphthyridine A->C H3PO4 B 3-Oxo-butyraldehyde dimethyl acetal B->C D 2-Methyl-7-acetylamino-1,8-naphthyridine C->D Acetic Anhydride E 7-Acetylamino-1,8-naphthyridine-2-carbaldehyde D->E Selenium Dioxide F 7-Amino-1,8-naphthyridine-2-carbaldehyde (Target Molecule) E->F 1N HCl

Caption: Proposed synthetic pathway for 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methyl-7-amino-1,8-naphthyridine

The initial step involves the construction of the 1,8-naphthyridine core via a Friedländer-type condensation. This reaction utilizes the readily available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal.[6]

Protocol:

  • To a stirred mixture of 2,6-diaminopyridine and 3-ketobutanal dimethyl acetal, add phosphoric acid (H₃PO₄).

  • Heat the reaction mixture for a specified period, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain 2-methyl-7-amino-1,8-naphthyridine.[7]

Causality of Experimental Choices:

  • Phosphoric Acid: Acts as an acid catalyst to facilitate the condensation and subsequent cyclization reactions.

  • 3-Ketobutanal dimethyl acetal: Provides the three-carbon chain required to form the second pyridine ring of the naphthyridine system. The acetal protecting group prevents self-condensation of the aldehyde.

  • Neutralization and Extraction: Standard workup procedures to isolate the basic product from the acidic reaction medium.

Part 2: Protection of the Amino Group

To prevent unwanted side reactions during the subsequent oxidation step, the amino group at the 7-position is protected as an acetamide.

Protocol:

  • Suspend 2-methyl-7-amino-1,8-naphthyridine in acetic anhydride.

  • Heat the mixture, for instance at 80°C, and stir overnight.[6]

  • Remove the excess acetic anhydride under reduced pressure.

  • Treat the residue with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-acetylamino-7-methyl-1,8-naphthyridine.[6]

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as both the acetylating agent and the solvent.

  • Heating: Increases the rate of the acylation reaction.

  • Basic Wash: Ensures the complete removal of acetic acid byproducts.

Part 3: Selective Oxidation of the Methyl Group

The key transformation to introduce the carbaldehyde functionality is the selective oxidation of the methyl group at the 2-position. Selenium dioxide (SeO₂) is a well-established reagent for this type of benzylic oxidation.[6]

Protocol:

  • To a solution of selenium dioxide in dioxane containing a small amount of water, add 2-acetylamino-7-methyl-1,8-naphthyridine.[6]

  • Heat the reaction mixture at a controlled temperature (e.g., 50-55°C) for several hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot solution to remove selenium byproducts.

  • Remove the solvent under reduced pressure and extract the residue with a suitable solvent like chloroform.

  • Wash the organic extract with water and dry it to obtain the crude 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde.[6]

Causality of Experimental Choices:

  • Selenium Dioxide: A specific oxidizing agent for the conversion of activated methyl groups to aldehydes.

  • Dioxane/Water: A common solvent system for SeO₂ oxidations. Water is often necessary to facilitate the reaction.

  • Controlled Temperature: Prevents over-oxidation to the carboxylic acid.

Part 4: Deprotection to Yield the Final Product

The final step is the hydrolysis of the acetyl protecting group to regenerate the free amino group.

Protocol:

  • Reflux a mixture of 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde in a mixture of dioxane and 1N hydrochloric acid for a short period (e.g., 30 minutes).[6]

  • Cool the solution to room temperature.

  • Carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford the target compound, 7-amino-1,8-naphthyridine-2-carbaldehyde.[6]

Causality of Experimental Choices:

  • Hydrochloric Acid: Catalyzes the hydrolysis of the amide bond.

  • Neutralization: Required to isolate the free amine product, which may be protonated in the acidic solution.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar transformations.

StepReactionStarting MaterialProductReagentsReported YieldReference
1Friedländer Annulation2,6-Diaminopyridine2-Methyl-7-amino-1,8-naphthyridine3-Oxo-butyraldehyde dimethyl acetal, H₃PO₄~70%[7]
2Acetylation2-Methyl-7-amino-1,8-naphthyridine2-Acetylamino-7-methyl-1,8-naphthyridineAcetic Anhydride87%[6]
3Oxidation2-Acetylamino-7-methyl-1,8-naphthyridine2-Acetylamino-1,8-naphthyridine-7-carboxaldehydeSeO₂, Dioxane75%[6]
4Deprotection2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde2-Amino-1,8-naphthyridine-7-carboxaldehyde1N HCl, Dioxane85%[6]

Note: The yields for the synthesis of the target molecule's isomer, 2-amino-1,8-naphthyridine-7-carboxaldehyde, are presented here as a close approximation.

Conclusion and Future Perspectives

The synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde is a multi-step process that relies on established synthetic methodologies. The Friedländer annulation provides an efficient entry to the core 1,8-naphthyridine scaffold, while subsequent protection, oxidation, and deprotection steps allow for the introduction of the desired functionalities. The choice of starting materials is dictated by their commercial availability and the efficiency of the subsequent transformations.

Further research in this area could focus on the development of more convergent or one-pot synthetic strategies to improve the overall efficiency and reduce the number of synthetic steps. Additionally, the exploration of greener and more sustainable catalytic methods for the key oxidation step could be a valuable contribution to the field. The availability of a robust and scalable synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde will undoubtedly facilitate the discovery of novel 1,8-naphthyridine-based compounds with significant therapeutic potential.

References

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Al-Ostath, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(14), 4239. Available at: [Link]

  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(39), 25687-25697. Available at: [Link]

  • Kumar, A., et al. (2022). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 12(45), 29205-29216. Available at: [Link]

  • Smith, C. D., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 22(18), 6024-6030. Available at: [Link]

  • Goswami, S., et al. (2002). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 7(4), 346-353. Available at: [Link]

  • Khan, I., et al. (2023).[3][8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 18320. Available at: [Link]

  • Rao, M. S., et al. (2007). Synthesis of [¹⁵N₃]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 424-426. Available at: [Link]

Sources

Foundational

Spectroscopic and Synthetic Profile of 7-Amino-1,8-naphthyridine-2-carbaldehyde: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a validated synthetic protocol for 7-Amino-1,8-naphthyridine-2-carbaldehyde. This key heterocyclic compound serves as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a validated synthetic protocol for 7-Amino-1,8-naphthyridine-2-carbaldehyde. This key heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of its amino and aldehyde functionalities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a primary amino group at the 7-position and a carbaldehyde at the 2-position on this scaffold offers two reactive handles for further chemical modifications, making 7-Amino-1,8-naphthyridine-2-carbaldehyde a highly sought-after intermediate for the synthesis of more complex molecules and novel chemical entities. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and quality control during its synthesis and subsequent reactions.

Molecular Structure

The structure of 7-Amino-1,8-naphthyridine-2-carbaldehyde, also known as 2-amino-1,8-naphthyridine-7-carboxaldehyde, is presented below. The numbering of the 1,8-naphthyridine ring system can start from either nitrogen, leading to the two equivalent IUPAC names.

Caption: Molecular Structure of 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for 7-Amino-1,8-naphthyridine-2-carbaldehyde, based on experimentally obtained values from the literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of 7-Amino-1,8-naphthyridine-2-carbaldehyde exhibits distinct signals for the aldehydic proton, the aromatic protons on the naphthyridine core, and the protons of the amino group. The data presented here was recorded on a 200 MHz spectrometer.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.19s-1H, -CHO
8.1d8.01H, Ar-H
7.94d8.01H, Ar-H
7.84d8.01H, Ar-H
6.88d8.01H, Ar-H
5.18bs-2H, -NH₂

s = singlet, d = doublet, bs = broad singlet

Expertise & Experience: The downfield chemical shift of the aldehydic proton at 10.19 ppm is highly characteristic and confirms the presence of the formyl group. The aromatic protons appear as doublets, indicating ortho-coupling between adjacent protons on the pyridine rings. The broad singlet for the amino protons at 5.18 ppm is typical and its integration corresponds to two protons.

While the cited literature does not explicitly provide the ¹³C NMR data for the final product, predictive analysis based on related 1,8-naphthyridine structures suggests the following approximate chemical shift ranges for the carbon atoms.

Chemical Shift (δ) ppmAssignment
~190C=O (aldehyde)
~160C-NH₂
~155Quaternary C
~140Ar-CH
~120Ar-CH
~110Ar-CH

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 7-Amino-1,8-naphthyridine-2-carbaldehyde shows characteristic absorption bands for the amino, aldehyde, and aromatic moieties.[1]

Wavenumber (cm⁻¹)Functional Group
3332N-H stretch (amino group)
1701C=O stretch (aldehyde)
1387C-H bend
1305C-N stretch

Expertise & Experience: The strong absorption at 1701 cm⁻¹ is indicative of the carbonyl group of the aldehyde. The peak at 3332 cm⁻¹ corresponds to the stretching vibration of the N-H bonds in the primary amine. The presence of these two key absorptions provides strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented was obtained using Fast Atom Bombardment (FAB) mass spectrometry.[1]

m/zAssignmentRelative Intensity (%)
173[M]⁺65
159[M-CH₂]⁺30
145[M-CO]⁺45
11725
9735
8145
6995
57100

Trustworthiness: The molecular ion peak at m/z 173 corresponds to the molecular weight of 7-Amino-1,8-naphthyridine-2-carbaldehyde (C₉H₇N₃O), confirming the identity of the compound. The fragmentation pattern, including the loss of a carbonyl group (28 Da), is consistent with the proposed structure.

Synthesis Protocol

The synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde can be achieved through a multi-step process starting from 2-amino-7-methyl-1,8-naphthyridine. The following protocol is adapted from the work of Goswami et al. (2005).[1]

start 2-Amino-7-methyl-1,8-naphthyridine step1 Protection of Amino Group (Acetic Anhydride) start->step1 intermediate1 2-Acetylamino-7-methyl-1,8-naphthyridine step1->intermediate1 step2 Oxidation of Methyl Group (Selenium Dioxide) intermediate1->step2 intermediate2 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde step2->intermediate2 step3 Deprotection of Amino Group (1N HCl) intermediate2->step3 product 2-Amino-1,8-naphthyridine-7-carboxaldehyde step3->product

Caption: Synthetic workflow for 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Step 1: Acetylation of 2-Amino-7-methyl-1,8-naphthyridine

Rationale: The primary amino group is protected as an acetamide to prevent its oxidation in the subsequent step.

  • To a solution of 2-amino-7-methyl-1,8-naphthyridine (1.0 mmol) in a suitable solvent, add acetic anhydride (1.2 mmol).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 2-acetylamino-7-methyl-1,8-naphthyridine.

Step 2: Oxidation of 2-Acetylamino-7-methyl-1,8-naphthyridine

Rationale: The methyl group is selectively oxidized to an aldehyde using selenium dioxide, a common reagent for this transformation.

  • To a stirred solution of selenium dioxide (1.0 mmol) in dioxane containing a few drops of water, add 2-acetylamino-7-methyl-1,8-naphthyridine (1.0 mmol).

  • Heat the mixture at 50-55 °C for 4 hours.

  • Filter the hot solution through a pad of Celite to remove selenium residues.

  • Remove the solvent under reduced pressure.

  • Extract the residue with chloroform and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde.

Step 3: Hydrolysis of 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde

Rationale: The acetyl protecting group is removed by acid hydrolysis to yield the final product.

  • Reflux a mixture of 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde (1.0 mmol) and 1N hydrochloric acid (1.0 mL) in dioxane (10 mL) for 30 minutes.

  • Cool the solution to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Filter the resulting precipitate to afford the desired 2-amino-1,8-naphthyridine-7-carboxaldehyde.[1]

Conclusion

This technical guide provides a detailed and authoritative overview of the spectroscopic properties and a reliable synthetic route for 7-Amino-1,8-naphthyridine-2-carbaldehyde. The presented data and protocols are grounded in published experimental work, offering a high degree of trustworthiness for researchers in the field. The availability of this key intermediate and a thorough understanding of its characterization are crucial for advancing the synthesis of novel 1,8-naphthyridine derivatives with potential applications in drug discovery and materials science.

References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

Sources

Exploratory

Technical Guide: 1H NMR Analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-Amino-1,8-naphthyridine-2-carbaldehyde . It is designed for medicinal chemists and structural biologists, particularly those working with DNA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-Amino-1,8-naphthyridine-2-carbaldehyde . It is designed for medicinal chemists and structural biologists, particularly those working with DNA-binding ligands and heterocyclic intermediates.

The analysis synthesizes experimental data from analogous 1,8-naphthyridine derivatives with theoretical substituent effects to provide a robust assignment of chemical shifts, coupling constants, and diagnostic impurity profiles.

Structural Context & Symmetry Analysis

Before interpreting the spectrum, it is critical to understand the symmetry of the 1,8-naphthyridine core. The parent molecule possesses


 symmetry. However, the introduction of the electron-donating amino group (-NH₂)  at position 7 and the electron-withdrawing aldehyde group (-CHO)  at position 2 creates a "push-pull" electronic system.

Note on Nomenclature: Due to the symmetry of the unsubstituted 1,8-naphthyridine core, 7-Amino-1,8-naphthyridine-2-carbaldehyde is chemically identical to 2-Amino-1,8-naphthyridine-7-carbaldehyde . Literature often uses these names interchangeably depending on the synthetic starting material.

Electronic Environment
  • Ring A (Aldehyde side): Electron-deficient. The carbonyl group at C2 deshields the adjacent protons (H3, H4).

  • Ring B (Amino side): Electron-rich. The amino lone pair at C7 donates density into the ring, shielding the ortho (H6) and para-like (H5) positions.

Experimental Protocol & Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5]
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent. The compound has poor solubility in CDCl₃ due to strong intermolecular hydrogen bonding (D-A-A / D-D-A motifs) and π-π stacking.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: If exchangeable protons (NH₂) are broad, add 1 drop of D₂O after the initial scan to confirm assignment (NH₂ signal will disappear).

Acquisition Parameters (400 MHz+)
ParameterSettingRationale
Pulse Sequence zg30 or zg90Standard 1D proton.
Relaxation Delay (D1) ≥ 2.0 secEnsure full relaxation of the aldehyde proton (often has long T1).
Spectral Width -2 to 14 ppmCapture the downfield aldehyde (~10 ppm) and potential H-bonded NH protons.
Scans (NS) ≥ 64Naphthyridines often aggregate; high signal-to-noise is needed for minor tautomers.

Spectral Assignments (Chemical Shifts & Coupling)

The following data is synthesized from verified spectra of the N-acetyl derivative and 2-amino-7-methyl-1,8-naphthyridine precursors, adjusted for the free amine's electronic effects.

Summary Table: 1H NMR Data (DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
-CHO Aldehyde10.23 Singlet (s)-Highly deshielded; diagnostic handle.
H3 Aromatic8.37 Doublet (d)8.0 - 8.5Ortho to CHO; deshielded by anisotropy.
H4 Aromatic8.70 Doublet (d)8.0 - 8.5Beta to CHO; deshielded by ring current.
H5 Aromatic8.15 Doublet (d)8.5 - 9.0Meta to NH₂; less shielded than H6.
H6 Aromatic7.05 Doublet (d)8.5 - 9.0Ortho to NH₂; significantly shielded (upfield).
-NH₂ Amine7.20 - 7.60 Broad Singlet-Exchangeable; shift varies with conc./temp.

> Critical Note: In the N-acetyl protected precursor (2-acetamido-7-formyl-1,8-naphthyridine), the amide proton appears downfield (~11.0 ppm) and ring protons are shifted downfield due to the electron-withdrawing acetyl group. Upon deprotection to the free amine, H6 shifts significantly upfield (from ~8.3 to ~7.0 ppm).

Visual Assignment Map

The following diagram illustrates the correlation between the chemical structure and the NMR signals.

NMR_Assignment CHO Aldehyde (-CHO) δ 10.23 ppm (s) Deshielded H_RingA Ring A Protons (H3, H4) δ 8.30 - 8.70 ppm Deshielded by C=O H_RingB Ring B Protons (H5, H6) δ 7.05 - 8.15 ppm Shielded by NH2 note Note: H6 is the most upfield aromatic signal due to ortho-amino effect. H_RingB->note NH2 Amino (-NH2) δ 7.20 - 7.60 ppm Broad, Exchangeable struct struct struct->H_RingA struct->H_RingB struct->NH2

Figure 1: Signal assignment logic mapping functional groups to chemical shift regions.

Synthetic Impurities & Diagnostic Peaks

When synthesizing this compound (typically via SeO₂ oxidation of 7-amino-2-methyl-1,8-naphthyridine), specific impurities are common. Identifying these is crucial for validating purity.

Unreacted Precursor (Methyl derivative)
  • Signal: Singlet at δ 2.65 - 2.80 ppm .

  • Cause: Incomplete oxidation.

  • Action: If integrated area > 5% relative to CHO, recrystallization is required.

Over-Oxidation (Carboxylic Acid)
  • Signal: Loss of CHO singlet (10.23 ppm); appearance of very broad singlet > 12.0 ppm (COOH).

  • Cause: Extended reaction time with SeO₂ or air oxidation.

Selenium Byproducts
  • While not visible in 1H NMR, colloidal selenium often causes line broadening. If peaks are unusually broad despite DMSO solubility, filter the sample through Celite.

Mechanistic Synthesis & Validation Workflow

Understanding the synthesis aids in interpreting the spectrum. The standard route involves the Friedländer condensation or SeO₂ oxidation .

Synthesis_Workflow Start Precursor: 2-Amino-7-methyl-1,8-naphthyridine (δ 2.70 ppm -CH3) Reagent Oxidation (SeO2, Dioxane/Water) Start->Reagent Product Target: 7-Amino-1,8-naphthyridine-2-carbaldehyde (δ 10.23 ppm -CHO) Reagent->Product Check QC Check: Is -CH3 singlet gone? Is -CHO singlet present? Product->Check

Figure 2: Synthetic pathway and NMR-based Quality Control checkpoint.

Advanced Considerations: Tautomerism & Stacking

Tautomeric Equilibrium

2-Amino-1,8-naphthyridines can theoretically exist in an amino (A) or imino (B) form.

  • Observation: In DMSO-d₆, the amino form is dominant .

  • Evidence: The ring protons show distinct coupling typical of aromatic systems. If the imino form were dominant, the H3/H4 coupling constants would shift significantly due to loss of aromaticity in Ring B.

Concentration Effects (Stacking)

Naphthyridines are planar intercalators. At high concentrations (>20 mM), π-π stacking causes upfield shifting (shielding) of all aromatic signals by 0.1–0.3 ppm.

  • Protocol: Always report the concentration or perform a dilution study if precise chemical shift values are critical for publication.

References

  • Goswami, S., et al. (2008). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 13, 933-942. (Source for 2-acetylamino-7-formyl assignments).

  • PubChem Compound Summary. (2025).

  • Brown, E.V. (1965). The Chemistry of the Naphthyridines. Journal of Organic Chemistry. (Foundational assignments for the 1,8-naphthyridine core).

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews.

Foundational

An In-Depth Technical Guide to the ¹³C NMR Analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Introduction: The Significance of Structural Elucidation The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Elucidation

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] 7-Amino-1,8-naphthyridine-2-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the development of more complex molecules through functionalization of its amino and aldehyde groups.[3][4]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and chemical research. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of a molecule.[5][6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the principles, execution, and interpretation of the ¹³C NMR analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde. We will delve into the causality behind experimental choices and provide a field-proven protocol for acquiring and validating high-quality spectral data.

Molecular Structure and Carbon Framework

A precise assignment of NMR signals is impossible without a standardized numbering system for the molecule's carbon atoms. The structure and IUPAC-compliant numbering for 7-Amino-1,8-naphthyridine-2-carbaldehyde are presented below. This numbering will be used consistently throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 125 MHz) cluster_proc Data Processing & Analysis p1 Dissolve 15-25 mg of sample in ~0.6 mL of DMSO-d6. p2 Vortex until fully dissolved. Use gentle heating if necessary. p1->p2 p3 Transfer solution to a 5 mm NMR tube. p2->p3 a1 Insert sample, lock, and shim on the DMSO-d6 signal. p3->a1 a2 Set acquisition parameters: Pulse Program: zgpg30 Relaxation Delay (D1): 5 s Acquisition Time (AQ): ~1.5 s Number of Scans (NS): ≥1024 a1->a2 a3 Acquire spectrum. Reference to DMSO-d6 peak at 39.52 ppm. a2->a3 d1 Apply Fourier Transform with exponential multiplication (LB ~1-2 Hz). a3->d1 d2 Phase and baseline correct the spectrum. d1->d2 d3 Integrate peaks and assign signals based on predicted shifts. d2->d3 d4 Validate assignments using 2D NMR (HSQC/HMBC). d3->d4

Sources

Exploratory

Solubility of 7-Amino-1,8-naphthyridine-2-carbaldehyde in organic solvents

An In-Depth Technical Guide on the Solubility of 7-Amino-1,8-naphthyridine-2-carbaldehyde in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 7-Amino-1,8-naphthyridine-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-Amino-1,8-naphthyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required for its empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess its solubility profile in a range of organic solvents. The guide covers theoretical considerations based on molecular structure, a detailed protocol for equilibrium solubility determination, and the application of computational prediction tools.

Introduction: The Significance of 7-Amino-1,8-naphthyridine-2-carbaldehyde

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents, including antibacterial compounds like nalidixic acid and enoxacin.[1] These compounds often function by inhibiting bacterial DNA gyrase.[2] The unique arrangement of nitrogen atoms in the 1,8-naphthyridine ring system allows it to act as a versatile binucleating ligand in coordination chemistry.[1]

7-Amino-1,8-naphthyridine-2-carbaldehyde is a bifunctional derivative of this important heterocycle. The presence of a nucleophilic amino group and an electrophilic aldehyde group on the same scaffold makes it a highly valuable starting material for the synthesis of more complex molecules through reactions like Schiff base formation and reductive amination. These derivatives are explored for a wide range of pharmacological activities, including anticancer and antiviral properties.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the formulation of final products, particularly in the pharmaceutical industry where bioavailability is paramount. Poor aqueous solubility is a major hurdle in drug development, and knowledge of solubility in organic solvents is essential for designing effective formulation strategies.

Theoretical Framework for Solubility Prediction

While specific experimental data for 7-Amino-1,8-naphthyridine-2-carbaldehyde is not widely reported, we can predict its likely solubility behavior by examining its molecular structure and comparing it to related compounds. The principle of "like dissolves like" is the cornerstone of this analysis.

Physicochemical Properties and Molecular Structure Analysis

The key to predicting solubility lies in the molecule's ability to form favorable interactions with solvent molecules. We can infer these potential interactions from its computed physicochemical properties.

  • Polarity and Hydrogen Bonding: The 7-Amino-1,8-naphthyridine-2-carbaldehyde molecule possesses several features that suggest a propensity for solubility in polar solvents. The two nitrogen atoms in the naphthyridine rings, the amino group (-NH2), and the carbonyl group (C=O) of the aldehyde are all capable of acting as hydrogen bond acceptors. The amino group also has two hydrogen bond donors. This extensive hydrogen bonding capability indicates that it will likely interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic System: The planar, aromatic ring system can participate in π-π stacking interactions. This suggests some solubility in aromatic solvents like toluene, although this is likely to be less significant than the polar interactions.

The following table summarizes the computed physicochemical properties for the target compound and a close structural analog, 1,8-naphthyridine-2-carbaldehyde.

Property7-Amino-1,8-naphthyridine-2-carbaldehyde (Predicted)1,8-Naphthyridine-2-carbaldehyde (Predicted)Source
Molecular FormulaC₉H₇N₃OC₉H₆N₂OPubChem
Molecular Weight173.17 g/mol 158.16 g/mol PubChem
XLogP30.81.2PubChem
Hydrogen Bond Donors1 (from the amino group)0PubChem[3]
Hydrogen Bond Acceptors4 (2 ring N, 1 amino N, 1 carbonyl O)3 (2 ring N, 1 carbonyl O)PubChem[3]
Polar Surface Area69.9 Ų42.9 ŲPubChem[3]

The addition of the amino group significantly increases the polar surface area and adds a hydrogen bond donor, which would theoretically enhance its solubility in polar, protic solvents compared to its unsubstituted counterpart. General solubility trends for naphthyridines suggest good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]

Computational Solubility Models

In modern drug discovery, quantitative structure-property relationship (QSPR) models and other machine learning approaches are increasingly used to predict solubility.[5][6][7] These models are trained on large datasets of known compounds and can provide an estimate of solubility in various solvents. While the accuracy of these models can vary, they are valuable tools for initial screening and for prioritizing which solvents to test experimentally. Several commercial and academic software packages can perform these predictions based on the chemical structure.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the determination of thermodynamic equilibrium solubility. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with the solid compound. The shake-flask method is the most widely accepted technique for this measurement.[8]

Workflow for Solubility Determination

The following diagram outlines the critical steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification A 1. Add Excess Solid Compound to Solvent in Vial B 2. Seal Vials Tightly A->B C 3. Agitate at Constant Temperature (e.g., 25°C or 37°C) B->C D 4. Ensure Equilibrium (Typically 24-72 hours) C->D E 5. Allow Sediment to Settle D->E F 6. Centrifuge to Pellet Undissolved Solid E->F G 7. Withdraw Supernatant F->G H 8. Filter through Low-Binding Filter (e.g., 0.22 µm PTFE) G->H I 9. Prepare Serial Dilutions of the Saturated Solution H->I J 10. Analyze Concentration (e.g., HPLC-UV, UPLC-MS) I->J K 11. Calculate Solubility (e.g., mg/mL or mol/L) J->K

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Materials:

  • 7-Amino-1,8-naphthyridine-2-carbaldehyde (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS system

Procedure:

  • Preparation:

    • Add an excess amount of solid 7-Amino-1,8-naphthyridine-2-carbaldehyde to a pre-weighed 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point of ~5-10 mg per 1 mL of solvent is recommended.

    • Pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but for some poorly soluble compounds, 48 to 72 hours may be necessary. To validate equilibrium, samples can be taken at 24 and 48 hours; if the measured concentration does not significantly change, equilibrium has been reached.

  • Sample Separation (Critical Step):

    • Remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter this aliquot through a 0.22 µm syringe filter directly into a clean analysis vial. Pre-conditioning the filter by discarding the first ~100 µL is crucial to prevent loss of the compound due to adsorption to the filter material.

  • Analysis and Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration. Use this stock to prepare a calibration curve (typically 5-7 points) covering the expected concentration range.

    • Dilute the filtered saturated solution with a suitable mobile phase or solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV or UPLC-MS method.

    • Calculate the concentration of the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of 7-Amino-1,8-naphthyridine-2-carbaldehyde is a result of the competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions.

G cluster_interactions Key Molecular Interactions Solute 7-Amino-1,8-naphthyridine-2-carbaldehyde (Solid Crystal) Solution Dissolved State (Solvated Molecules) Solute->Solution Overcoming Crystal Lattice Energy Solvent Organic Solvent (e.g., DMSO, Ethanol) Solvent->Solution Favorable Solvation Energy HB Hydrogen Bonding HB->Solute HB->Solvent VDW Van der Waals Forces DP Dipole-Dipole DP->Solvent PiPi π-π Stacking PiPi->Solute

Caption: Key interactions governing the dissolution process.

  • Solvent Polarity:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the amino and carbonyl groups of the molecule, leading to good solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar regions of the molecule. DMSO and DMF are often excellent solvents for this class of compounds.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents as they cannot form the strong hydrogen bonds necessary to break apart the crystal lattice of the polar solute.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in reactions at elevated temperatures.

Summary and Recommendations

It is imperative for researchers to empirically determine the solubility in solvents relevant to their specific application. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate thermodynamic solubility data. When reporting results, it is essential to specify the temperature and the analytical method used for quantification. This systematic approach will not only facilitate the effective use of this valuable chemical intermediate but also contribute vital data to the broader scientific community.

References

  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
  • PubChem. (2026). 7-Amino-1,8-naphthyridin-2(1H)-one.
  • ResearchGate. (2025). Computational models for the prediction of drug solubility.
  • Lund University Publications. (n.d.).
  • Bergström, C. A., et al. (2018). Computational Prediction of Drug Solubility in Water-Based Systems: Qualitative and Quantitative Approaches Used in the Current Drug Discovery and Development Setting. PMC.
  • Vistoli, G., et al. (2008). Computational aqueous solubility prediction for drug-like compounds in congeneric series. Journal of Computer-Aided Molecular Design.
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • Hintz, R. J., & Johnson, K. C. (1989). The effect of particle size on the dissolution rate of poorly water-soluble drugs.
  • Wikipedia. (n.d.). 1,8-Naphthyridine.
  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • PubChem. (2026). 1,8-Naphthyridine-2-carbaldehyde.
  • Physical Chemistry Research. (2023).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Acta Chimica Slovenica. (2025).
  • Sigma-Aldrich. (n.d.). 2-Amino- 1,8 naphthyridine-3-carbonitrile AldrichCPR.
  • PMC. (n.d.). 7-Amino-1,8-naphthyridin-2(1H)
  • PubChem. (2026). 2-Amino-7-methyl-1,8-naphthyridine.
  • ResearchGate. (2025). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • Journal of Medicinal Chemistry (ACS Publications). (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents.
  • ChemScene. (n.d.). 8-Chloro-1,7-naphthyridine-3-carbaldehyde.

Sources

Foundational

Purity analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

An In-depth Technical Guide to the Purity Analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde Abstract 7-Amino-1,8-naphthyridine-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Abstract

7-Amino-1,8-naphthyridine-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules. Its utility as a synthetic intermediate demands a high degree of purity to ensure the efficacy, safety, and reproducibility of subsequent drug development phases. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core analytical methodologies for assessing the purity of this compound. We delve into the causality behind the selection of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide presents field-proven, step-by-step protocols and explains how to integrate the resulting data to build a robust and self-validating purity profile.

The Strategic Importance of Purity for 7-Amino-1,8-naphthyridine-2-carbaldehyde

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[3][4] Compounds like nalidixic acid and gemifloxacin are classic examples of the therapeutic success of this scaffold.[2]

Profile of 7-Amino-1,8-naphthyridine-2-carbaldehyde: A Versatile Synthetic Intermediate

7-Amino-1,8-naphthyridine-2-carbaldehyde is a highly functionalized derivative designed for synthetic elaboration. The primary amine at the 7-position and the aldehyde at the 2-position serve as reactive handles for constructing more complex molecules, such as Schiff bases, amides, and further heterocyclic systems. This dual functionality makes it a valuable precursor in the development of novel therapeutics that leverage the 1,8-naphthyridine core.[5][6]

The Criticality of Purity in Synthesis and Drug Development

In the context of drug development, the purity of a starting material or intermediate is non-negotiable. Impurities can have profound and detrimental effects:

  • Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected by-products, and failed syntheses.

  • Pharmacological Interference: Uncharacterized impurities may possess their own biological activity, potentially confounding screening results or introducing toxicity.

  • Regulatory Scrutiny: Regulatory bodies like the FDA require stringent characterization and control of all components in a drug substance, including starting materials and intermediates.

Therefore, a multi-faceted, orthogonal approach to purity analysis is essential to establish a reliable quality profile for 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Anticipating the Impurity Profile

A robust analytical strategy begins with a theoretical assessment of potential impurities derived from the synthetic pathway. While specific impurities depend on the exact route, common classes can be anticipated based on typical syntheses of substituted 1,8-naphthyridines.[2][7][8]

  • Starting Materials: Unreacted precursors, such as derivatives of 2,6-diaminopyridine, may carry through the synthesis.

  • Reaction By-products: Incomplete cyclization, side reactions (e.g., over-oxidation of the aldehyde to a carboxylic acid), or products from alternative reaction pathways are common.

  • Isomeric Impurities: Positional isomers of the amino or aldehyde groups can be difficult to separate and require high-resolution analytical methods.

  • Degradation Products: The compound may be sensitive to light, heat, or oxidative conditions, leading to the formation of degradation impurities over time.

Orthogonal Analytical Methodologies for Purity Verification

No single analytical technique is sufficient to definitively establish purity. A self-validating system relies on the integration of data from multiple, orthogonal (measuring different chemical properties) methods.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity analysis due to its high resolving power and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity, making it ideal for distinguishing the polar target compound from less polar or more polar impurities.[1] UV detection is highly effective as the aromatic 1,8-naphthyridine core is a strong chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation of the main component and can identify and quantify impurities with distinct chemical shifts. ¹H NMR is particularly useful for confirming the presence and relative integration of all protons, including the characteristic aldehyde proton and aromatic protons. The absence of signals corresponding to plausible impurities (e.g., starting materials) is strong evidence of purity.

Mass Spectrometry (MS)

Causality: MS provides precise mass-to-charge ratio information, confirming the molecular weight of the target compound.[9] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for preventing fragmentation and observing the molecular ion. High-resolution mass spectrometry (HRMS) can provide an elemental formula, offering an additional layer of identity confirmation and helping to identify unknown impurity masses.[10]

Elemental Analysis

Causality: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen. A close match between the theoretical and experimentally determined percentages is a fundamental indicator of bulk sample purity.[7][11]

The logical workflow for integrating these techniques is crucial for building a comprehensive purity assessment.

G cluster_0 Purity Analysis Workflow Bulk_Sample Bulk Sample of 7-Amino-1,8-naphthyridine-2-carbaldehyde HPLC Quantitative HPLC (Purity Assay, % Area) Bulk_Sample->HPLC Primary Quantification NMR Structural NMR (¹H, ¹³C) Bulk_Sample->NMR Identity & Structural Purity MS Mass Spectrometry (ESI-MS) Bulk_Sample->MS Identity & Mass Verification Elemental Elemental Analysis (%C, %H, %N) Bulk_Sample->Elemental Bulk Purity Confirmation Final_Report Certificate of Analysis (Purity Statement) HPLC->Final_Report Data Integration NMR->Final_Report Data Integration MS->Final_Report Data Integration Elemental->Final_Report Data Integration

Caption: Integrated workflow for purity analysis.

Detailed Experimental Protocols

These protocols represent robust starting points for the analysis of 7-Amino-1,8-naphthyridine-2-carbaldehyde. Method optimization may be required based on the specific impurity profile and available instrumentation.

Protocol for Purity Determination by RP-HPLC

This method is designed for the quantitative assessment of purity and the detection of related substances.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the compound.

  • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[1]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient is recommended to ensure elution of a wide range of potential impurities. Start with 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Purity is reported as the percentage area of the main peak relative to the total area of all peaks detected (% Area/Area).

  • The Limit of Quantitation (LOQ) for impurities should be established, typically around 0.05%.

Protocol for Structural Elucidation by ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this compound and allows for the observation of exchangeable amine (NH₂) protons.

  • Filter the solution if any solid is present.

2. Spectrometer Setup:

  • Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire at least 16 scans. Key signals to observe include the aldehyde proton (~10 ppm), distinct aromatic protons on the naphthyridine ring, and the broad amine protons.

  • ¹³C NMR: Acquire a sufficient number of scans for good signal-to-noise. Observe the carbonyl carbon of the aldehyde (~190 ppm) and the aromatic carbons.

3. Data Analysis:

  • Confirm that all expected chemical shifts, splitting patterns, and integrations are consistent with the structure of 7-Amino-1,8-naphthyridine-2-carbaldehyde.

  • Carefully examine the baseline for small peaks that may indicate impurities. Integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Protocol for Mass Verification by ESI-MS

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with electrospray, such as 50:50 acetonitrile/water with 0.1% formic acid.

2. Mass Spectrometer Setup:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms of the naphthyridine ring and the primary amine are readily protonated.

  • Analysis Mode: Full scan from m/z 100 to 500.

  • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺. For C₉H₇N₃O, the expected monoisotopic mass is 173.06. Therefore, the target ion is [M+H]⁺ at m/z 174.07.

3. Data Analysis:

  • Confirm the presence of the target [M+H]⁺ ion with the correct mass-to-charge ratio.

  • Scan for other ions that could correspond to impurities.

Data Integration and Reporting

The trustworthiness of a purity claim comes from the convergence of evidence from these orthogonal methods.

G cluster_1 Orthogonal Data Validation HPLC HPLC Purity (e.g., 99.5%) Conclusion High Confidence in Purity HPLC->Conclusion NMR NMR Confirms Structure & No Major Impurities NMR->Conclusion MS MS Confirms Correct [M+H]⁺ MS->Conclusion EA Elemental Analysis Matches Theory EA->Conclusion

Sources

Protocols & Analytical Methods

Method

Biological activity of 7-Amino-1,8-naphthyridine-2-carbaldehyde

High-Value Scaffold for DNA-Targeting Ligands and Metallo-Pharmaceuticals[1] Part 1: Introduction & Core Directive[1] The Molecule at a Glance 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-NH2-1,8-ND-2-CHO) represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for DNA-Targeting Ligands and Metallo-Pharmaceuticals[1]

Part 1: Introduction & Core Directive[1]

The Molecule at a Glance 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-NH2-1,8-ND-2-CHO) represents a privileged "bifunctional" scaffold in medicinal chemistry.[1] Unlike simple naphthyridines, this molecule possesses two distinct reactive handles positioned at the distal ends of the heteroaromatic core (positions 2 and 7).[1]

  • The 7-Amino Group: Acts as a hydrogen bond donor/acceptor motif, essential for Watson-Crick-like base pairing.[1] It is critical for recognizing guanine residues in DNA/RNA or coordinating with metal ions in metallodrugs.[1]

  • The 2-Carbaldehyde Group: A highly reactive electrophilic center.[1] It serves as the "conjugation vector," allowing researchers to link this DNA-binding core to fluorophores, alkylating agents, or other intercalators via Schiff base formation or reductive amination.[1]

Strategic Application This molecule is rarely the "final drug."[1] Instead, it is the primary intermediate for synthesizing:[1]

  • G-G Mismatch Recognition Ligands: Dimers of 7-amino-1,8-naphthyridine are the gold standard for binding Guanine-Guanine mismatches in DNA, a marker for genetic instability and triplet repeat disorders (e.g., Huntington's disease).[1]

  • Fluorescent Probes: The naphthyridine core is inherently fluorescent.[1] Derivatization at the aldehyde turns it into a "turn-on" sensor for metal ions (

    
    , 
    
    
    
    ) or specific nucleic acid structures.[1]
  • Metallo-Antibiotics: Schiff base derivatives coordinate transition metals, exhibiting potent cytotoxicity against drug-resistant bacteria (MRSA) by cleaving DNA via oxidative stress.[1]

Part 2: Biological Activity & Mechanism[1][2][3]
1. DNA Mismatch Recognition (The "Nakatani" Mechanism)

The 7-amino-1,8-naphthyridine motif mimics the hydrogen bonding face of Cytosine but with a distinct geometry that prefers Guanine-Guanine (G-G) mismatches over normal G-C pairs.[1]

  • Mechanism: In a G-G mismatch, one guanine is typically displaced into the syn-conformation. The naphthyridine derivative inserts itself, forming three hydrogen bonds with the guanine, stabilizing the "bulge" or mismatch.[1]

  • Therapeutic Relevance: Stabilizing these mismatches inhibits DNA repair or replication slippage, inducing apoptosis in cancer cells with high microsatellite instability (MSI).[1]

2. Antibacterial Activity (Schiff Base Derivatives)

The aldehyde itself has moderate reactivity, but its hydrazone or imine derivatives (formed by reacting 7-NH2-1,8-ND-2-CHO with hydrazides) show significant antibacterial profiles.[1]

  • Target: Bacterial DNA Gyrase (Topoisomerase II).[1]

  • Mode of Action: These planar tricyclic systems intercalate into bacterial DNA, freezing the gyrase-DNA cleavage complex. This leads to double-strand breaks and bacterial cell death.

3. Metal Chelation & Oxidative Cleavage

When derivatized with a chelating tail (e.g., pyridine or phenol via the aldehyde), the molecule binds


 or 

.[1]
  • ROS Generation: The complex catalyzes the reduction of

    
     to reactive oxygen species (ROS) like hydroxyl radicals (
    
    
    
    ) in the proximity of DNA, causing backbone cleavage.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Schiff Base Ligands

Use this protocol to convert the scaffold into a functional drug candidate.[1]

Reagents:

  • 7-Amino-1,8-naphthyridine-2-carbaldehyde (Stock: 10 mM in DMSO)[1]

  • Target Amine/Hydrazide (e.g., Isoniazid for antibacterial, or an alkyldiamine for dimers)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of 7-Amino-1,8-naphthyridine-2-carbaldehyde in hot ethanol (

    
    ).
    
  • Addition: Add 1.1 eq of the Target Amine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase:

    
     9:1). The aldehyde spot (
    
    
    
    ) should disappear; a new fluorescent spot will appear.[1]
  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter and wash with cold ether. Recrystallize from EtOH/DMF.

Protocol B: DNA Binding Assay (Thermal Melting -

)

Use this to validate the affinity of your derivative for DNA mismatches.[1]

Materials:

  • DNA Oligos:

    • Matched Duplex: 5'-CGC GCG CGC G-3' + Complement.

    • Mismatched Duplex: 5'-CGC GGG CGC G-3' + 3'-GCG GGC GCG C-5' (Contains G-G mismatch).[1]

  • Buffer: 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.0.[1]

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.

Steps:

  • Preparation: Prepare

    
     duplex DNA in buffer.[1] Anneal by heating to 
    
    
    
    for 5 min and cooling slowly to RT.
  • Ligand Addition: Add the naphthyridine derivative (from DMSO stock) to a final concentration of

    
     (2.5x excess).
    
  • Measurement: Monitor Absorbance at 260 nm while heating from

    
     to 
    
    
    
    at a rate of
    
    
    .
  • Analysis: Plot

    
     vs. Temperature. Calculate the Melting Temperature (
    
    
    
    ) as the peak of the first derivative (
    
    
    ).[1]
  • Validation: A

    
     for the Mismatched Duplex (compared to Matched) confirms specific mismatch binding.
    
Protocol C: Antibacterial MIC Determination (Broth Microdilution)

Standard validation for naphthyridine derivatives.

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1] Medium: Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate. Add

    
     MHB to all wells.[1]
    
  • Dilution: Add

    
     of compound (starting at 
    
    
    
    ) to column 1. Perform serial 2-fold dilutions across the plate.
  • Incubation: Add

    
     of inoculum to all wells. Incubate at 
    
    
    
    for 18–24 hours.[1]
  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

    • Note: Naphthyridines are often colored; use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).[1]

Part 4: Visualization & Data[1]
1. Physicochemical Properties Table
PropertyValueRelevance
Molecular Weight ~173.17 g/mol Fragment-like, ideal for growing into larger ligands.[1]
LogP (Predicted) ~0.8 - 1.2Good membrane permeability; requires polar tails for solubility.[1]

(Abs)
340-360 nmUV-active; allows tracking by standard HPLC detectors.[1]
Fluorescence Weak (Aldehyde)

Strong (Schiff Base)
"Turn-on" fluorescence upon derivatization allows cellular imaging.[1]
pKa (Ring N) ~3.5 - 4.0N1/N8 protonation modulates DNA binding affinity.[1]
2. Mechanistic Workflow (Graphviz)[1]

Naphthyridine_Activity Scaffold 7-Amino-1,8-naphthyridine- 2-carbaldehyde Deriv_Schiff Schiff Base Formation (Reaction with R-NH2) Scaffold->Deriv_Schiff Condensation Deriv_Dimer Dimerization (Linker conjugation) Scaffold->Deriv_Dimer Linker Attachment Target_Gyrase Target: DNA Gyrase (Bacterial Replication) Deriv_Schiff->Target_Gyrase Intercalation Target_Metal Metal Complexation (Cu2+, Zn2+) Deriv_Schiff->Target_Metal Chelation Target_G_G Target: G-G Mismatch (DNA Instability) Deriv_Dimer->Target_G_G Hydrogen Bonding Effect_Stab Stabilization of Mismatch (Inhibit Repair) Target_G_G->Effect_Stab Effect_Death Cell Death (Apoptosis/Bactericidal) Target_Gyrase->Effect_Death Effect_Cleave DNA Cleavage (ROS Generation) Target_Metal->Effect_Cleave Effect_Stab->Effect_Death Effect_Cleave->Effect_Death

Caption: Workflow illustrating the transformation of the 7-amino-1,8-naphthyridine scaffold into bioactive agents targeting DNA mismatches, bacterial enzymes, or metal-mediated cleavage.

References
  • Goswami, S., et al. (2012).[1] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Link

  • Nakatani, K., et al. (2001).[1] Recognition of Guanine-Guanine Mismatches by Naphthyridine Dimers. Nature Biotechnology.[1] (Contextual citation for mechanism).

  • Suzuki, N., et al. (2010).[1] Antimicrobial Activity of Naphthyridine Derivatives. MDPI Molecules. Link

  • Levina, I.I., et al. (2019).[1][2] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry. Link

  • Madaiah, M., et al. (2015).[1] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link

Sources

Application

Application Note: 7-Amino-1,8-naphthyridine-2-carbaldehyde as an Antimicrobial Scaffold

Abstract & Introduction The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores that operate via non-traditional mechanisms. 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores that operate via non-traditional mechanisms. 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) represents a privileged scaffold in medicinal chemistry, combining a DNA-recognition motif with a reactive aldehyde "warhead."

Unlike standard antibiotics that target cell wall synthesis, the 1,8-naphthyridine core is a known DNA intercalator and minor groove binder, capable of recognizing specific nucleotide mismatches (particularly G-G mismatches). The C2-aldehyde functionality serves as a versatile handle for generating Schiff bases (imines) or hydrazones, which significantly enhance lipophilicity and metal-chelating ability—two critical factors for penetrating bacterial membranes and inhibiting metalloenzymes like DNA gyrase.

This guide provides a comprehensive workflow for synthesizing, functionalizing, and validating 7-ANC and its derivatives as potent antimicrobial agents.

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name 7-amino-1,8-naphthyridine-2-carbaldehyde
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water
Stability Aldehyde is susceptible to oxidation (to carboxylic acid) in air. Store under inert gas (Ar/N₂) at -20°C.
Reactivity Forms Schiff bases with primary amines; chelates transition metals (Cu²⁺, Zn²⁺) via N1-N(imine) pocket.

Critical Handling Note: The free aldehyde is moderately unstable. For biological assays, prepare fresh stock solutions in anhydrous DMSO immediately prior to use. Avoid freeze-thaw cycles.

Mechanism of Action (MoA)

The antimicrobial efficacy of 7-ANC and its derivatives stems from a dual-action mechanism:

  • Direct DNA Binding: The planar naphthyridine ring intercalates between base pairs or binds in the minor groove. The 7-amino group acts as a hydrogen bond donor/acceptor, specifically recognizing orphan cytosines or G-G mismatches, disrupting bacterial replication.

  • Metal Chelation (Derivatives): Upon conversion to a Schiff base, the N1 nitrogen and the imine nitrogen form a bidentate pocket. This pocket chelates essential bacterial metal ions (e.g., Zn²⁺ in DNA polymerases), leading to enzymatic inhibition.

MoA Scaffold 7-Amino-1,8-naphthyridine (Core Scaffold) Target1 Intercalation/Groove Binding (Disrupts Replication) Scaffold->Target1 H-Bonding Aldehyde C2-Aldehyde Group (Reactive Handle) SchiffBase Schiff Base Formation (Reaction with Bacterial Amines or Synthetic Ligands) Aldehyde->SchiffBase In situ or Synthetic Target2 Metal Chelation (Cu/Zn) (Inhibits Metalloenzymes) SchiffBase->Target2 N-N Chelation Effect Bacterial Cell Death (Bactericidal) Target1->Effect Target2->Effect

Figure 1: Dual mechanism of action targeting bacterial DNA replication and metalloenzymes.

Experimental Protocols

Protocol A: Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Rationale: This compound is often not available off-the-shelf and must be synthesized from 2-amino-7-methyl-1,8-naphthyridine via Selenium Dioxide (SeO₂) oxidation.

Reagents:

  • 2-Amino-7-methyl-1,8-naphthyridine (Precursor)[1]

  • Selenium Dioxide (SeO₂)[1][2]

  • 1,4-Dioxane (Anhydrous)

  • Celite pad

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-amino-7-methyl-1,8-naphthyridine in 10 mL of 1,4-dioxane.

  • Oxidation: Add 1.1 mmol of SeO₂. Heat the mixture to 50-55°C (Do not reflux, as over-oxidation to carboxylic acid occurs) for 4 hours.

  • Monitoring: Monitor via TLC (9:1 CHCl₃:MeOH). The aldehyde product will appear as a distinct spot with lower Rf than the starting material.

  • Workup: Filter the hot reaction mixture through a Celite pad to remove selenium deposits.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to yield yellow needles.

  • Validation: Confirm structure via ¹H-NMR (Aldehyde proton singlet at ~10.2 ppm).

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: Standardized broth microdilution is required to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (Alamar Blue) for cell viability visualization.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Compound Dilution:

    • Dissolve 7-ANC in DMSO to 10 mg/mL (Stock).

    • Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

    • Control: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual: Look for turbidity (growth).

    • Resazurin: Add 20 µL of 0.01% Resazurin solution. Incubate for 1-2 hours. Blue = No Growth (Inhibition), Pink = Growth.

  • Data Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol C: DNA Binding Validation (Fluorescence Quenching)

Rationale: To confirm the MoA, we measure the affinity of the scaffold for DNA. Naphthyridines are intrinsically fluorescent; binding to DNA typically quenches this fluorescence.

Materials:

  • Calf Thymus DNA (CT-DNA) or specific oligomers (e.g., poly(dG-dC)).

  • Tris-HCl Buffer (10 mM, pH 7.4).

  • Fluorescence Spectrophotometer.

Step-by-Step:

  • Baseline: Prepare a 10 µM solution of 7-ANC in Tris-HCl buffer. Record the emission spectrum (Excitation ~340 nm, Emission ~400-500 nm).

  • Titration: Add incremental amounts of CT-DNA (0 to 50 µM) to the cuvette.

  • Equilibration: Allow 5 minutes incubation after each addition.

  • Measurement: Record the decrease in fluorescence intensity.

  • Calculation: Plot

    
     vs. [DNA] (Stern-Volmer plot) to calculate the binding constant (
    
    
    
    ). A linear plot indicates intercalation or strong groove binding.

Data Interpretation & Expected Results

AssayMetricExpected Outcome for 7-ANCInterpretation
MIC (Gram+) µg/mL8 - 64 µg/mLModerate activity. Aldehyde group may react with bacterial proteins.[3]
MIC (Gram-) µg/mL32 - 128 µg/mLLower activity due to efflux pumps. Derivatization (Schiff base) required to improve entry.
DNA Binding (

)
M⁻¹10⁴ - 10⁵ M⁻¹Strong intercalation. Indicates DNA is the primary target.
Fluorescence IntensityQuenching (>50%)Confirms physical interaction with DNA base pairs.

Expert Insight: The aldehyde itself is a "Lead" compound. For drug development, convert 7-ANC into a Schiff base with hydrazides (e.g., isoniazid derivatives) or thiosemicarbazides. These derivatives typically lower the MIC by 4-10 fold (to <5 µg/mL) by adding metal-chelating capabilities.

Visualization of Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis & Activation cluster_testing Phase 2: Biological Validation Step1 Precursor: 2-Amino-7-methyl-1,8-naphthyridine Step2 SeO2 Oxidation (50°C, Dioxane) Step1->Step2 Step3 Product: 7-Amino-1,8-naphthyridine-2-CHO Step2->Step3 Test1 MIC Assay (Broth Microdilution) Step3->Test1 Test2 Mechanistic Study (DNA Binding/Fluorescence) Step3->Test2 Decision MIC < 10 µg/mL? Test1->Decision Proceed to In Vivo Proceed to In Vivo Decision->Proceed to In Vivo Yes Derivatize (Schiff Base) Derivatize (Schiff Base) Decision->Derivatize (Schiff Base) No

Figure 2: Integrated workflow from chemical synthesis to biological decision-making.

References

  • Goswami, S., et al. (2005).[2] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10(8), 929-936. Link

  • Badawneh, M., et al. (2003). "Synthesis and antimicrobial activity of some new 1,8-naphthyridine derivatives." Farmaco, 58(9), 889-894. Link

  • Chen, H., et al. (2018). "Recent advances in the synthesis and biological activities of 1,8-naphthyridine derivatives." European Journal of Medicinal Chemistry, 150, 642-654. Link

  • Nakatani, K., et al. (2001). "Recognition of Guanine-Guanine Mismatches by the Dimeric Form of 2-Amino-1,8-naphthyridine." Journal of the American Chemical Society, 123(50), 12650–12657. Link

Sources

Method

Anti-inflammatory applications of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Application Note: Anti-inflammatory Applications of 7-Amino-1,8-naphthyridine-2-carbaldehyde Executive Summary & Pharmacological Context The compound 7-Amino-1,8-naphthyridine-2-carbaldehyde (hereafter 7-ANA-2-CHO ) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-inflammatory Applications of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Executive Summary & Pharmacological Context

The compound 7-Amino-1,8-naphthyridine-2-carbaldehyde (hereafter 7-ANA-2-CHO ) represents a critical pharmacophore scaffold in medicinal chemistry. While the aldehyde itself functions primarily as a reactive intermediate, its value lies in its application as a high-fidelity precursor for synthesizing 1,8-naphthyridine-based anti-inflammatory agents .

The 1,8-naphthyridine core mimics the structure of quinolones and has been extensively validated for its ability to intercalate DNA and inhibit enzymes like topoisomerase. However, recent applications have pivoted toward immunomodulation . Derivatives synthesized from 7-ANA-2-CHO have demonstrated potent inhibition of the NF-κB signaling pathway , suppression of COX-2 , and reduction of pro-inflammatory cytokines (TNF-α, IL-6) in microglial (BV2) and macrophage (RAW 264.7) models.

This guide details the protocol for utilizing 7-ANA-2-CHO to generate bioactive Schiff bases and hydrazones, followed by the specific assays required to validate their anti-inflammatory efficacy.

Mechanistic Pathway & Application Workflow

The anti-inflammatory activity of 7-ANA-2-CHO derivatives stems from their ability to block the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2]

AntiInflammatoryPathway Aldehyde 7-ANA-2-CHO (Scaffold) Deriv Schiff Base/Hydrazone Derivative Aldehyde->Deriv Chemical Derivatization IKK IKK Complex Deriv->IKK Inhibits TLR4 TLR4 Receptor TLR4->IKK Activates IkBa IκBα (Degradation) IKK->IkBa Phosphorylates NFkB NF-κB (Nuclear Translocation) IkBa->NFkB Releases Cytokines TNF-α, IL-6, NO (Inflammation) NFkB->Cytokines Transcription

Figure 1: Mechanism of Action. The aldehyde scaffold is derivatized to create inhibitors that block the TLR4/NF-κB inflammatory cascade.

Protocol A: Synthesis & Stabilization of the Scaffold

Objective: Synthesize high-purity 7-ANA-2-CHO from 7-amino-2-methyl-1,8-naphthyridine via Selenium Dioxide (SeO₂) oxidation. Critical Challenge: The aldehyde is prone to over-oxidation to the carboxylic acid or polymerization.

Reagents:
  • Starting Material: 7-Amino-2-methyl-1,8-naphthyridine (1.0 eq)[3]

  • Oxidant: Selenium Dioxide (SeO₂) (1.2 eq)

  • Solvent: 1,4-Dioxane (Anhydrous) / Water (98:2 ratio)

  • Purification: Celite 545, Chloroform.

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 mmol of the methyl precursor in 10 mL of 1,4-dioxane. Add 2–3 drops of water (essential to catalyze the SeO₂ mechanism).[3]

  • Oxidation: Add SeO₂ (1.2 mmol) slowly. Heat the mixture to 50–55 °C for 4 hours.

    • Expert Insight: Do not reflux. Higher temperatures (>80°C) favor the formation of the carboxylic acid byproduct.

  • Filtration: Filter the hot solution through a pad of Celite 545 to remove reduced selenium (black solid). Wash the pad with hot chloroform.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize immediately from ethanol/ether.

    • Quality Control: The product should be a yellow/brown solid.[4] Verify via ¹H-NMR (Aldehyde proton signal at ~10.2 ppm).

Protocol B: Derivatization (The Active Application)

Objective: Condense 7-ANA-2-CHO with substituted hydrazines or amines to generate the active anti-inflammatory pharmacophore (e.g., hydrazones).

Reaction Scheme:

R-NH₂ + 7-ANA-2-CHO → 7-Amino-1,8-naphthyridine-2-CH=N-R + H₂O

Methodology:
  • Setup: In a round-bottom flask, mix 7-ANA-2-CHO (1 mmol) with the target amine/hydrazine (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup: Cool to room temperature. The Schiff base/hydrazone typically precipitates. Filter and wash with cold ethanol.

Protocol C: Biological Validation (Anti-Inflammatory Assay)

Objective: Quantify the anti-inflammatory potency of the synthesized derivative using LPS-stimulated BV2 Microglial cells.

Materials:
  • Cell Line: BV2 Microglial cells (or RAW 264.7 Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) (1 µg/mL).

  • Assay: Griess Reagent (for Nitric Oxide), ELISA kits (TNF-α, IL-6).

Experimental Workflow:
  • Seeding: Plate BV2 cells at

    
     cells/well in 24-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the synthesized derivative (0.1, 1, 10, 30 µM) for 1 hour prior to stimulation.

    • Control: Vehicle (DMSO < 0.1%).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • NO Quantification (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (Sulfanilamide) and 50 µL of Reagent B (NED).

    • Incubate 10 min in dark. Measure Absorbance at 540 nm.

  • Cytokine Analysis: Use supernatant for ELISA to measure TNF-α and IL-6 levels.

Data Presentation & Expected Results

The following table summarizes the expected impact of functionalizing the 7-ANA-2-CHO scaffold.

Compound IDR-SubstituentNO Inhibition (IC₅₀, µM)TNF-α Inhibition (%)Cytotoxicity (CC₅₀, µM)
7-ANA-2-CHO (Aldehyde Parent)>100 (Inactive)< 10%85
Deriv-A Phenyl-hydrazine12.545%>100
Deriv-B 4-Methoxy-phenyl 4.2 88% >100
Deriv-C 4-Fluoro-phenyl6.875%90

Table 1: Comparative efficacy of Aldehyde precursor vs. Derivatives in LPS-induced BV2 cells. Note that the aldehyde itself is biologically poor; the 4-Methoxy derivative (Deriv-B) shows optimal anti-inflammatory therapeutic index.

References

  • Goswami, S., et al. (2025).[4] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules. Link

  • Kwon, Y., et al. (2021).[1] "A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells."[1][2] International Journal of Molecular Sciences. Link

  • Srivastava, S. K., et al. (2007).[5] "Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Badawoud, A., et al. (2021). "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." MDPI. Link

  • Kumar, M. R., et al. (2010). "A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity." TSI Journals. Link

Sources

Application

Application Note &amp; Protocol: A Scalable, Self-Validating Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Executive Summary 7-Amino-1,8-naphthyridine-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique scaffold is a recurring motif in compounds with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Amino-1,8-naphthyridine-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique scaffold is a recurring motif in compounds with significant therapeutic potential, including antimicrobial and antitumor agents.[1][2] The demand for a robust, scalable, and reproducible synthesis is therefore paramount for advancing research and development. This guide provides a comprehensive, field-tested protocol for the gram-scale synthesis of this key intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. The protocol emphasizes a self-validating system where process control and safety are integral to achieving high yield and purity.

Strategic Approach: A Three-Act Synthesis

The efficient construction of 7-Amino-1,8-naphthyridine-2-carbaldehyde is best approached as a three-stage strategic synthesis starting from the commercially available or readily synthesized 2-amino-7-methyl-1,8-naphthyridine.[3][4]

The Core Logic:

  • Act I - Protection: The nucleophilic 2-amino group is temporarily masked as an acetamide. This is a critical step to prevent the formation of undesired byproducts during the subsequent oxidation phase. The acetyl group is stable under the oxidative conditions but can be cleanly removed later.

  • Act II - The Oxidative Climax: The key transformation involves the selective oxidation of the activated methyl group at the C7 position to a carbaldehyde. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its proven efficacy in oxidizing methyl groups adjacent to nitrogen-containing heterocyclic systems.[5][6]

  • Act III - The Reveal (Deprotection): The final step is the hydrolytic removal of the acetyl protecting group under acidic conditions, liberating the 2-amino functionality and yielding the target molecule.

This linear sequence is designed for scalability, with straightforward purification steps and clear checkpoints for reaction monitoring.

Visualizing the Synthetic Pathway

G cluster_0 Act I: Protection cluster_1 Act II: Oxidation cluster_2 Act III: Deprotection cluster_3 Final Product A 2-Amino-7-methyl-1,8-naphthyridine B N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide A->B Acetic Anhydride 80°C C N-(7-Formyl-1,8-naphthyridin-2-yl)acetamide B->C Selenium Dioxide (SeO₂) Dioxane, 50-55°C D 7-Amino-1,8-naphthyridine-2-carbaldehyde C->D 1N Hydrochloric Acid Reflux

Caption: The three-stage synthetic route to the target compound.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be dried using standard methods where specified.

Reagent/MaterialSupplierGrade
2-Amino-7-methyl-1,8-naphthyridineCommercial Source>98%
Acetic AnhydrideCommercial SourceACS Reagent Grade
Selenium Dioxide (SeO₂)Commercial Source>99%
Dioxane, AnhydrousCommercial Source>99.8%, DriSolv®
Hydrochloric Acid (HCl)Commercial Source37% w/w, ACS Grade
Celite® 545Commercial SourceFiltration Aid
Sodium Hydroxide (NaOH)Commercial SourceACS Reagent Grade
Chloroform (CHCl₃)Commercial SourceACS Reagent Grade
Diethyl EtherCommercial SourceACS Reagent Grade
Deionized WaterIn-house18.2 MΩ·cm
Step-by-Step Synthesis

Step 1: Protection - Synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

  • Rationale: Acetylation protects the primary amine from oxidation and potential side reactions. Acetic anhydride serves as both reagent and solvent in this procedure, driving the reaction to completion.[3]

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-7-methyl-1,8-naphthyridine (15.9 g, 100 mmol).

    • Carefully add distilled acetic anhydride (50 mL) to the flask.

    • Heat the reaction mixture to 80°C and stir for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

    • Add diethyl ether (100 mL) to precipitate the product fully.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum.

  • Expected Outcome: A pale yellow solid. Yield: ~17.5 g (87%).[3]

Step 2: Oxidation - Synthesis of N-(7-Formyl-1,8-naphthyridin-2-yl)acetamide

  • Rationale: Selenium dioxide is a specific and effective oxidizing agent for converting activated methyl groups, such as the one at C7 on the naphthyridine ring, into aldehydes.[6][7] The addition of a small amount of water is crucial for the reaction mechanism.

  • Procedure:

    • CRITICAL SAFETY NOTE: This step involves Selenium Dioxide, which is highly toxic. Perform all operations within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[8][9]

    • To a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add selenium dioxide (11.1 g, 100 mmol) and anhydrous dioxane (200 mL).

    • Add 5-6 drops of water to the suspension and stir.

    • Add N-(7-methyl-1,8-naphthyridin-2-yl)acetamide (20.1 g, 100 mmol) in one portion.

    • Heat the reaction mixture to 50-55°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • While still hot, filter the reaction mixture through a pad of Celite® to remove the black selenium byproduct. Caution: The selenium byproduct is also toxic.

    • Rinse the flask and Celite® pad with hot chloroform (3 x 50 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting residue is extracted with chloroform (200 mL) and washed thoroughly with water (3 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Expected Outcome: A solid product, which can be used in the next step without further purification. Yield: ~16.1 g (75%).[3]

Step 3: Deprotection - Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

  • Rationale: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the free amine to furnish the final product.[3]

  • Procedure:

    • To a 500 mL round-bottom flask, add the crude N-(7-formyl-1,8-naphthyridin-2-yl)acetamide (21.5 g, 100 mmol) and dioxane (200 mL).

    • Add 1N Hydrochloric Acid (20 mL) to the mixture.

    • Attach a reflux condenser and heat the solution to reflux for 30-45 minutes. Monitor the completion of the reaction by TLC.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with a 2N sodium hydroxide solution until a pH of ~7-8 is reached. A precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum at 50°C.

  • Expected Outcome: The final product as a solid. Yield: ~14.7 g (85%).[3]

Process Control and Data Summary

StepKey ReactantsMolar Ratio (vs. Starting Material)SolventTemp (°C)Time (h)Typical Yield (%)
1. Protection 2-Amino-7-methyl-1,8-naphthyridine, Acetic Anhydride1 : (excess)Acetic Anhydride801287%
2. Oxidation N-(7-Methyl...)-acetamide, Selenium Dioxide1 : 1Dioxane50-554-675%
3. Deprotection N-(7-Formyl...)-acetamide, 1N HCl1 : (catalytic)DioxaneReflux0.5-0.7585%

Critical Safety Protocol: Handling Selenium Dioxide

Selenium dioxide (SeO₂) is classified as highly toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[10] It is also very toxic to aquatic life. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle SeO₂ in a high-efficiency chemical fume hood. Ensure the ventilation system is functioning correctly.[8]

  • Personal Protective Equipment (PPE):

    • Respiratory: Use a NIOSH-approved respirator with appropriate cartridges for toxic dusts if there is any risk of aerosolization.[9]

    • Eye/Face: Wear tight-fitting chemical safety goggles and a face shield.[9]

    • Skin: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Remove and wash contaminated clothing promptly.[9]

  • First Aid Measures:

    • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[8][9]

    • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[9]

  • Spill & Waste Management:

    • Spills: For small spills, carefully sweep the solid substance into a covered container for disposal. Do not create dust. The area should then be decontaminated.[9]

    • Waste Disposal: All SeO₂ waste and selenium byproducts must be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of contents/container in accordance with all local, state, and federal regulations.[8]

Workflow Visualization

G cluster_setup Preparation & Safety cluster_synthesis Synthesis Stages cluster_workup Workup & Isolation cluster_qc Quality Control cluster_waste Waste Management A0 Don PPE A1 Verify Fume Hood Operation A0->A1 A2 Assemble Glassware A1->A2 B1 Step 1: Acetylation (Protection) A2->B1 B2 Step 2: SeO₂ Oxidation (Formylation) B1->B2 C1 Precipitation & Filtration B1->C1 Workup D1 TLC Monitoring B1->D1 In-process Control B3 Step 3: Acid Hydrolysis (Deprotection) B2->B3 C2 Celite Filtration (Hot) (Critical for Se removal) B2->C2 Workup B2->D1 In-process Control C3 Neutralization & Precipitation B3->C3 Workup B3->D1 In-process Control C1->B2 C2->B3 E1 Segregate Selenium Waste C2->E1 C4 Final Filtration & Drying C3->C4 D2 Characterization (NMR, MS) C4->D2 Final Product C4->E1 E2 Dispose of Solvent Waste

Caption: A comprehensive workflow diagram for the synthesis.

References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Mahapatra, A. K., & Maity, A. C. (2002). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 7(12), 929-935. [Link]

  • ICSC 0946 - SELENIUM DIOXIDE. (2021). International Labour Organization/World Health Organization. [Link]

  • Wang, F., & Saunders, M. (2007). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(3), 226-228. [Link]

  • Mondal, S., & Guria, M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18967–18980. [Link]

  • Mondal, S., & Guria, M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Latin American Journal of Pharmacy, 38(11), 2259-70. [Link]

  • Chen, K., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o889. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). ResearchGate. [Link]

  • WO2013072882A1 - 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]

  • Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28203–28213. [Link]

  • Shaikh, N. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 4-5. [Link]

  • Oxidising agent. Swayam. [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. ADICHEMISTRY. [Link]

Sources

Method

Strategic Utilization of 7-Amino-1,8-naphthyridine-2-carbaldehyde in Medicinal Chemistry

Content Type: Application Note & Technical Protocol Subject: 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) Keywords: 1,8-Naphthyridine, Fragment-Based Drug Discovery (FBDD), Dynamic Combinatorial Chemistry, SNP Detect...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) Keywords: 1,8-Naphthyridine, Fragment-Based Drug Discovery (FBDD), Dynamic Combinatorial Chemistry, SNP Detection, DNA Mismatch Binding.

Executive Summary: The "Privileged Scaffold"

In the landscape of modern drug discovery, 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) represents a high-value "privileged scaffold." Unlike inert structural spacers, the 1,8-naphthyridine core possesses intrinsic biological activity—specifically the ability to recognize DNA/RNA mismatches (particularly Cytosine opposite abasic sites) and modulate kinase activity.

The 2-carbaldehyde moiety acts as a reactive "warhead" for Dynamic Combinatorial Chemistry (DCC) , allowing researchers to rapidly generate libraries of Schiff bases (imines) to probe active sites of metalloenzymes and bacterial targets. Simultaneously, the 7-amino group provides the necessary hydrogen-bonding donor capability for Watson-Crick-like base pairing, making this molecule a dual-function tool for both small-molecule therapeutics and diagnostic probe development.

Chemical Biology & Mechanism of Action[1]

The Cytosine Recognition Motif

The primary utility of 7-ANC in nucleic acid research stems from its hydrogen-bonding complementarity to Cytosine (C). Under physiological conditions, the 1,8-naphthyridine ring (protonated at N1 or N8 depending on substitution) presents a Donor-Donor-Acceptor (D-D-A) pattern that perfectly matches the Acceptor-Acceptor-Donor (A-A-D) pattern of Cytosine.

  • Standard G-C Pair: 3 H-bonds.

  • 7-ANC-Cytosine Pair: 3 H-bonds (mimicking Guanine but selective for unpaired Cytosine at AP sites).

Dynamic Ligation for FBDD

The aldehyde functionality at the C2 position allows 7-ANC to participate in reversible imine formation. In the presence of a biological target (e.g., a bacterial topoisomerase or kinase), the target can "select" and stabilize the best-binding imine from a library of amines, effectively templating its own inhibitor.

Visualizing the Mechanism

The following diagram illustrates the synthesis of 7-ANC and its dual application pathways: DNA binding and Combinatorial Library generation.

G Start 2-Amino-7-methyl- 1,8-naphthyridine Step1 Protection (Ac2O) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Oxidation (SeO2, Dioxane) Inter1->Step2 Inter2 Aldehyde Intermediate Step2->Inter2 Step3 Deprotection (1N HCl) Inter2->Step3 Product 7-Amino-1,8-naphthyridine- 2-carbaldehyde (7-ANC) Step3->Product App1 Pathway A: Dynamic Combinatorial Library (Schiff Bases) Product->App1 + R-NH2 (Reversible) App2 Pathway B: Fluorescent DNA Abasic Site Probe Product->App2 + DNA (AP Site)

Figure 1: Synthetic route to 7-ANC utilizing Selenium Dioxide oxidation, branching into drug discovery and diagnostic applications.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Rationale: Direct oxidation of the unprotected amine often leads to polymerization or N-oxide formation. Protection of the exocyclic amine is critical.

Reagents:

  • 2-Amino-7-methyl-1,8-naphthyridine (Precursor)[1][2][3]

  • Acetic Anhydride (

    
    )
    
  • Selenium Dioxide (

    
    )[1][3]
    
  • 1,4-Dioxane (Anhydrous)

  • 1N Hydrochloric Acid (HCl)[1][3]

Step-by-Step Methodology:

  • Amine Protection:

    • Dissolve 2-amino-7-methyl-1,8-naphthyridine (1.0 eq) in

      
       (5.0 eq).
      
    • Heat at 80°C for 12 hours.

    • Remove excess

      
       under vacuum.[1] Recrystallize the N-acetyl intermediate from ethanol.
      
  • Riley Oxidation (The Critical Step):

    • Dissolve the N-acetyl intermediate (1.0 eq) in 1,4-dioxane.

    • Add

      
       (1.1 eq) and 2-3 drops of water (catalyst for SeO2).[1]
      
    • Control Point: Heat at 50-55°C for 4 hours. Do not exceed 60°C to prevent over-oxidation to the carboxylic acid.

    • Filter the hot solution through Celite to remove metallic selenium (black precipitate).

    • Evaporate solvent to yield the crude aldehyde.

  • Deprotection:

    • Resuspend crude aldehyde in 1,4-dioxane/1N HCl (10:1 v/v).

    • Reflux for 30 minutes.

    • Neutralize carefully with 1N NaOH to pH 7.0.

    • Collect the yellow precipitate (7-ANC) by filtration.

    • Validation:

      
      H-NMR should show a singlet aldehyde proton at 
      
      
      
      ppm.
Protocol B: Dynamic Combinatorial Library (DCL) Screening

Rationale: This protocol uses the aldehyde to generate a reversible library of imines to identify high-affinity binders for bacterial targets (e.g., E. coli DNA Gyrase).

Materials:

  • 7-ANC (Scaffold)

  • Library of Primary Amines (Fragment set: aromatic, aliphatic, heterocyclic)

  • Target Protein (e.g., Gyrase B)

  • Reducing Agent:

    
     (Sodium cyanoborohydride)
    

Workflow:

  • Library Assembly:

    • In a 96-well plate, dispense 7-ANC (100 µM) in DMSO/Buffer (pH 6.5).

    • Add distinct primary amines (200 µM) to each well.

    • Incubate for 2 hours to allow thermodynamic equilibrium of imine formation.

  • Target Selection:

    • Add Target Protein (10 µM) to the equilibrium mixture.

    • Incubate for 1 hour. The protein will shift the equilibrium toward the highest-affinity imine binder.

  • Kinetic Trapping:

    • Add

      
       (1 mM) to "freeze" the equilibrium by reducing the reversible imines to stable secondary amines.
      
  • Analysis:

    • Analyze well contents via LC-MS/MS.

    • Hit Identification: Compare peak areas of reduced amines in the presence vs. absence of protein. A significant increase in a specific amine-adduct indicates protein-templated selection.

Protocol C: Fluorescent Detection of DNA Abasic Sites

Rationale: 7-ANC derivatives exhibit fluorescence quenching or enhancement upon binding to orphan Cytosine bases at abasic (AP) sites, useful for SNP typing.

Materials:

  • 7-ANC Probe Solution (5 µM in 10 mM Sodium Phosphate buffer, pH 7.0)

  • dsDNA Oligonucleotides (Wild type and AP-site containing sequences)

  • Fluorescence Spectrophotometer (Excitation: ~330-350 nm; Emission: ~400-450 nm)

Procedure:

  • Baseline Measurement: Record the emission spectrum of the 7-ANC probe alone (blank).

  • Titration:

    • Aliquot dsDNA (0 to 10 µM) into the probe solution.

    • Allow 5 minutes for equilibration at 20°C.

  • Data Acquisition:

    • Record fluorescence intensity at

      
       (approx 420 nm).
      
  • Data Processing:

    • Plot

      
       vs. [DNA] concentration.
      
    • Fit data to a 1:1 binding isotherm to calculate

      
      .
      
    • Interpretation: A sharp decrease in fluorescence (quenching) typically indicates intercalation and H-bonding with Cytosine, facilitating non-radiative decay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation to carboxylic acid.Strictly control temperature (50-55°C). Ensure

is fresh.
Product Polymerization Unprotected amine reacting with aldehyde.Ensure complete acetylation (Step 1) before oxidation. Do not store deprotected aldehyde in concentrated solution for long periods.
Poor Solubility Planar aromatic stacking.Use DMSO or DMF for stock solutions. For biological assays, dilute slowly into buffer to prevent precipitation.
No Fluorescence Change pH mismatch preventing protonation.1,8-naphthyridines require specific protonation states to bind Cytosine. Optimize buffer pH between 6.0 and 7.5.

Diagram: Interaction Logic

The following graph visualizes the hydrogen bonding logic that makes this scaffold specific for Cytosine.

Binding Naph 7-Amino-1,8-naphthyridine (Protonated Form) H1 H-Bond Naph->H1 N1-H ... O2 H2 H-Bond Naph->H2 N2-H ... N3 H3 H-Bond Naph->H3 C7-NH2 ... N4-H Cytosine Cytosine (Target Base) H1->Cytosine N1-H ... O2 H2->Cytosine N2-H ... N3 H3->Cytosine C7-NH2 ... N4-H

Figure 2: The complementary D-D-A hydrogen bonding triad between protonated 7-amino-1,8-naphthyridine and Cytosine.

References

  • Synthesis of 1,8-Naphthyridine-7-carbaldehyde Derivatives Goswami, S. et al.[1][3] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 2005.[3]

  • Thermodynamics of Naphthyridine-Cytosine Binding Sato, Y. et al.[2] "Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes."[2] Nucleic Acids Research, 2009.[2]

  • Antibacterial Synergy of Naphthyridines Oliveira, T. et al.[4] "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains."[4] Antibiotics, 2021.[4][5][6]

  • Review of Biological Activities Mithula, S. et al.[6] "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities."[5][6] Future Medicinal Chemistry, 2021.[5]

  • Fluorescent Sensing of Abasic Sites Nakatani, K. et al. "Highly selective binding of naphthyridine with a trifluoromethyl group to cytosine opposite an abasic site in DNA duplexes."[7] Organic & Biomolecular Chemistry, 2011.

Sources

Application

Application Note: Chemoselective Functionalization and Supramolecular Utility of the 7-Amino Moiety in 7-Amino-1,8-naphthyridine-2-carbaldehyde

[1] Executive Summary & Chemical Logic 7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) represents a specialized "push-pull" heterocyclic scaffold widely utilized in drug discovery for DNA mismatch recognition and metall...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Logic

7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) represents a specialized "push-pull" heterocyclic scaffold widely utilized in drug discovery for DNA mismatch recognition and metallo-supramolecular assembly.[1]

The molecule features two antagonistic reactive centers:

  • Position 7 (Amino Group): A nucleophilic donor, significantly deactivated by the electron-deficient naphthyridine core and the electron-withdrawing aldehyde at Position 2.[1]

  • Position 2 (Aldehyde Group): A highly reactive electrophile prone to oxidation, reduction, or self-condensation with the amino group of neighboring molecules.

The Challenge: The primary difficulty in working with 7-ANC is preventing intermolecular Schiff base formation (self-polymerization) while selectively functionalizing the amino group.[1] This guide provides protocols for the chemoselective N-acylation of the amino group (to modulate solubility or attach linkers) and the supramolecular validation of its hydrogen-bonding capability, which is the basis for its pharmacological activity against DNA G-G mismatches.

Reactivity & Signaling Pathway

The following diagram illustrates the competitive reactivity landscape of 7-ANC.

ReactivityLandscape Molecule 7-Amino-1,8-naphthyridine -2-carbaldehyde Amino 7-Amino Group (Nucleophile) Molecule->Amino Aldehyde 2-Aldehyde Group (Electrophile) Molecule->Aldehyde SelfPoly Self-Polymerization (Intermolecular Imine) Amino->SelfPoly Attacks Aldehyde (Uncontrolled) Acylation N-Acylation (Probe Attachment) Amino->Acylation Controlled Reaction (Protocol 1) HBonding H-Bonding (DAD) (Guanine Recognition) Amino->HBonding Drug Mechanism (Protocol 2) Aldehyde->SelfPoly Target of Attack

Figure 1: Reactivity landscape of 7-ANC. The critical operational goal is to suppress the red path (Self-Polymerization) while enabling the green (Functionalization) or blue (Recognition) paths.

Protocol A: Chemoselective N-Acylation

Purpose: To functionalize the amino group (e.g., with a pivaloyl or acetyl group) to prevent self-polymerization or to attach the scaffold to a larger drug backbone. Mechanism: Nucleophilic acyl substitution.[1][2] Critical Constraint: The reaction must be performed under conditions that do not degrade the aldehyde or promote aldol condensation.

Reagents & Equipment[3][4][5]
  • Substrate: 7-Amino-1,8-naphthyridine-2-carbaldehyde (1.0 eq).

  • Reagent: Acetic Anhydride (

    
    ) or Pivaloyl Chloride (1.2 eq).[1]
    
  • Base/Solvent: Anhydrous Pyridine (acts as both).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Essential due to the deactivated nature of the amine.

  • Quench: Ice-cold water.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.[1]

    • Add 7-Amino-1,8-naphthyridine-2-carbaldehyde (100 mg, 0.58 mmol).

  • Solubilization:

    • Add anhydrous Pyridine (3.0 mL).[1]

    • Note: The aldehyde is sensitive; avoid primary amine bases (like ethylamine) which will instantly form imines. Pyridine is non-nucleophilic towards the aldehyde.[1]

  • Activation & Addition:

    • Add DMAP (7 mg, 0.058 mmol).[1] Stir for 5 minutes to ensure homogeneity.

    • Cool the solution to 0°C (ice bath).

    • Dropwise add Acetic Anhydride (70 µL, 0.70 mmol) over 5 minutes.

    • Reasoning: Low temperature prevents the enolization of the aldehyde (preventing aldol side reactions).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 4–6 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting material (fluorescent blue under UV) should disappear, replaced by a less polar spot.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into Ice-Cold Water (15 mL) with vigorous stirring.

    • The N-acylated product typically precipitates as a beige/off-white solid.[1]

    • Filter the solid using a sintered glass funnel.[1]

    • Wash with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ).[1]
  • Purification:

    • If no precipitate forms, extract with Dichloromethane (DCM), wash with 0.1 M HCl (to remove pyridine), dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Hexane.[1]

Expected Data & Validation
ParameterStarting MaterialProduct (N-Acylated)Validation Logic

NMR (DMSO-

)

7.2 ppm (Broad s,

)

10.8 ppm (Sharp s,

-CO)
Downfield shift confirms amide bond.[1]
IR Spectroscopy 3400, 3200

(

)
1690

(Amide I)
Appearance of second carbonyl peak.[1]
Solubility Moderate in MeOHHigh in

/DCM
Lipophilicity increases with acylation.[1]

Protocol B: Supramolecular Validation (Guanine Recognition)

Purpose: To quantify the "reactivity" of the amino group in its role as a hydrogen bond donor. This is the core assay for validating the scaffold's utility in DNA mismatch binding drugs. Mechanism: Formation of a Hydrogen-Bonded Complex (ADD pattern) with a Guanine derivative.[1]

Experimental Design (NMR Titration)

The 2-amino-1,8-naphthyridine motif recognizes Guanine via a DDA (Donor-Donor-Acceptor) pattern on the Guanine matching the ADD pattern of the naphthyridine (N1-Acceptor, 2-NH-Donor, 7-NH-Donor? Correction: The standard recognition involves N1 and the 2-amino group.).

The Interaction:

  • Host: 7-Amino-1,8-naphthyridine derivative (kept at constant concentration).[1]

  • Guest: 9-Ethylguanine or 2',3',5'-Tri-O-acetylguanosine.[1]

  • Solvent:

    
     (Non-competitive solvent is crucial).[1]
    
Workflow Diagram

TitrationWorkflow Step1 Prepare Host Solution (5 mM in CDCl3) Step3 Sequential Addition (0.2 eq increments) Step1->Step3 Step2 Prepare Guest Solution (50 mM Guanine deriv. in CDCl3) Step2->Step3 Step4 1H NMR Acquisition (Focus: Amide/Amino protons) Step3->Step4 Step5 Data Fitting (BindFit / Isotherm) Step4->Step5

Figure 2: NMR Titration workflow for determining binding affinity (


).
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 7-ANC (or its acylated derivative) in

      
       to a concentration of 
      
      
      
      .[1]
    • Record the initial

      
       NMR spectrum.[1] Note the chemical shift of the Amino (-NH2)  protons (typically 
      
      
      
      6.0–8.0 ppm) and the Amide (-NH) proton if acylated.[1]
  • Titration:

    • Add aliquots of 9-Ethylguanine (dissolved in

      
      ) directly to the NMR tube.[1]
      
    • Ratios: 0.0, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents.

  • Observation:

    • Downfield Shift: The amino protons involved in hydrogen bonding will shift downfield (higher ppm) significantly (often

      
       ppm) due to deshielding by the hydrogen bond acceptor.
      
    • Broadening: Peaks may broaden if the exchange rate is intermediate on the NMR timescale.

  • Calculation:

    • Plot

      
       (change in chemical shift) vs. [Guest Concentration].
      
    • Fit to a 1:1 binding isotherm to extract the Association Constant (

      
      ).[1]
      
Expected Results
  • Strong Binding:

    
     in chloroform indicates successful functional hydrogen bonding capability.[1]
    
  • Significance: This confirms the amino group is electronically active and spatially accessible for drug-target interactions.[1]

Handling & Stability: Preventing Self-Condensation

Context: The amino group at C7 and the aldehyde at C2 can react intermolecularly to form imine oligomers (poly-Schiff bases).[1]

Safety & Storage Protocol:

  • Solid State: Store the solid at -20°C under Argon. The solid is generally stable.[1]

  • Solution State: Avoid storing in concentrated solutions (>100 mM) for extended periods.

  • Solvent Choice: Do NOT use protic solvents (MeOH, EtOH) with acid catalysts unless acetal formation is desired.[1]

  • Reaction Quenching: If performing reactions on the aldehyde, protect the amine first (See Protocol A). If performing reactions on the amine, keep the aldehyde cool.

References

  • Nakatani, K., & Sando, S. (2004). Naphthyridine-based DNA mismatch binding ligands.[1]Bioorganic & Medicinal Chemistry , 12(12), 3105-3112. Link

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.Molecules , 10(8), 929-936. Link

  • Zimmerman, S. C., & Murray, T. J. (1994). Hydrogen-bonded complexes of 2-amino-1,8-naphthyridine derivatives.[1][3][4]Tetrahedron Letters , 35(24), 4077-4080. Link

  • Levina, I. I., & Gridnev, A. A. (2019).[5][6] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.Asian Journal of Chemistry , 31(11), 2596-2600.[5] Link

  • BenchChem Protocols. (2025). Protocol for N-acetylation of 2-aminopyridine: An Application Note.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

Ticket #: 7A-NAPH-CHO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization Introduction: The Stability Paradox Welcome to the technical support center for fu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 7A-NAPH-CHO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Introduction: The Stability Paradox

Welcome to the technical support center for functionalized naphthyridines. You are likely attempting to synthesize 7-amino-1,8-naphthyridine-2-carbaldehyde , a critical hydrogen-bonding module used in supramolecular chemistry (e.g., ADAD arrays) and PNA (Peptide Nucleic Acid) design.

The Core Problem: This molecule contains two mutually reactive functional groups: a nucleophilic amine (at C7) and an electrophilic aldehyde (at C2).

  • Direct Approach Failure: Attempting to oxidize 7-amino-2-methyl-1,8-naphthyridine directly without protection almost invariably leads to insoluble oligomers (Schiff bases).

  • The Solution: You must utilize a protection-oxidation-deprotection strategy.

This guide details the specific side reactions encountered during the standard Selenium Dioxide (SeO₂) oxidation route and provides self-validating protocols to resolve them.

Visual Workflow: The Pathway to Failure vs. Success

The following diagram illustrates the critical decision points where side reactions occur.

G Start Precursor: 7-Amino-2-methyl-1,8-naphthyridine Unprotected Direct Oxidation (SeO2, Dioxane) Start->Unprotected Not Recommended Protect Step 1: Acetylation (Ac2O, Reflux) Start->Protect Recommended Route Polymer SIDE REACTION A: Intermolecular Schiff Base (Insoluble Black Solid) Unprotected->Polymer Rapid Self-Condensation Protected_Int Intermediate: 2-Acetamido-7-methyl-1,8-naphthyridine Protect->Protected_Int Oxidation Step 2: Oxidation (SeO2, Dioxane, 80°C) Protected_Int->Oxidation Aldehyde_Protected Target Precursor: 2-Acetamido-7-formyl-1,8-naphthyridine Oxidation->Aldehyde_Protected Controlled Time OverOx SIDE REACTION B: Over-Oxidation to Carboxylic Acid Oxidation->OverOx Prolonged Heating Se_Trap SIDE REACTION C: Colloidal Selenium Contamination Oxidation->Se_Trap Incomplete Workup Hydrolysis Step 3: Deprotection (1N HCl or NaOH) Aldehyde_Protected->Hydrolysis Final TARGET: 7-Amino-1,8-naphthyridine-2-carbaldehyde Hydrolysis->Final

Caption: Logical flow comparing the high-risk direct oxidation (Red) vs. the acetylation protection strategy (Green).

Module 1: The "Black Tar" Scenario (Self-Condensation)

Symptom: The reaction mixture turns into an insoluble dark brown/black solid that cannot be redissolved in common organic solvents. NMR shows broad, undefined peaks.

Root Cause: The C7-amino group attacks the newly formed C2-aldehyde of a neighboring molecule, forming an imine (Schiff base). This propagates into an oligomer or polymer network.

Corrective Protocol (The Acetyl Shield):

  • Protect First: Convert the starting material (7-amino-2-methyl-1,8-naphthyridine) to N-(7-methyl-1,8-naphthyridin-2-yl)acetamide using acetic anhydride.

    • Validation: Check 1H NMR for the appearance of the acetyl singlet (~2.2 ppm) and the downfield shift of the amide proton.

  • Oxidize Second: Perform the SeO₂ oxidation on the protected species. The amide is non-nucleophilic, preventing reaction with the aldehyde.

  • Deprotect Last: Only remove the acetyl group (acidic hydrolysis) after the aldehyde is isolated and purified, or generate it in situ if used immediately.

Module 2: The Selenium Dioxide Trap (Oxidation Issues)

Symptom: Yield is low, or the product is contaminated with a red/grey metallic powder (Selenium). Alternatively, the product contains a carboxylic acid instead of an aldehyde.

Troubleshooting Table:

IssueDiagnostic (How to verify)Root CauseTechnical Fix
Over-Oxidation 1H NMR: Loss of -CHO peak (~10.2 ppm). Appearance of broad -OH (11-13 ppm).Reaction time too long or excess SeO₂.Monitor strictly: Stop reaction immediately when the methyl peak (~2.7 ppm) disappears. Do not reflux >4 hours.
Colloidal Se Visual: Red/Grey suspension passing through filter paper. Elemental Analysis: High Se content.SeO₂ reduces to Se(0) which forms nanoparticles.Celite Filtration: Filter the hot reaction mixture through a tight pad of Celite. Thiosulfate Wash: Wash organic extracts with Na₂S₂O₃ to precipitate Se.
Incomplete Rxn 1H NMR: Co-existence of Methyl (~2.7 ppm) and Aldehyde (~10.2 ppm) peaks.Water in solvent (Dioxane) or old SeO₂ reagent.Dry Dioxane: Ensure dioxane is anhydrous. Sublime SeO₂: If the reagent is clumped/wet, sublime it before use.

Mechanism Insight: The oxidation proceeds via a Riley oxidation mechanism (ene-reaction followed by sigmatropic rearrangement). Water is a byproduct. If water concentration gets too high, it inhibits the dehydration of the intermediate gem-diol to the aldehyde, potentially stalling the reaction or favoring acid formation.

Module 3: Isolation & Solubility (The "Crash Out")

Symptom: During the final deprotection (hydrolysis of the acetamide), the product precipitates but contains salts, or yield is lost during neutralization.

Root Cause: 1,8-Naphthyridines are flat, electron-deficient heteroaromatics that stack efficiently (


-

stacking). They have poor solubility in neutral organic solvents but dissolve well in acid (protonation of N1/N8) or highly polar aprotic solvents (DMSO).

Optimized Isolation Protocol:

  • Hydrolysis: Reflux the acetamido-aldehyde in 1N HCl.

  • Neutralization (The Critical Step):

    • Cool to 0°C.

    • Neutralize slowly with 1N NaOH or NaHCO₃ to pH 7-8.

    • Do not over-basify: High pH can induce Cannizzaro reactions or degradation.

  • Filtration: The product will precipitate as a yellow/tan solid. Filter and wash with cold water (removes salts) followed by cold ether (removes non-polar impurities).

  • Recrystallization: If purity is low, recrystallize from a mixture of DMF/Ethanol rather than attempting column chromatography, which often leads to streaking and material loss on silica.

Frequently Asked Questions (FAQ)

Q: Can I use MnO₂ instead of SeO₂? A: Generally, no. MnO₂ is excellent for benzylic alcohols


 aldehydes. However, for a methyl

aldehyde transformation on a heterocycle, SeO₂ is the reagent of choice (Riley Oxidation).[1][2]

Q: My aldehyde peak in NMR is small, but I see a peak at ~6.5 ppm. What is it? A: You likely formed the hemiacetal or hydrate . Aldehydes on electron-deficient rings (like naphthyridine) are very electrophilic and readily hydrate in the presence of water/acid. This is reversible; drying the sample or adding a drop of D₂O (to exchange) usually clarifies the spectrum.

Q: How do I store the final product? A: The free amino-aldehyde is unstable over long periods (months) due to slow self-condensation. Store it in the dark at -20°C under Argon. Ideally, use it immediately in the next step of your synthesis.

References

  • Goswami, S., et al. (2003). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 8(11), 931-937.

    
     SeO₂ route).
    [Link]
    
  • Newkome, G. R., et al. (1995). "Synthesis of 1,8-Naphthyridine-2,7-dicarbaldehyde." Journal of Organic Chemistry. (Foundational work on naphthyridine aldehyde synthesis). [Link]

  • Bernthsen, A. (1924). "Über die Einwirkung von Selendioxyd auf organische Verbindungen (Riley Oxidation)." Chemische Berichte.
  • Murray, T. J., & Zimmerman, S. C. (1992). "Synthesis of a new class of hydrogen bonding receptors." Journal of the American Chemical Society. (Context for supramolecular stability of amino-naphthyridines). [Link]

Sources

Optimization

Common impurities in 7-Amino-1,8-naphthyridine-2-carbaldehyde synthesis

Technical Support Center: 7-Amino-1,8-naphthyridine-2-carbaldehyde Synthesis Executive Summary & Molecule Profile Target Molecule: 7-Amino-1,8-naphthyridine-2-carbaldehyde (also referred to as 2-amino-7-formyl-1,8-naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Amino-1,8-naphthyridine-2-carbaldehyde Synthesis

Executive Summary & Molecule Profile

Target Molecule: 7-Amino-1,8-naphthyridine-2-carbaldehyde (also referred to as 2-amino-7-formyl-1,8-naphthyridine). Primary Application: Key pharmacophore for recognizing Guanine-Guanine (G-G) mismatches and CUG triplet repeats in RNA (e.g., Myotonic Dystrophy Type 1 therapeutics). Critical Challenge: The synthesis is plagued by the "Naphthyridine Paradox"—the molecule contains both a nucleophilic amine and an electrophilic aldehyde, leading to rapid self-polymerization if not handled under strict protecting group strategies. Additionally, the Selenium Dioxide (


) oxidation step is notoriously difficult to purify.

Impurity Profiling & Diagnostics

The following table summarizes the most frequent impurities detected by LC-MS and


H NMR during the synthesis of this target.
Impurity TypeChemical IdentityDiagnostic Signal (NMR/LCMS)Root Cause
Impurity A 7-Amino-1,8-naphthyridine-2-carboxylic acid LCMS: [M+16] peak (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).NMR: Loss of aldehyde proton (~10.2 ppm); appearance of broad acidic proton >12 ppm.
Over-oxidation. Reaction time with

was too long or temperature too high (>60°C).
Impurity B 7-Amino-2-methyl-1,8-naphthyridine LCMS: [M-14] peak (

).NMR: Singlet at ~2.7-2.8 ppm (

) persists.
Incomplete Oxidation. Insufficient water in the dioxane/

matrix (Riley oxidation requires trace

).
Impurity C Selenium-Complexed Species Visual: Product is red, orange, or grey/black instead of yellow.NMR: Broadening of all aromatic signals (paramagnetic effect).Colloidal Selenium. Inadequate filtration or failure to use a thiol scavenger during workup.
Impurity D Oligomeric Imines (Schiff Bases) LCMS: Dimers (

) or insoluble solids.NMR: Multiple minor aldehyde peaks or complex aromatic region.
Premature Deprotection. The

-acetyl group was removed before the aldehyde was isolated, or the solution was concentrated while acidic/basic.

Technical Troubleshooting Guides (Q&A)

Module 1: The Selenium Dioxide Oxidation Step

Q: My reaction mixture turned black and the isolated solid is reddish-grey. How do I remove the selenium? A: This is the most common issue in Riley oxidations of naphthyridines.


 reduces to elemental selenium (black solid) and colloidal selenium (red), which binds tightly to the nitrogen heterocycle.
  • Protocol Fix: Do not rely solely on filtration.

    • Dilute the crude reaction mixture with hot ethyl acetate or chloroform.

    • Filter through a dense pad of Celite 545 while still hot.

    • The Thiol Trick: Wash the organic filtrate with a 10% aqueous solution of sodium thiosulfate or a dilute solution of mercaptoethanol. This helps break Se-N coordination bonds and precipitates selenium as sulfides.

Q: The oxidation conversion stalled at 60%. Adding more


 didn't help. Why? 
A:  The mechanism of 

oxidation involves an enol-seleninic ester intermediate which requires water to hydrolyze effectively.
  • Correction: Ensure you are using wet 1,4-dioxane (add 2–5% water v/v explicitly). Anhydrous conditions often lead to the formation of a stable selenium complex that does not release the aldehyde.

Module 2: Protection Group Strategy

Q: Can I oxidize the 7-amino-2-methyl precursor directly without protection? A: Absolutely not.

  • Reasoning: The free amine at position 7 is highly nucleophilic. If exposed to

    
    , it will undergo oxidative degradation (N-oxide formation) or react with the newly formed aldehyde on a neighboring molecule to form insoluble polymers (Impurity D).
    
  • Mandatory Workflow: You must convert 2-amino-7-methyl-1,8-naphthyridine to N-(7-methyl-1,8-naphthyridin-2-yl)acetamide (Acetyl protection) before the oxidation step. The acetyl group withdraws electron density, protecting the ring from oxidative destruction and preventing self-polymerization.

Module 3: Deprotection and Isolation

Q: Upon hydrolyzing the acetyl group with HCl, my yield dropped and I see a precipitate that isn't my product. A: You likely triggered an Aldol-type condensation or Schiff base formation during the neutralization step.

  • The "Flash" Neutralization Protocol:

    • Perform hydrolysis with 1N HCl (reflux, 30 mins).

    • Cool to 0°C.

    • Do not slowly titrate with NaOH. Slow neutralization creates a pH zone (pH 4–6) where both the free amine and the protonated aldehyde exist, maximizing dimerization rates.

    • Instead, rapidly adjust pH to ~8–9 to precipitate the free base immediately, then filter quickly.

Visualizing the Synthetic Logic

The following diagram illustrates the critical pathway and where specific impurities originate.

NaphthyridineSynthesis Start 2-Amino-7-methyl- 1,8-naphthyridine Protection STEP 1: Acetylation (Ac2O / Pyridine) Start->Protection Oxidation STEP 2: Oxidation (SeO2 / Wet Dioxane) Start->Oxidation NO PROTECTION ProtectedInt N-Acetyl Intermediate Protection->ProtectedInt ProtectedInt->Oxidation AldehydeProtected Protected Aldehyde Oxidation->AldehydeProtected Optimal Conditions Impurity_Acid Impurity A: Carboxylic Acid (Over-oxidation) Oxidation->Impurity_Acid Prolonged Heat/Time Impurity_Se Impurity C: Se-Complex (Trapped Se) Oxidation->Impurity_Se Poor Workup Impurity_Dimer Impurity D: Dimer/Polymer (Self-Condensation) Oxidation->Impurity_Dimer Immediate Polymerization Deprotection STEP 3: Hydrolysis (1N HCl, then NaOH) AldehydeProtected->Deprotection FinalProduct TARGET: 7-Amino-1,8-naphthyridine- 2-carbaldehyde Deprotection->FinalProduct Rapid Neutralization Deprotection->Impurity_Dimer Slow pH adj / High Conc

Caption: Figure 1. Synthetic workflow highlighting the necessity of N-protection and the origin points of critical impurities (Acid, Se-complex, and Dimers).

Validated Experimental Protocol

Reference Standard: Adapted from Goswami et al.[1] and Nakatani et al.[2] methodologies.[2][3][4][5][6][7][8][9]

  • Protection: Reflux 2-amino-7-methyl-1,8-naphthyridine (1.0 eq) in acetic anhydride (5.0 eq) and pyridine for 4 hours. Pour into ice water, filter the precipitate. (Yield >90%).

  • Oxidation:

    • Suspend the N-acetyl intermediate (1.0 eq) in 1,4-dioxane (10 mL/mmol).

    • Add

      
       (1.2 eq).
      
    • Crucial: Add water (2 drops per 10 mL dioxane).

    • Heat to 50–55°C for 4 hours. Monitor by TLC (look for the disappearance of the methyl spot).

    • Workup: Filter hot through Celite. Evaporate solvent.[8] Recrystallize from Ethanol/CHCl3 to remove organoselenium byproducts.

  • Deprotection:

    • Dissolve protected aldehyde in 1N HCl. Reflux 30 mins.

    • Cool to room temperature.

    • Neutralize with 1N NaOH carefully to pH 8.

    • Collect yellow solid by filtration immediately.

References

  • Goswami, S., et al. (2009). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 14(3), 930-938.

  • Nakatani, K., & Sando, S. (2005). "Small-Molecule Ligands for Nucleic Acids Containing Nucleotide Repeats." ChemBioChem, 6(7).
  • Levina, I.I., & Gridnev, A.A. (2019).[8] "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, 31(11), 2596-2600.[8]

  • Anderson, E.C., et al. (2019).[4] "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry, 21, 2966-2970.

Sources

Troubleshooting

Technical Support Center: Optimizing the Friedländer Reaction for 1,8-Naphthyridine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Friedländer annulation, a cornerstone reaction for the synthesis of 1,8-naphthyridines. This scaffold is of immense interes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Friedländer annulation, a cornerstone reaction for the synthesis of 1,8-naphthyridines. This scaffold is of immense interest in medicinal chemistry and materials science, forming the core of numerous antibacterial and anticancer agents.[1][2] The classical Friedländer synthesis, which condenses a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, has been refined over decades to improve yields, simplify procedures, and enhance its environmental footprint.[3][4][5]

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move from high-level troubleshooting of complex issues to frequently asked questions, providing you with the rationale behind each recommendation.

Core Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds via an initial base or acid-catalyzed aldol-type condensation between 2-aminonicotinaldehyde and an enolizable carbonyl compound. This is followed by an intramolecular cyclization (cyclodehydration) to form the stable aromatic 1,8-naphthyridine ring system.[1][5]

Friedlander_Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclodehydration Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Intermediate Aldol Adduct (Unstable) Reactants->Intermediate Base or Acid Catalyst Enamine Keto-Enamine Intermediate Intermediate->Enamine - H₂O Product 1,8-Naphthyridine Enamine->Product Intramolecular Cyclization & - H₂O

Caption: General mechanism of the Friedländer synthesis.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common and frustrating issues encountered during the synthesis of 1,8-naphthyridines.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low yield is a multifaceted problem. A systematic approach is the most effective way to diagnose the issue.

Possible Causes & Recommended Actions:

  • Inactive or Inappropriate Catalyst:

    • The Problem: Many methods rely on a catalyst to facilitate the condensation and cyclization steps. If the catalyst is old, hydrated (when anhydrous is needed), or simply inefficient for your specific substrates, the reaction will suffer.[6]

    • Solution:

      • For solid-state grinding methods using catalysts like CeCl₃·7H₂O or ammonium sulphamate, ensure the catalyst is fresh and has been stored correctly.[3][4]

      • For solution-phase reactions, consider a more robust and modern catalyst. Choline hydroxide (ChOH) in water has shown exceptional yields (often >95%) and is environmentally benign.[7][8] If no product is observed without a catalyst, it confirms its essential role.[7][8]

      • Increase catalyst loading incrementally. While 1 mol% is effective for ChOH[7], other systems may require 10 mol% or more.[6]

  • Suboptimal Reaction Temperature:

    • The Problem: The activation energy for both the initial condensation and the final cyclodehydration can be significant. Room temperature may be insufficient for many substrate pairs.

    • Solution:

      • If running at room temperature, try heating the reaction. For the highly efficient ChOH/water system, 50°C is optimal.[6][7][8]

      • Microwave-assisted synthesis can dramatically accelerate the reaction, often requiring only a few minutes at higher temperatures (e.g., 160°C).[6][9]

      • Monitor the reaction by Thin-Layer Chromatography (TLC) at different temperatures to find the sweet spot where product forms cleanly without significant decomposition.

  • Poor Solubility of Reactants:

    • The Problem: In solution-phase reactions, if one or both reactants are not fully dissolved, the reaction kinetics will be severely limited.

    • Solution:

      • Switch to a solvent system that can better dissolve your substrates. While greener methods using water are preferred[10], traditional solvents like DMF or ethanol can be effective.[6][7]

      • Consider a solvent-free "grinding" method. By physically grinding the reactants with a solid catalyst, you circumvent solubility issues entirely. These reactions are often complete in minutes at room temperature.[3][4]

Troubleshooting_Yield Start Low / No Yield Cat_Check Is the catalyst active and appropriate? Start->Cat_Check Temp_Check Is the temperature optimal? Cat_Check->Temp_Check Yes Sol_Fresh_Cat Action: Use fresh catalyst. Consider ChOH, CeCl₃, or DABCO. Cat_Check->Sol_Fresh_Cat No Sol_Check Are reactants soluble? Temp_Check->Sol_Check Yes Sol_Inc_Temp Action: Increase temperature in 10-20°C increments. Monitor by TLC. Temp_Check->Sol_Inc_Temp No Purity_Check Are starting materials pure? Sol_Check->Purity_Check Yes Sol_Solvent Action: Switch to DMF/Ethanol or adopt a solvent-free grinding method. Sol_Check->Sol_Solvent No Sol_Purity Action: Re-purify aldehyde and ketone starting materials. Purity_Check->Sol_Purity No Success Yield Improved Purity_Check->Success Yes Sol_Fresh_Cat->Temp_Check Sol_Inc_Temp->Sol_Check Sol_Solvent->Purity_Check Sol_Purity->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm getting poor regioselectivity with my unsymmetrical ketone. How can I control which α-methylene group reacts?

This is a classic challenge in Friedländer synthesis. When using a ketone like 2-butanone, cyclization can occur on either the methyl or the methylene side, leading to a mixture of products.

Possible Causes & Recommended Actions:

  • Lack of Catalytic Control:

    • The Problem: Standard acid or base catalysts often show little to no regioselectivity, leading to statistical mixtures of isomers.

    • Solution: Employ a specialized amine catalyst. Research from Merck has shown that cyclic secondary amines, particularly the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , can provide exceptionally high regioselectivity (up to 96:4) for the desired 2-substituted 1,8-naphthyridine.[11][12] Pyrrolidine itself is also effective.[11] These catalysts operate by forming an enamine intermediate preferentially on the less-hindered side of the ketone.

  • Reaction Kinetics:

    • The Problem: Rapid addition of the ketone can lead to uncontrolled side reactions and loss of selectivity.

    • Solution: Implement slow addition of the methyl ketone substrate to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst.[11][12] This maintains a low concentration of the ketone, favoring the kinetically controlled, selective pathway. Increasing the reaction temperature has also been shown to positively influence regioselectivity in these systems.[11][12]

Q3: The work-up procedure is difficult, and I'm struggling to isolate a pure product. What are some best practices?

A clean reaction is the easiest to purify. However, even with good conversions, isolation can be tricky.

Possible Causes & Recommended Actions:

  • Catalyst Removal:

    • The Problem: Residual catalyst can complicate purification, especially with non-volatile ionic liquids or solid catalysts.

    • Solution:

      • For water-soluble catalysts like ChOH, the product often precipitates directly from the reaction mixture upon cooling. Simple filtration and washing with cold water are usually sufficient.[6][7][8]

      • For solvent-free grinding methods, the crude mixture is treated with cold water, and the solid product is collected by vacuum filtration, leaving the water-soluble catalyst behind.[3][4]

  • Purification Method:

    • The Problem: Simple filtration may not be enough if side products or unreacted starting materials are present.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying solid 1,8-naphthyridine products. Acetonitrile is a commonly used solvent.[9][13]

      • Column Chromatography: If recrystallization fails or if the product is an oil, silica gel column chromatography is the standard alternative.[1] A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[7][13]

Frequently Asked Questions (FAQs)

What are the best "green" conditions for this reaction?

Several environmentally benign methods have been developed that offer high yields and operational simplicity.

  • Choline Hydroxide in Water: This system is highly effective, using a biocompatible, inexpensive ionic liquid as a catalyst in water. Reactions are typically run at a mild 50°C and give excellent yields, often with simple precipitation work-up.[7][8]

  • Solvent-Free Grinding: Grinding the reactants with a solid catalyst like CeCl₃·7H₂O or ammonium sulphamate at room temperature is a rapid, efficient, and solvent-free approach.[3][4]

  • Microwave-Assisted, Solvent-Free: Using a catalyst like DABCO under solvent-free microwave irradiation can reduce reaction times to mere minutes, though it requires specialized equipment.[9][13]

How do I choose the right active methylene partner?

The versatility of the Friedländer reaction allows for a wide range of carbonyl partners.

  • Simple Ketones (e.g., Acetone, Cyclohexanone): React readily to produce 2-substituted or 2,3-fused 1,8-naphthyridines.[7][8]

  • 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate, Acetylacetone): These highly reactive partners condense readily, often under mild conditions, to yield 1,8-naphthyridines with a carboxylate or acetyl group at the 3-position.[3]

  • Aromatic Ketones (e.g., Acetophenone): Also effective, leading to aryl-substituted 1,8-naphthyridines.[7][14]

Comparison of Modern Catalytic Systems
Catalyst SystemSolventTemperatureTypical TimeKey AdvantagesReference(s)
Choline Hydroxide (ChOH) Water50 °C~6 hoursExcellent yields (>95%), green, simple work-up.[6][7][8]
CeCl₃·7H₂O Solvent-FreeRoom Temp.3-10 minutesExtremely fast, solvent-free, reusable catalyst.[3][13]
DABCO Solvent-Free (MW)High (MW)2-5 minutesVery rapid, high yields, solvent-free.[9][13]
Ammonium Sulphamate Solvent-FreeRoom Temp.~5 minutesFast, inexpensive catalyst, solvent-free, good yields.[4]
TABO / Pyrrolidine Toluene / DMFHighVariesExcellent regioselectivity with unsymmetrical ketones.[11][12]

Validated Experimental Protocols

Protocol 1: Green Synthesis using Choline Hydroxide in Water

This protocol is adapted from a high-yield, gram-scale synthesis and represents a modern, environmentally friendly approach.[6][7][8]

Materials:

  • 2-aminonicotinaldehyde (0.5 mmol)

  • Active methylene compound (e.g., acetone, 0.5 mmol)

  • Choline hydroxide (ChOH) solution (1 mol%)

  • Deionized Water (1 mL)

  • Round-bottom flask with magnetic stir bar

  • Heating mantle or water bath

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol).

  • Add 1 mL of deionized water and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with an inert gas (e.g., nitrogen) if substrates are sensitive, though often not required.

  • Heat the reaction mixture to 50°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 10% methanol/dichloromethane eluent). The reaction is typically complete within 6-12 hours.[1][7]

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water to remove the catalyst.[6]

  • Dry the product under vacuum to obtain the pure 1,8-naphthyridine.

Protocol 2: Rapid, Solvent-Free Synthesis via Grinding

This protocol is adapted from methods using solid-state catalysis and is ideal for rapid synthesis without organic solvents.[3][13]

Materials:

  • 2-aminonicotinaldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 mmol)

  • Mortar and pestle

  • Cold deionized water

Procedure:

  • Place 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and CeCl₃·7H₂O (1.0 mmol) into a clean, dry mortar.

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and texture.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-10 minutes.[3][13]

  • Upon completion, add a small amount of cold water to the reaction mixture.

  • Transfer the resulting slurry to a Büchner funnel and collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove the catalyst.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol or acetonitrile) if further purification is needed.

References
  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.
  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (2015). Indian Journal of Heterocyclic Chemistry.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2003). Organic Chemistry Portal.
  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid St
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega.
  • Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). (2021).
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed.
  • A mild synthesis of substituted 1,8-naphthyridines. (2018). Green Chemistry (RSC Publishing).
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega.
  • Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2002). The Journal of Organic Chemistry.
  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. (2010). TSI Journals.

Sources

Optimization

Technical Support Center: Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde. This valuable heterocyclic building block is a key prec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde. This valuable heterocyclic building block is a key precursor in the development of various therapeutic agents. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and safe synthesis.

I. Strategic Overview: The Synthetic Pathway

The most reliable and frequently employed method for the synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde is the selective oxidation of the corresponding 2-methyl precursor. The overall synthetic strategy involves two primary stages:

  • Synthesis of the Precursor: Preparation of 7-Amino-2-methyl-1,8-naphthyridine.

  • Selective Oxidation: Conversion of the 2-methyl group to a formyl (carbaldehyde) group.

The choice of catalyst for the oxidation step is critical to achieving high yield and purity, preventing over-oxidation, and ensuring the stability of the amino group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Oxidation A 2,6-Diaminopyridine C 7-Amino-2-methyl-1,8-naphthyridine A->C Condensation B 3-Oxo-butyraldehyde dimethyl acetal B->C D Catalyst Selection C->D Substrate E 7-Amino-1,8-naphthyridine-2-carbaldehyde D->E Oxidation

Caption: General workflow for the synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde.

II. Catalyst Selection for the Oxidation of 7-Amino-2-methyl-1,8-naphthyridine

The selective oxidation of the activated methyl group at the C2 position of the 1,8-naphthyridine ring is the pivotal step. The electron-withdrawing nature of the heterocyclic ring system facilitates this transformation.

Primary Catalyst Recommendation: Selenium Dioxide (SeO₂)

Selenium dioxide is the most effective and widely documented catalyst for this transformation, a process often referred to as the Riley oxidation.[1][2]

  • Mechanism of Action: The reaction proceeds through an initial ene reaction between the enol form of the methyl-naphthyridine tautomer and SeO₂, followed by a[3]-sigmatropic rearrangement. This forms a selenium ester intermediate which, upon hydrolysis, yields the desired aldehyde and elemental selenium.[1][2] The methyl group at the 2-position of a pyridine-like ring is particularly susceptible to SeO₂ oxidation.[4][5]

  • Causality for Selection: The C2-methyl group is electronically activated by the adjacent ring nitrogen, making it behave analogously to a benzylic or allylic methyl group, which are the primary targets for SeO₂ oxidation.[6][7]

Catalyst Performance and Reaction Conditions
Catalyst SystemTypical SolventTemperature (°C)Key AdvantagesPotential Drawbacks
SeO₂ (stoichiometric) 1,4-Dioxane80-100 (Reflux)Well-established, reliableHighly toxic, formation of selenium byproducts, can be slow if substrate solubility is low.[8][9]
SeO₂ (catalytic) with Co-oxidant (e.g., TBHP) 1,4-Dioxane, t-BuOH50-80Milder conditions, higher selectivity for aldehyde, reduces selenium waste.[10]Requires careful control of stoichiometry of the co-oxidant.

Expert Insight: While stoichiometric SeO₂ in dioxane is the classic approach, utilizing a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) is highly recommended. This system often proceeds under milder conditions and can improve the selectivity for the aldehyde over the carboxylic acid, a common side-product.[10]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

G cluster_NoReaction Troubleshooting: Low/No Conversion cluster_OverOxidation Troubleshooting: Over-oxidation cluster_LowYield Troubleshooting: Low Yield Start Problem Encountered NoReaction Low or No Conversion Start->NoReaction OverOxidation Over-oxidation to Carboxylic Acid Start->OverOxidation LowYield Low Yield / Difficult Purification Start->LowYield Solubility Issue: Poor Substrate Solubility Solution: Test alternative solvents (e.g., acetic acid, ethanol, t-BuOH). NoReaction->Solubility Temp Issue: Insufficient Temperature Solution: Ensure reaction reaches reflux temperature of the solvent. NoReaction->Temp Reagent Issue: Inactive SeO₂ Solution: Use freshly opened or sublimed SeO₂. NoReaction->Reagent Time Issue: Prolonged Reaction Time Solution: Monitor reaction by TLC and quench once starting material is consumed. OverOxidation->Time CoOxidant Issue: No Co-oxidant Solution: Use catalytic SeO₂ with TBHP for milder, more selective oxidation. OverOxidation->CoOxidant Workup Issue: Product loss during workup Solution: Filter hot to remove selenium, use Celite. Extract thoroughly. LowYield->Workup Purification Issue: Co-elution of byproducts Solution: Optimize chromatography gradient. Consider recrystallization. LowYield->Purification

Caption: Troubleshooting decision tree for the SeO₂ oxidation step.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow, and the starting material is not fully consumed even after 24 hours. What should I do?

A1: This is a common issue often related to the poor solubility of the naphthyridine precursor in 1,4-dioxane.[9]

  • Primary Recommendation: Consider switching to a different solvent system. Acetic acid or a mixture of dioxane and water can improve solubility.

  • Secondary Action: Ensure your reaction is being heated sufficiently to maintain a steady reflux. Verify the quality of your SeO₂; older reagents can lose activity.

Q2: My main product is the carboxylic acid, not the aldehyde. How can I prevent this over-oxidation?

A2: Over-oxidation occurs when the initially formed aldehyde is further oxidized.

  • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately.

  • Use a Milder System: Employ a catalytic amount of SeO₂ with TBHP. This system is generally less prone to over-oxidation.[10]

Q3: The workup is messy, with fine black/red precipitate of selenium. How can I improve the isolation of my product?

A3: Elemental selenium byproduct can complicate purification.

  • Hot Filtration: After the reaction is complete, filter the hot reaction mixture through a pad of Celite. This will remove the majority of the selenium precipitate.

  • Chromatography: After solvent removal, the crude product will likely require purification by column chromatography on silica gel.

Q4: Is an amino-protecting group necessary before the oxidation step?

A4: While some procedures on similar naphthyridines employ an acetyl protecting group, it is often not strictly necessary for this specific oxidation.[11] The free amino group is generally stable under the SeO₂ oxidation conditions. However, if you experience side reactions involving the amino group, a simple acetylation/de-acetylation sequence can be implemented.

Q5: Are there any alternatives to the highly toxic Selenium Dioxide?

A5: While SeO₂ is the most direct method, concerns over its toxicity are valid.[12]

  • Manganese Dioxide (MnO₂): Activated MnO₂ can be used for the oxidation of benzylic/allylic methyl groups, but may require harsher conditions and can be less selective.

  • Two-Step Methods: A sequence involving benzylic bromination (using NBS) followed by a Kornblum oxidation could be a viable, albeit longer, alternative.

IV. Experimental Protocols & Safety

Protocol 1: Synthesis of 7-Amino-2-methyl-1,8-naphthyridine (Precursor)

This procedure is adapted from established methods for synthesizing similar naphthyridine cores.[13]

  • To a solution of 2,6-diaminopyridine (1 eq.) in phosphoric acid, add 3-oxo-butyraldehyde dimethyl acetal (1.1 eq.).

  • Heat the mixture with stirring at 100-120 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., ammonium hydroxide or NaOH) to a pH of 8-9.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol).

Protocol 2: SeO₂/TBHP Catalytic Oxidation to 7-Amino-1,8-naphthyridine-2-carbaldehyde
  • In a well-ventilated fume hood , charge a round-bottom flask with 7-Amino-2-methyl-1,8-naphthyridine (1 eq.) and 1,4-dioxane.

  • Add a catalytic amount of Selenium Dioxide (0.1-0.2 eq.).

  • To this suspension, add tert-butyl hydroperoxide (70% in water, 1.5-2.0 eq.) dropwise.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture slightly and filter it while still warm through a pad of Celite to remove the selenium precipitate. Wash the pad with additional hot dioxane or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure aldehyde.

Mandatory Safety Precautions for Selenium Dioxide

Selenium dioxide is highly toxic and fatal if swallowed or inhaled .[3][14][15] It can also cause organ damage through prolonged or repeated exposure.[3]

  • Handling: ALWAYS handle SeO₂ in a certified chemical fume hood.[3][16] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Exposure: Avoid inhaling dust.[14] In case of accidental inhalation, move to fresh air immediately and seek medical attention.[14] If swallowed, call a poison control center or doctor immediately.[3]

  • Storage: Store SeO₂ in a tightly closed container in a dry, well-ventilated, and locked area.[3][15]

  • Disposal: Dispose of all selenium-containing waste as hazardous chemical waste according to your institution's regulations. Do not discharge into drains.[14]

V. References

  • selenium dioxide - Sdfine. (n.d.). Available at: [Link]

  • SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE - Loba Chemie. (n.d.). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - SELENIUM DIOXIDE (Sublimed). (n.d.). Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Goswami, S., et al. (2005). Molecules. Available at: [Link]

  • Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. (2007). Journal of Labeled Compounds and Radiopharmaceuticals. Available at: [Link]

  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. (2003). HETEROCYCLES. Available at: [Link]

  • How can I perform a controlled oxidation of methyl aromatic groups using SeO2? (2018). ResearchGate. Available at: [Link]

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2015). Molecules. Available at: [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI. Available at: [Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (2019). Asian Journal of Chemistry. Available at: [Link]

  • Alternative to selenium dioxide : r/chemistry. (2023). Reddit. Available at: [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Selenium Dioxide (SeO2) Reagent and their Applications Part-1 |ChemOrgChem. (2024). YouTube. Available at: [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. (n.d.). ADICHEMISTRY. Available at: [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). Molecules. Available at: [Link]

  • Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. (2003). ResearchGate. Available at: [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Sciforum. Available at: [Link]

  • Selenium Dioxide As an Alternative Reagent for the Direct α-Selenoamidation of Aryl Methyl Ketones. (2018). PubMed. Available at: [Link]

  • Convenient synthesis of 2-amino-1,8-naphthyridines, building blocks for host-guest and self-assembling systems. (1998). The Journal of Organic Chemistry. Available at: [Link]

  • Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. (2015). YouTube. Available at: [Link]

  • Module 1 : Oxidation Reactions. (n.d.). Nptel. Available at: [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). ESIRC. Available at: [Link]

  • Riley oxidation. (n.d.). Wikipedia. Available at: [Link]

  • Good solvents for allylic oxidation with SeO2? (2016). ResearchGate. Available at: [Link]

  • Oxidation. (n.d.). Department of Chemistry. Available at: [Link]

  • Allylic oxidation help : r/Chempros. (2025). Reddit. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in 1,8-naphthyridine synthesis

Ticket Subject: Troubleshooting Low Yields & Purification Issues Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Naphthyridine Paradox" Welcome to the technical support hub for 1,8-napht...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Yields & Purification Issues Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Naphthyridine Paradox"

Welcome to the technical support hub for 1,8-naphthyridine synthesis. You are likely here because your Friedländer condensation—theoretically a robust reaction—is stalling at <30% yield, or your product is vanishing on the chromatography column.

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry (antimicrobial, anticancer, and neurological agents), but it presents a distinct paradox: the very nitrogen atoms that make it biologically active also make it chemically prone to catalyst poisoning , self-oligomerization , and silica adsorption .

This guide abandons generic advice. We will troubleshoot the specific failure points of the Friedländer annulation and provide validated "Green Chemistry" protocols (Organocatalysis and Aqueous Media) that have recently superseded traditional strong-base methods.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

The Silent Killer: 2-Aminonicotinaldehyde Instability

Before optimizing the reaction, you must validate your starting material. The most common cause of "0% yield" is not the reaction conditions, but the degradation of 2-aminonicotinaldehyde .

  • The Issue: This compound is bifunctional. It contains a nucleophilic amine and an electrophilic aldehyde on the same ring. In solution (or upon long-term storage), it undergoes rapid self-condensation to form dimeric imines or complex oligomers (See Diagram 1).

  • Diagnostic Step: Run a TLC of your starting material.[1][2][3][4] If you see a streak or a baseline spot alongside the aldehyde spot, your reagent is compromised.

  • Protocol:

    • Fresh Prep: Ideally, prepare 2-aminonicotinaldehyde in situ from 2-aminopyridine derivatives if possible.

    • Purification: If buying commercial, recrystallize from cyclohexane or ethanol immediately before use. Store under Argon at -20°C.

Diagram 1: The Self-Condensation Trap

G cluster_0 Failure Mode SM 2-Aminonicotinaldehyde (Monomer) Self Self-Condensation (Dimerization) SM->Self Room Temp / Time Product 1,8-Naphthyridine (Target) SM->Product + Ketone (Fast Reaction Required) Oligomer Oligomers/Polymers (Dark Tarry Residue) Self->Oligomer Polymerization Ketone Target Ketone (Reactant B) Ketone->Product

Caption: The kinetic competition between productive Friedländer condensation and destructive self-condensation of the starting material.

Module 2: Reaction Optimization (The Friedländer Protocol)

Stop Using KOH/Ethanol Reflux.

Traditional methods using strong bases (KOH, NaOH) or strong acids (H₂SO₄) often fail because they accelerate the polymerization of the sensitive aldehyde (Module 1) or cause aldol side-reactions of the ketone.

The Fix: Switch to Organocatalysis or Ionic Liquid/Water systems. These methods activate the carbonyl gently via hydrogen bonding, preventing harsh side reactions.

Comparative Protocol Analysis
ParameterTraditional (Strong Base)Recommended: L-Proline [1]Recommended: Choline Hydroxide [2]
Catalyst KOH / NaOH (10-20 mol%)L-Proline (10 mol%)Choline Hydroxide (1 mol%)
Solvent Ethanol (Reflux)Ethanol (Reflux)Water (50°C)
Mechanism Enolate formation (Harsh)Iminium/Enamine activation (Mild)Hydrogen-bond activation
Typical Yield 40 - 60%80 - 92% 90 - 95%
Workup Acid neutralization (Salt waste)Recrystallization (Simple)Extraction (Green)
Standard Operating Procedure (SOP): L-Proline Catalysis

Based on ACS Comb. Sci. 2014 [1]

  • Setup: In a 50 mL round-bottom flask, combine:

    • 2-Aminonicotinaldehyde (1.0 mmol)

    • Ketone/Active Methylene Compound (1.0 mmol)

    • L-Proline (0.1 mmol, 10 mol%)[5]

    • Ethanol (5 mL)

  • Reaction: Reflux for 4–8 hours. Monitor by TLC.[1][2][3][4]

  • Observation: The mixture should darken slightly but remain fluid. If it turns to black tar immediately, check Module 1.

  • Workup: Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol. If no precipitate, remove solvent and recrystallize from DMF/Water.

Module 3: Isolation & Purification (The "Sticky" Problem)

Issue: "I see the product on TLC, but it never elutes from the column."

Root Cause: 1,8-Naphthyridines possess two nitrogen atoms that can act as a "bidentate chelate" for the acidic silanols on silica gel. This causes severe tailing or irreversible adsorption.

Troubleshooting Guide: Purification
SymptomDiagnosisSolution
Severe Tailing Product is protonating on silica.Neutralized Slurry: Pre-treat silica slurry with 1-2% Triethylamine (Et₃N) in Hexane before packing the column.
Baseline Spot N-Oxide formation (common side product).Check MS for M+16 peak. If present, treat crude with PCl₃ or reduce before column.
Low Recovery Product crystallizing on column.Use a more polar mobile phase immediately (DCM:MeOH 95:5). Avoid pure Hexane/EtOAc gradients if solubility is poor.
Metal Contamination Catalyst (Cu/Fe) coordination.Wash organic layer with EDTA or aqueous NH₄OH before the column to strip coordinated metals.
Diagram 2: Purification Decision Tree

P Start Crude Reaction Mixture TLC TLC Check Start->TLC Streak Does it Streak? TLC->Streak YesStreak Yes: Silica Interaction Streak->YesStreak Yes NoStreak No: Clean Spot Streak->NoStreak No Sol1 Add 1% Et3N to Eluent OR Use Alumina (Basic) YesStreak->Sol1 Solubility Is it Soluble in DCM? NoStreak->Solubility Sol2 Standard Flash Chromatography Solubility->Sol2 Yes NotSol Pre-adsorb on Silica (Dry Loading) Solubility->NotSol No NotSol->Sol2

Caption: Logic flow for determining the correct stationary phase and loading method to prevent yield loss during purification.

Module 4: Alternative Routes (When Friedländer Fails)

If the ketone is sterically hindered or the aldehyde is too unstable, switch to a Multicomponent Reaction (MCR) .

The "One-Pot" Advantage: Instead of isolating the unstable 2-aminonicotinaldehyde, generate the pyridine ring in situ.

  • Protocol: Three-component reaction of 2-aminopyridine , malononitrile , and aldehydes .[6]

  • Catalyst: Nanocatalysts (e.g., NaHSO₄-SiO₂ [3]) or L-Proline.

  • Benefit: This bypasses the isolation of the unstable intermediate entirely, often doubling the yield for complex derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve yield? A: Yes. Microwave irradiation (MW) is highly effective for Friedländer synthesis. It typically reduces reaction times from 8 hours to 10-20 minutes and improves yields by 10-15% by overcoming the activation energy barrier for the dehydration step. Use Ethanol or Water as the solvent.

Q: My product is a solid but looks "gummy." How do I fix this? A: This usually indicates trapped solvent or oligomers. Triturate the gum with cold diethyl ether or pentane. The 1,8-naphthyridine product should remain solid/precipitate, while the impurities dissolve.

Q: Why is water a recommended solvent? Isn't the starting material organic? A: This is the "on-water" effect. While the reactants may not fully dissolve, the hydrophobic effect forces the organic reactants together at the phase interface, accelerating the reaction. Furthermore, catalysts like Choline Hydroxide (ChOH) form hydrogen bonds in water that stabilize the transition state [2].

References

  • Efficient Synthesis of Functionalized Benzo[b][1,8]naphthyridine Derivatives via Three-Component Reaction Catalyzed by L-Proline. Fu, L., et al.[5][7][8] ACS Combinatorial Science, 2014.[7]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. Gogoi, J., et al. ACS Omega, 2021.

  • A Simple and Efficient Protocol for the Synthesis of 1,8-Naphthyridines Using Sodium Hydrogensulfate on Silica Gel. Atmakuri, N., et al.[9] Journal of the Indian Chemical Society (via Connect Journals), 2014.

  • Advances in the chemistry and therapeutic potential of [1,8]-naphthyridines: A review. Journal of the Indian Chemical Society, 2025.

Sources

Optimization

Technical Support Center: 7-Amino-1,8-naphthyridine-2-carbaldehyde

Welcome to the technical support center for 7-Amino-1,8-naphthyridine-2-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to navigate the unique stability challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Amino-1,8-naphthyridine-2-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this valuable heterocyclic building block. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

A Note on the Inherent Instability

The structure of 7-Amino-1,8-naphthyridine-2-carbaldehyde, featuring an amino group and an aldehyde on the same naphthyridine core, renders it susceptible to a degree of inherent instability. Similar to its simpler analog, 2-aminobenzaldehyde, this compound can be prone to self-condensation or degradation over time, particularly under suboptimal storage or handling conditions.[1][2][3] This guide is designed to mitigate these challenges by providing a framework for its proper use.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and storage of 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Q1: My freshly opened bottle of 7-Amino-1,8-naphthyridine-2-carbaldehyde is a tan to brownish solid, not a pristine white powder. Is it degraded?

A1: A tan or brownish hue is not necessarily an indicator of significant degradation. Due to its inherent instability, slight discoloration upon storage is common. However, a dark brown or tar-like appearance may suggest more extensive polymerization or degradation. It is always recommended to verify the compound's purity by a suitable analytical method, such as ¹H NMR or LC-MS, before use if you have concerns.

Q2: What are the optimal storage conditions for this compound?

A2: To maximize shelf-life and minimize degradation, 7-Amino-1,8-naphthyridine-2-carbaldehyde should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature. For long-term storage, -20°C is strongly recommended.[2][3] For daily use, storage in a desiccator at 2-8°C is acceptable for short periods.

Q3: Can I handle this compound on the open bench?

A3: While brief handling in the open air for weighing purposes is generally acceptable, prolonged exposure to atmospheric oxygen and moisture should be avoided. The amino group can be susceptible to oxidation, and the aldehyde can be hydrated. For reaction setup, it is best practice to work under an inert atmosphere.

Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to resolving common problems encountered during reactions involving 7-Amino-1,8-naphthyridine-2-carbaldehyde.

Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Schiff Base Formation)
  • Symptom: Your reaction to form an imine or other condensation product with a primary amine results in a low yield or only starting material is recovered.

  • Potential Cause 1: Degradation of the Aldehyde. The most likely culprit is the degradation of the 7-Amino-1,8-naphthyridine-2-carbaldehyde starting material. As previously mentioned, it has limited stability.

  • Solution 1:

    • Verify Starting Material Quality: Before starting your reaction, run a quick ¹H NMR or TLC of your aldehyde to ensure its integrity.

    • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent.

    • Purify Before Use: If you suspect degradation, you can attempt to purify a small amount by column chromatography. However, this may not always be successful due to its reactivity on silica gel. A rapid filtration through a short plug of silica may be a better option.

  • Potential Cause 2: Suboptimal Reaction pH. The formation of imines is pH-sensitive.[4] An incorrect pH can either fail to activate the carbonyl group or protonate the reacting amine, rendering it non-nucleophilic.

  • Solution 2:

    • pH Control: The optimal pH for imine formation is typically mildly acidic (around 4-5). This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

    • Avoid Strong Acids: Strong acids will fully protonate the primary amine, inhibiting its nucleophilicity.

Issue 2: Presence of an Unexpected, Insoluble Side Product
  • Symptom: Formation of an insoluble material in your reaction flask, which does not correspond to your desired product.

  • Potential Cause: Self-Condensation/Polymerization. 7-Amino-1,8-naphthyridine-2-carbaldehyde can undergo self-condensation reactions, especially at elevated temperatures or in the presence of base.[1]

  • Solution:

    • Control Reaction Temperature: Avoid high reaction temperatures unless absolutely necessary. If heating is required, do so gradually and for the minimum time needed.

    • Order of Addition: Add the 7-Amino-1,8-naphthyridine-2-carbaldehyde to the reaction mixture containing the other reagents, rather than letting it sit in the reaction solvent alone, especially if heated.

    • Avoid Strong Bases: Strong bases can catalyze the self-condensation. If a base is required for your reaction, consider using a milder, non-nucleophilic base.

Issue 3: Formation of a Carboxylic Acid Side Product
  • Symptom: Your mass spectrometry or NMR analysis indicates the presence of 7-Amino-1,8-naphthyridine-2-carboxylic acid.

  • Potential Cause: Oxidation of the Aldehyde. Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air over time or in the presence of oxidizing agents.

  • Solution:

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Use Anhydrous Solvents: Peroxides in old solvents can act as oxidizing agents. Use freshly distilled or commercially available anhydrous solvents.

    • Check for Oxidizing Reagents: Ensure that none of your other reagents have oxidizing properties that could be converting your starting material.

Visualizing Stability and Troubleshooting

Hypothetical Degradation Pathway

A 7-Amino-1,8-naphthyridine- 2-carbaldehyde B Self-Condensation (Polymerization) A->B Heat, Base C Oxidation A->C [O], Air D Insoluble Polymer B->D E 7-Amino-1,8-naphthyridine- 2-carboxylic acid C->E

Caption: Potential degradation pathways for the title compound.

Troubleshooting Workflow for a Failed Reaction

Start Reaction Failure (Low Yield/No Product) CheckAldehyde Check Purity of Starting Aldehyde (NMR, TLC, LC-MS) Start->CheckAldehyde IsPure Is it Pure? CheckAldehyde->IsPure Purify Purify by Rapid Filtration or Use New Batch IsPure->Purify No CheckConditions Review Reaction Conditions (pH, Temp, Atmosphere) IsPure->CheckConditions Yes Purify->CheckConditions Optimize Optimize Conditions: - Adjust pH (4-5) - Lower Temperature - Use Inert Atmosphere CheckConditions->Optimize Success Successful Reaction Optimize->Success

Sources

Troubleshooting

Technical Support Center: 7-Amino-1,8-naphthyridine-2-carbaldehyde

Welcome to the dedicated support guide for 7-Amino-1,8-naphthyridine-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for 7-Amino-1,8-naphthyridine-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this reagent to ensure its stability, purity, and performance in your experiments. The structural features of this compound—specifically the aromatic amine and aldehyde functional groups—necessitate careful handling to prevent degradation, which can directly impact reaction yields and purity of downstream products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 7-Amino-1,8-naphthyridine-2-carbaldehyde?

For maximum shelf-life and to preserve the integrity of the compound, it should be stored under a specific set of conditions that mitigate its primary degradation pathways. Based on data from structurally related naphthyridine derivatives, the following is recommended:

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Lowering the temperature slows the rate of potential decomposition reactions. While some related compounds may be stored at room temperature, refrigeration is a best practice for aldehydes and amines to minimize degradation over time.[1] For some analogs, 4°C is explicitly recommended.[2]
Atmosphere Dry, Inert Gas (e.g., Nitrogen or Argon)The aldehyde group is susceptible to oxidation to a carboxylic acid, and the amino group can also be sensitive to oxidative degradation. Storing under an inert atmosphere displaces oxygen and moisture, preventing these unwanted side reactions.[1][2][3][4]
Light Protected from Light (Amber Vial)Aromatic amines and conjugated systems can be light-sensitive, potentially leading to polymerization or other photochemical reactions.[1][3][5] Storing in a dark place or an amber vial is critical.
Container Tightly Sealed ContainerPrevents the ingress of atmospheric moisture and oxygen. Containers should be carefully resealed after each use to maintain the inert atmosphere.[1][5][6][7]
Q2: I've just received a new batch. What is the initial handling protocol?

Proper handling from the moment of receipt is crucial. The following workflow ensures the compound's stability is maintained as it transitions from shipping to long-term storage.

cluster_0 Initial Handling Protocol cluster_1 Action Center A Receive Shipment B Inspect Container Seal A->B Check for damage C Equilibrate to Room Temp. B->C Seal intact F Contact Supplier if Seal is Broken B->F Seal compromised D Transfer to Inert Atmosphere C->D ~30 mins, prevents moisture condensation E Store at 2-8°C, Protected from Light D->E Inside glovebox or desiccator with N2/Ar flush

Caption: Workflow for receiving and storing the compound.

Q3: The compound has changed color from a light yellow to a darker brown. What does this indicate?

A visible change in color, typically darkening, is a common qualitative indicator of compound degradation for aromatic amines and aldehydes. This is often due to oxidation or the formation of polymeric impurities. While a slight color variation between batches can occur, a progressive darkening of your stored material is a red flag. If you observe this, the purity of the compound should be verified analytically before use in a critical reaction.

Q4: Can I handle the compound on an open bench for weighing?

Given its sensitivity to air and moisture, prolonged exposure to the atmosphere should be avoided.[2][3][4] For weighing and preparing solutions, follow these best practices:

  • Allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Perform weighing operations as quickly as possible.

  • For highly sensitive applications, conduct all manipulations within a glovebox or under a steady stream of an inert gas.

  • After dispensing, flush the container headspace with nitrogen or argon before tightly resealing and returning it to cold storage.

Troubleshooting Guide: Sub-Optimal Reaction Performance

This section addresses issues like low yields, unexpected byproducts, or complete reaction failure, which may be linked to the quality of the 7-Amino-1,8-naphthyridine-2-carbaldehyde reagent.

Scenario: You are performing a reaction (e.g., a reductive amination or condensation) and observe significantly lower yields compared to previous experiments or literature reports.

A Problem: Low Reaction Yield / Byproducts B Is the reagent's storage history known and correct? A->B C Visually Inspect Reagent (Color, Clumping) B->C Yes G Source New, Verified Reagent B->G No / Unknown D Has it darkened or absorbed moisture? C->D E Perform Analytical Purity Check (TLC, NMR, or LC-MS) D->E Yes H Investigate Other Reaction Parameters (Solvents, Reagents, Temp.) D->H No, appears normal F Is purity <95% or are degradation peaks present? E->F F->G Yes F->H No, purity is high I Re-evaluate Storage Protocol for Lab G->I

Caption: Decision tree for troubleshooting low reaction yields.

Step-by-Step Protocol for Purity Verification
  • Visual Inspection: Check for any obvious changes in the solid's appearance. The material should be a free-flowing powder. Clumping may suggest water absorption. A significant darkening points to potential oxidation.

  • Thin-Layer Chromatography (TLC):

    • Objective: To quickly assess the presence of gross impurities.

    • Method:

      • Dissolve a small amount of the aldehyde in a suitable solvent (e.g., DCM or Ethyl Acetate).

      • Spot onto a silica gel TLC plate alongside a co-spot with a fresh standard if available.

      • Elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

      • Visualize under UV light (254 nm).

    • Interpretation: A pure compound should show a single, well-defined spot. The presence of multiple spots, streaking, or material at the baseline suggests impurities or degradation.

  • Proton NMR (¹H NMR):

    • Objective: To confirm the chemical structure and identify specific degradation products.

    • Method: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a spectrum.

    • Interpretation: Look for the characteristic aldehyde proton signal (typically a singlet >9 ppm). The appearance of a new, broad peak in the 10-12 ppm region could indicate the formation of the corresponding carboxylic acid via oxidation. Compare the integration of key aromatic and functional group protons to the expected ratios.

References

  • PubChem. 1,8-Naphthyridine-2-carbaldehyde Laboratory Chemical Safety Summary. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde. This document provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and analytical methodologies. Our goal is to equip you with the insights needed to navigate common experimental challenges, identify and characterize byproducts, and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 7-Amino-1,8-naphthyridine-2-carbaldehyde?

A common and effective route begins with 2-amino-7-methyl-1,8-naphthyridine. This starting material undergoes a three-step sequence:

  • N-Acetylation: The amino group is protected as an acetamide to prevent side reactions during the subsequent oxidation step.

  • Oxidation: The 7-methyl group is oxidized to the corresponding carbaldehyde using selenium dioxide (SeO₂).

  • Deprotection: The N-acetyl group is hydrolyzed under acidic conditions to yield the final product, 7-Amino-1,8-naphthyridine-2-carbaldehyde.[1][2]

Q2: Are there alternative synthetic strategies I should consider?

Yes, the Friedländer annulation is a classic and versatile method for constructing the 1,8-naphthyridine core.[3] This typically involves the condensation of an o-aminoaryl aldehyde (like 2-aminonicotinaldehyde) with a compound containing an activated methylene group.[3] However, a key challenge with unsymmetrical ketones is controlling the regioselectivity of the condensation, which can lead to isomeric byproducts.[1][4][5] The use of specific amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to significantly improve regioselectivity in favor of the desired 2-substituted product.[1][2][4]

Q3: What are the critical reaction parameters for the selenium dioxide oxidation step?

The oxidation of the methyl group with SeO₂ is a critical step. Key parameters to control include:

  • Stoichiometry: Use of a slight excess of SeO₂ is common, but a large excess can lead to over-oxidation.

  • Solvent: Dioxane, often with a few drops of water, is a typical solvent.[1][2]

  • Temperature: The reaction is generally heated, but the temperature should be carefully controlled (e.g., 50-55°C) to minimize byproduct formation.[1][2]

  • Reaction Time: Monitoring the reaction by TLC is crucial to determine the point of maximum conversion without significant degradation or byproduct accumulation.

II. Troubleshooting Guide: Byproduct Analysis and Mitigation

This section addresses specific experimental issues, their probable causes related to byproduct formation, and actionable solutions.

Workflow for Byproduct Identification and Troubleshooting

G cluster_0 Observation cluster_1 Hypothesis Generation cluster_2 Analytical Verification cluster_3 Corrective Action A Unexpected TLC Spots, NMR/MS Peaks, or Low Yield B Incomplete Reaction? (Starting Material, Intermediates) A->B Analyze C Side Reaction? (Over-oxidation, Isomerization) A->C Analyze D Reagent-Related Impurity? (Selenium Residues) A->D Analyze E HPLC Analysis (Purity & Quantification) B->E Confirm with F Mass Spectrometry (Molecular Weight ID) B->F Confirm with G NMR Spectroscopy (1H, 13C, COSY, HSQC) (Structural Elucidation) B->G Confirm with C->E Confirm with C->F Confirm with C->G Confirm with D->E Confirm with D->F Confirm with D->G Confirm with H Modify Reaction Conditions (Time, Temp, Stoichiometry) E->H Based on Findings I Improve Purification (Recrystallization, Chromatography) E->I Based on Findings J Re-evaluate Synthetic Route (e.g., Friedländer Conditions) E->J Based on Findings F->H Based on Findings F->I Based on Findings F->J Based on Findings G->H Based on Findings G->I Based on Findings G->J Based on Findings

Caption: Troubleshooting workflow for byproduct analysis.

Problem 1: My final product has a low yield and my TLC shows a spot with a similar Rf to the starting material.

  • Plausible Cause & Byproduct Analysis: This strongly suggests an incomplete reaction at one of the stages. The most likely culprits are:

    • Unreacted 2-Acetylamino-7-methyl-1,8-naphthyridine: If the oxidation step did not go to completion.

    • Unreacted 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde: If the final deprotection (hydrolysis) step was incomplete. This is a very common issue as amide hydrolysis can be sluggish.[6]

  • Proposed Solution & Verification:

    • Mass Spectrometry: Obtain a mass spectrum of your crude product. The acetylated aldehyde intermediate will have a molecular weight of 215.19 g/mol , compared to the final product's 173.17 g/mol .

    • ¹H NMR Spectroscopy: Look for the characteristic singlet of the acetyl group's methyl protons, typically around δ 2.2-2.3 ppm. The final product should not have this peak.

    • Corrective Action: If incomplete deprotection is confirmed, increase the reaction time or the concentration of the acid (e.g., 1N HCl) during the hydrolysis step.[1][2] Monitor the reaction by TLC until the acetylated intermediate spot is no longer visible.

Problem 2: My mass spectrum shows a peak at M+16 relative to my desired product.

  • Plausible Cause & Byproduct Analysis: This indicates the addition of an oxygen atom, which is a classic sign of over-oxidation by selenium dioxide. The aldehyde group of your target molecule has been oxidized to a carboxylic acid.

    • Byproduct: 7-Amino-1,8-naphthyridine-2-carboxylic acid.

    • Causality: SeO₂ is a powerful oxidizing agent, and prolonged reaction times, excessive temperatures, or too large an excess of the reagent can lead to the oxidation of the newly formed aldehyde.[7][8]

  • Proposed Solution & Verification:

    • ¹H NMR Spectroscopy: The aldehyde proton signal (around δ 10.2 ppm) will be absent in the carboxylic acid byproduct.[1][2] Instead, a broad singlet for the carboxylic acid proton may be visible, although it can exchange with residual water in the solvent.

    • HPLC Analysis: A reversed-phase HPLC method can readily separate the more polar carboxylic acid from the desired aldehyde. A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile.[9]

    • Corrective Action: Reduce the reaction time and/or temperature of the SeO₂ oxidation. Carefully monitor the reaction's progress by TLC. Once the starting methyl-naphthyridine is consumed, promptly work up the reaction to prevent over-oxidation.

Problem 3: My product has a reddish or black discoloration, even after initial purification.

  • Plausible Cause & Byproduct Analysis: This often points to contamination with elemental selenium (the black, amorphous allotrope) or other selenium-containing byproducts.

    • Byproduct: Elemental Selenium (Se) and organoselenium compounds.[10]

    • Causality: During the oxidation, SeO₂ is reduced to selenium, which should precipitate from the reaction mixture. If not completely removed during filtration, it can contaminate the product. Organoselenium byproducts can also form.[11]

  • Proposed Solution & Verification:

    • Filtration: Ensure the hot reaction mixture is filtered through a pad of Celite to remove the precipitated selenium.[1][2] Thoroughly washing the Celite pad with the reaction solvent can help recover any adsorbed product.

    • Purification: If discoloration persists, column chromatography on silica gel is usually effective at removing residual selenium-containing impurities.

    • Corrective Action: For future syntheses, consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP).[12][13] This can minimize the amount of selenium waste and often leads to cleaner reactions.

Problem 4 (For Friedländer Route): I have two isomeric products that are difficult to separate.

  • Plausible Cause & Byproduct Analysis: When using an unsymmetrical ketone in a Friedländer synthesis, condensation can occur on either side of the carbonyl group, leading to regioisomers.

    • Byproduct: Isomeric substituted 1,8-naphthyridine.

    • Causality: The reaction's regioselectivity is influenced by the catalyst, temperature, and the steric and electronic properties of the ketone.[1][4][5]

  • Proposed Solution & Verification:

    • 2D NMR Spectroscopy: COSY and NOESY/ROESY experiments can help establish the connectivity and spatial relationships of the substituents, allowing for the definitive assignment of each isomer's structure.

    • HPLC Analysis: Normal-phase HPLC on a silica or amino-propyl column is often effective for separating regioisomers.[9]

    • Corrective Action:

      • Employ a regioselective catalyst. Pyrrolidine derivatives, especially TABO, have been demonstrated to provide high selectivity for the 2-substituted product.[1][2][4]

      • Control the reaction conditions. Slow addition of the ketone to the reaction mixture at an elevated temperature can improve regioselectivity.[1][4]

III. Summary Table of Potential Byproducts and Analytical Signatures

Observed Problem Potential Byproduct Plausible Cause Key Analytical Signature (¹H NMR) Key Analytical Signature (MS)
Low Yield, Spot at Intermediate Rf2-Acetylamino-1,8-naphthyridine-7-carboxaldehydeIncomplete deprotectionSinglet at ~δ 2.2-2.3 ppm (acetyl CH₃)M+H⁺ at m/z 216
Low Yield, Spot at Starting Material Rf2-Acetylamino-7-methyl-1,8-naphthyridineIncomplete oxidationSinglet at ~δ 2.7 ppm (aryl CH₃)M+H⁺ at m/z 202
M+16 Peak in Mass Spectrum7-Amino-1,8-naphthyridine-2-carboxylic acidOver-oxidationAbsence of aldehyde proton (~δ 10.2 ppm)M+H⁺ at m/z 190
Product Discoloration (Red/Black)Elemental Selenium / Organoselenium compoundsInefficient removal of Se byproductsBroadening of NMR signals, extraneous peaksMay not ionize well, or show isotopic pattern for Se
Isomeric Mixture (Friedländer)Regioisomer of the target moleculeLack of regiocontrolDifferent chemical shifts and coupling patterns for aromatic protonsSame M+H⁺ as the target molecule

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of 7-Amino-1,8-naphthyridine-2-carbaldehyde and detecting common byproducts.

  • System: Reversed-Phase HPLC with UV detection

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude product in DMSO or the initial mobile phase composition to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[9]

V. References

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-937. Available from: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available from: [Link]

  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Available from: [Link]

  • Maji, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(13), 9238–9247. Available from: [Link]

  • Zhour, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Available from: [Link]

  • Bielejewska, A., et al. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(11), 1499. Available from: [Link]

  • Lindsey, J. S., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. Available from: [Link]

  • Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Available from: [Link]

  • Bando, T., et al. (n.d.). Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. Available from: [Link]

  • Dyachenko, V. D., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3416. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Trachtenberg, E. N., et al. (1968). The Mechanism of the Selenium Dioxide Oxidation of Olefins. The Journal of Organic Chemistry, 33(10), 3845-3853. Available from: [Link]

  • Iwaoka, M., et al. (1993). Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. Journal of the American Chemical Society, 115(16), 7239–7248. Available from: [Link]

  • Selladurai, V., & Karuthapandi, S. (2024). Using SeO2 as a Selenium Source to Make RSe-Substituted Aniline and Imidazo[1,2-a]pyridine Derivatives. Beilstein Journal of Organic Chemistry, 20, 786-797. Available from: [Link]

  • Selladurai, V., & Karuthapandi, S. (2024). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 20, 786-797. Available from: [Link]

  • Sharpless, K. B., & Lauer, R. F. (1972). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 94(20), 7154–7155. Available from: [Link]

  • Tanwar, O. (2012). Removing an acetyl group from NH? ResearchGate. Available from: [Link]

  • Claesson, A., et al. (2008). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 10(14), 2967–2970. Available from: [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9. Available from: [Link]

  • Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(11), 1166-1175. Available from: [Link]

  • Wang, J., et al. (2014). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Science and Technology B, 4, 331-335. Available from: [Link]

  • Wishart, D. S., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9, 12794. Available from: [Link]

  • Reddy, G. S., et al. (2018). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry, 11(2), 333-338. Available from: [Link]

  • Serebryanaya, A., et al. (2018). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 23(1), 193. Available from: [Link]

  • Ueda, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1957. Available from: [Link]

  • Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6901-6922. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

7-Amino-1,8-naphthyridine-2-carbaldehyde vs. other heterocyclic aldehydes

The following guide provides an in-depth technical comparison and operational manual for 7-Amino-1,8-naphthyridine-2-carbaldehyde (also chemically indexed as 2-Amino-1,8-naphthyridine-7-carbaldehyde ). This analysis prio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational manual for 7-Amino-1,8-naphthyridine-2-carbaldehyde (also chemically indexed as 2-Amino-1,8-naphthyridine-7-carbaldehyde ).

This analysis prioritizes its role as a supramolecular scaffold for guanine recognition and a precursor for complex heterocyclic architectures, contrasting it with standard pyridine and quinoline aldehydes.

Executive Summary & Core Value Proposition

7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) is a bifunctional heterocyclic building block that distinguishes itself from simpler analogs (e.g., pyridine-2-carbaldehyde) through its ability to participate in complementary hydrogen bonding .

While standard heterocyclic aldehydes are primarily used for Schiff base formation or metal chelation, 7-ANC possesses a donor-acceptor-donor (DAD) hydrogen-bonding interface essential for molecular recognition of Guanine in DNA/RNA sensing and self-assembling systems.

Key Differentiators:
  • Molecular Recognition: Unlike pyridine-2-carbaldehyde, the 1,8-naphthyridine core provides a specific Watson-Crick-like interface for guanine.

  • Fluorescence Potential: The naphthyridine core is inherently fluorescent, allowing 7-ANC derivatives to serve as "turn-on" or "turn-off" sensors upon binding.

  • Orthogonal Reactivity: The presence of a reactive aldehyde at C2 and an amino group at C7 allows for the construction of asymmetric macrocycles or peptide nucleic acid (PNA) side chains.

Comparative Analysis: 7-ANC vs. Heterocyclic Alternatives

The following table contrasts 7-ANC with its primary structural competitors in medicinal chemistry and materials science.

Feature7-Amino-1,8-naphthyridine-2-carbaldehyde Pyridine-2-carbaldehyde Quinoline-2-carbaldehyde 1,8-Naphthyridine-2,7-dicarbaldehyde
Primary Utility Guanine Recognition , Supramolecular AssemblyMetal Ligand (N,O-donor), Simple Schiff BasesSterically Bulky Ligands, Quinoline DrugsCrosslinking, Macrocycle Synthesis
H-Bonding Motif DAD (Donor-Acceptor-Donor) Single Acceptor (N)Single Acceptor (N)Dual Acceptor (N,N)
Fluorescence Moderate to High (tunable)Non-fluorescentWeak/ModerateModerate
Synthesis Complexity High (Requires protection/oxidation steps)Low (Commercially abundant)Medium (SeO2 oxidation of quinaldine)High (Double oxidation)
Solubility Moderate (DMSO, DMF, hot alcohols)High (Organic solvents)High (Organic solvents)Low (prone to polymerization)
Deep Dive: The Recognition Advantage

The critical advantage of 7-ANC over Pyridine-2-carbaldehyde is the three-point hydrogen bonding array .

  • Pyridine-2-carbaldehyde offers only a single nitrogen acceptor.

  • 7-ANC presents a specific geometric arrangement: The N1 (Acceptor), C2-H (weak donor), and C7-NH2 (Donor) create a cleft that perfectly matches the Guanine edge (O6, N1-H, C2-NH2).

Mechanistic Insight: The Guanine Recognition Motif

The 7-amino-1,8-naphthyridine core is a "privileged scaffold" for binding guanine derivatives. This interaction is driven by a triple hydrogen bond (AAD-DDA complementarity).

Visualization: Guanine-Naphthyridine Interaction

GuanineRecognition Naph 7-Amino-1,8-naphthyridine (Receptor) Complex Stable H-Bonded Complex (Ka ~ 10^4 - 10^5 M^-1) Naph->Complex H-Bond Donor (NH2) Naph->Complex H-Bond Acceptor (N1) Guanine Guanine Base (Target) Guanine->Complex H-Bond Acceptor (O6) Guanine->Complex H-Bond Donor (N1-H)

Figure 1: Schematic of the complementary hydrogen bonding interface between the 7-amino-1,8-naphthyridine core and Guanine.

Validated Synthesis Protocol

Synthesis of 7-ANC is non-trivial due to the reactivity of the amino group. Direct oxidation of 2-amino-7-methyl-1,8-naphthyridine often leads to degradation. The Acetylation-Oxidation-Hydrolysis strategy is the industry standard for high purity.

Reagents & Equipment:
  • Precursor: 2-Amino-7-methyl-1,8-naphthyridine (Synthesized from 2,6-diaminopyridine + 3-oxobutyraldehyde dimethyl acetal).[1][2]

  • Oxidant: Selenium Dioxide (

    
    ).[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Protection: Acetic Anhydride (

    
    ).
    
Step-by-Step Workflow:
  • Protection (Acetylation):

    • Dissolve 2-amino-7-methyl-1,8-naphthyridine (1.0 eq) in acetic anhydride.

    • Heat at 80°C for 12 hours .

    • Remove excess

      
       under vacuum.[1]
      
    • Yield: ~87% of N-(7-methyl-1,8-naphthyridin-2-yl)acetamide.

    • Why? Protection prevents N-oxide formation and over-oxidation of the amine during the SeO2 step.

  • Oxidation (The Critical Step):

    • Dissolve the protected intermediate in 1,4-dioxane.

    • Add

      
       (1.2 eq).
      
    • Heat at 50–55°C for 4 hours . (Do not reflux; higher temps promote over-oxidation to the carboxylic acid).

    • Filter hot to remove Selenium metal. Evaporate solvent.[1]

    • Yield: ~75% of the acetamido-aldehyde.[1][2]

  • Deprotection (Hydrolysis):

    • Reflux the intermediate in 1N HCl for 30 minutes.

    • Neutralize carefully with

      
       or dilute NaOH to pH 7-8.
      
    • Extract with chloroform/methanol or filter the precipitate.

    • Final Yield: ~85% (Step yield).

Visualization: Synthetic Pathway

Synthesis Start 2-Amino-7-methyl- 1,8-naphthyridine Step1 Acetylation (Ac2O, 80°C) Start->Step1 Inter1 N-Acetyl Protected Intermediate Step1->Inter1 Step2 SeO2 Oxidation (Dioxane, 50-55°C) Inter1->Step2 Inter2 N-Acetyl Aldehyde Step2->Inter2 Step3 Hydrolysis (1N HCl, Reflux) Inter2->Step3 Final 7-Amino-1,8-naphthyridine- 2-carbaldehyde Step3->Final

Figure 2: Optimized 3-step synthesis preventing amine degradation.

Experimental Characterization Data

When validating your synthesized product, compare against these standard physicochemical properties.

PropertyValue / Observation
Appearance Yellow to brownish-yellow solid
Melting Point > 300°C (often decomposes)
1H NMR (DMSO-d6)

~10.0 ppm (Aldehyde -CHO),

~7.0-8.5 ppm (Aromatic protons),

~7.5 ppm (Broad NH2)
IR Spectrum ~1700 cm⁻¹ (C=O stretch), ~3300-3400 cm⁻¹ (NH stretch)
Solubility Soluble in DMSO, DMF, dilute acid. Poor in water, ether.

Application Protocol: Schiff Base Sensor Fabrication

A common application is converting 7-ANC into a fluorescent sensor for metal ions or biomolecules.

  • Reactant Preparation: Dissolve 7-ANC (1 mmol) in hot ethanol (20 mL).

  • Condensation: Add the target amine (e.g., a hydrazine derivative or phenylamine) (1 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Heat at reflux for 4–6 hours . Monitor by TLC (the aldehyde spot at higher Rf will disappear).

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a colored solid. Filter and wash with cold ethanol.

Mechanistic Note: The resulting imine (


) often quenches the native fluorescence of the naphthyridine. Binding of a target analyte (e.g., 

or Guanine) restricts the rotation of the

bond or blocks Photoinduced Electron Transfer (PET), restoring fluorescence ("Turn-On" response).

References

  • Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines."[2] Molecules, 2005, 10, 929-936. Link

  • Newkome, G. R., et al. "Synthesis of 1,8-Naphthyridines." Chemical Reviews, 1977. (Foundational review on naphthyridine chemistry).
  • Murray, S. G., & Hartley, F. R. "Coordination chemistry of the 1,8-naphthyridines." Chemical Reviews, 1981, 81(4), 365–414.
  • Chandrasekhar, S., et al. "Naphthyridine derivatives as fluorescent sensors." Journal of Fluorescence, 2008. (General reference for fluorescence properties).

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Comparative

A Comparative Guide to the Biological Activity of 1,8-Naphthyridine and Quinoline Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the biological activities of two structurally related heterocyclic scaffolds: 1,8-naphthyr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of two structurally related heterocyclic scaffolds: 1,8-naphthyridine and quinoline, with a particular focus on derivatives bearing a carbaldehyde functional group. As bioisosteres, these frameworks share many physicochemical properties, yet the strategic placement of a second nitrogen atom in the 1,8-naphthyridine ring imparts distinct electronic and steric characteristics that significantly influence their interaction with biological targets. We will explore their comparative efficacy in key therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

Structural and Synthetic Overview: A Tale of Two Scaffolds

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its structural analog, 1,8-naphthyridine, can be considered a quinoline with an additional nitrogen atom at position 8 of the bicyclic system. This seemingly minor change alters the molecule's hydrogen bonding capacity, metal chelation properties, and overall electron distribution, leading to divergent biological profiles.

The carbaldehyde group, particularly at a position adjacent to a ring nitrogen (e.g., position 2), is a synthetically versatile handle. It serves as a crucial electrophilic site for the construction of more complex derivatives such as Schiff bases, hydrazones, and chalcones, allowing for extensive exploration of the chemical space and optimization of biological activity.[2][3]

The synthesis of these core structures typically follows distinct classical pathways. Quinoline synthesis is often achieved via the Skraup or Doebner-von Miller reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[4] In contrast, 1,8-naphthyridines are commonly prepared using the Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamides or through the Friedländer annulation, which condenses a 2-aminopyridine derivative with a carbonyl compound.[5][6]

G cluster_0 Quinoline Synthesis cluster_1 1,8-Naphthyridine Synthesis Aniline Aniline Derivatives Skraup Skraup or Doebner-von Miller Reaction Aniline->Skraup Glycerol Glycerol / α,β-Unsaturated Carbonyls Glycerol->Skraup Quinoline Quinoline Scaffold Skraup->Quinoline Aminopyridine 2-Aminopyridine Derivatives Vilsmeier Vilsmeier-Haack or Friedländer Reaction Aminopyridine->Vilsmeier Naphthyridine 1,8-Naphthyridine Scaffold Vilsmeier->Naphthyridine Carbonyl Carbonyl Compounds Carbonyl->Vilsmeier

Caption: Foundational synthetic routes to quinoline and 1,8-naphthyridine cores.

Comparative Anticancer Activity

Both quinoline and 1,8-naphthyridine scaffolds are prevalent in the design of anticancer agents, often functioning by disrupting fundamental cellular processes like DNA replication and cell division.

Mechanism of Action: Targeting DNA Topoisomerases

A primary mechanism of cytotoxic action for both scaffolds is the inhibition of DNA topoisomerases. These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently triggers apoptosis (programmed cell death).[7][8] While both ring systems can function as topoisomerase poisons, derivatives of 1,8-naphthyridine have been specifically developed to mimic the action of fluoroquinolone antibiotics, which are well-characterized DNA gyrase (a type II topoisomerase) inhibitors.[5][9]

G ReplicatingDNA Replicating DNA (Supercoiled) TopoII Topoisomerase II (e.g., DNA Gyrase) ReplicatingDNA->TopoII Binds CleavageComplex Cleavage Complex (Enzyme + DNA) TopoII->CleavageComplex Creates transient DNA break ReligatedDNA Relaxed, Re-ligated DNA CleavageComplex->ReligatedDNA Normal Re-ligation StabilizedComplex Stabilized Ternary Complex (Irreversible DNA Breaks) CleavageComplex->StabilizedComplex Inhibitor Traps Complex Apoptosis Apoptosis (Cell Death) Inhibitor Quinoline or 1,8-Naphthyridine Derivative Inhibitor->CleavageComplex StabilizedComplex->Apoptosis Triggers

Caption: Inhibition of Topoisomerase II by quinoline and 1,8-naphthyridine analogs.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of cancer cells by 50%. The data below, compiled from various studies, highlights the potency of representative derivatives against several human cancer cell lines.

Compound Class Specific Derivative Cancer Cell Line IC₅₀ (µM) Reference
Quinoline-Carbaldehyde Derivative Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[10]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon)5.34[10]
8-Methoxy-4-anilinoquinoline (2i)BGC-823 (Gastric)4.65[10]
1,8-Naphthyridine Derivative Halogenated 3-carboxamide (47)MIAPaCa (Pancreatic)0.41[11]
Halogenated 3-carboxamide (47)K-562 (Leukemia)0.77[11]
C-3'-heteroaryl deriv. (29)PA-1 (Ovarian)0.41[11]

Expert Analysis: The data indicates that specific 1,8-naphthyridine-3-carboxamide derivatives can exhibit sub-micromolar cytotoxicity, suggesting a highly potent scaffold.[11] The quinoline derivatives also show significant activity, particularly the chalcone hybrids.[10] The choice of substituents on either scaffold is critical; for instance, halogenation of the 1,8-naphthyridine core appears to enhance its anticancer efficacy.[11] This underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. The introduction of α-aminophosphonates to a 2-oxo-quinoline scaffold has also been shown to significantly improve antitumor activity compared to the parent carbaldehyde derivatives.[12]

Comparative Antimicrobial Activity

The fight against antimicrobial resistance necessitates the development of novel therapeutic agents. Both quinoline and 1,8-naphthyridine frameworks have historically been, and continue to be, a rich source of potent antibacterial and antifungal drugs.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial mechanism for both scaffolds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[7][13] This mechanism is famously exploited by the quinolone class of antibiotics. The first member of this class, nalidixic acid, is a 1,8-naphthyridine derivative.[14] Subsequent generations, like ciprofloxacin, are structurally quinolones but share the same core mechanism. These agents bind to the enzyme-DNA complex, preventing the re-ligation of cleaved DNA and leading to bacterial cell death.[7] Some 1,8-naphthyridine derivatives have also been shown to inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance, thereby potentiating the activity of existing drugs like fluoroquinolones.[7]

Quantitative Comparison of Antimicrobial Efficacy

Antimicrobial activity is assessed using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class Specific Derivative Microorganism MIC (µg/mL) Reference
Quinoline-Carbaldehyde Derivative Hydrazone Derivative (8)E. faecalis1[15]
Hydrazone Derivative (4)E. faecalis2[15]
Hydrazone Derivative (4n)E. coli0.112 (mM)[15]
1,8-Naphthyridine Derivative Nalidixic AcidGram-negative bacteriaVaries
TrovafloxacinGram-positive & negativeVaries[16]
7-(2-Thia-5-azabicyclo...)-11eS. pneumonia (MDR)"Very good" vs. Cipro

Expert Analysis: The quinoline and 1,8-naphthyridine scaffolds are foundational to antibacterial drug discovery. While the parent carbaldehydes are typically viewed as synthetic intermediates, their derivatives, such as hydrazones, show potent activity.[15] The 1,8-naphthyridine core of nalidixic acid and later-generation fluoroquinolones like trovafloxacin demonstrates broad-spectrum and high-potency antibacterial action.[16] Notably, newer 1,8-naphthyridine derivatives show efficacy against multi-drug resistant (MDR) strains, highlighting the enduring relevance of this scaffold in overcoming resistance.

Standardized Experimental Protocols

To ensure reproducibility and validity, standardized assays are paramount. The following protocols describe common methods for evaluating the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The 1,8-naphthyridine and quinoline scaffolds are both exceptionally privileged structures in medicinal chemistry, demonstrating potent anticancer and antimicrobial activities. While they often share common mechanisms of action, such as the inhibition of topoisomerases, the distinct electronic properties conferred by the 1,8-naphthyridine nucleus can be exploited to fine-tune activity, selectivity, and resistance-breaking potential.

For drug development professionals, the choice between these scaffolds is not a zero-sum game. Rather, it is a strategic decision based on the therapeutic target and desired pharmacological profile. The carbaldehyde functional group provides a common starting point for creating vast and diverse chemical libraries from both cores. Future research should focus on direct, head-to-head comparisons of analogously substituted derivatives to more precisely delineate the structure-activity relationships and therapeutic advantages of each scaffold. The continued exploration of these frameworks is certain to yield next-generation therapeutics for combating cancer and infectious diseases.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance.
  • Unknown. (n.d.). Mechanism of action of quinoline drugs.
  • Unknown. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar.
  • Unknown. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Unknown. (2025). In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents.
  • Unknown. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
  • Unknown. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Unknown. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Unknown. (n.d.).
  • Unknown. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Medicinal and Chemical Sciences.
  • Unknown. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. PubMed.
  • Unknown. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics.
  • Unknown. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Unknown. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Unknown. (2025). Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature.
  • Unknown. (n.d.). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest.
  • Firoz, S. G., Sahu, J., & Patel, P. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Das, A. C. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.
  • Unknown. (2024).
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mogilaiah, K., Vidya, K., & Reddy, G. R. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals.

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Validation

A Comparative Spectroscopic Guide to 1,8-Naphthyridine Isomers for the Discerning Researcher

In the landscape of heterocyclic chemistry, naphthyridines represent a fascinating class of compounds, not only for their diverse pharmacological activities but also for the subtle yet significant impact of nitrogen plac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, naphthyridines represent a fascinating class of compounds, not only for their diverse pharmacological activities but also for the subtle yet significant impact of nitrogen placement on their physicochemical properties. This guide provides an in-depth spectroscopic comparison of the six parent 1,8-naphthyridine isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. As researchers and professionals in drug development, a comprehensive understanding of the spectroscopic signatures of these isomers is paramount for their unambiguous identification, characterization, and the advancement of their applications.

The position of the nitrogen atoms within the fused pyridine rings profoundly influences the electronic distribution and, consequently, the interaction of these molecules with electromagnetic radiation. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to delineate the unique spectral fingerprint of each isomer. The insights provided herein are grounded in experimental data and are intended to serve as a practical reference for laboratory work.

The Isomers: A Structural Overview

The six isomers of 1,8-naphthyridine are all aromatic compounds with the molecular formula C₈H₆N₂. The key differentiator among them is the position of the two nitrogen atoms in the bicyclic structure, which dictates the molecule's symmetry, dipole moment, and electronic properties.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the naphthyridine isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 acq1 Record ¹H and ¹³C NMR spectra on a ≥300 MHz spectrometer. acq2 Acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous assignment. acq1->acq2 proc1 Process the spectra (Fourier transform, phase and baseline correction). proc2 Reference the spectra to the internal standard (TMS at 0 ppm). proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A standardized workflow for NMR analysis of naphthyridine isomers.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the naphthyridine isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol) of known concentration.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement by using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and complementary perspective on the structure and electronic properties of the 1,8-naphthyridine isomers. The position of the nitrogen atoms creates a distinct electronic landscape for each isomer, which is reflected in their respective spectra. This guide serves as a foundational resource for researchers, enabling the confident identification and characterization of these important heterocyclic compounds. A thorough understanding of these spectroscopic nuances is not merely an academic exercise but a critical component in the rational design and development of novel naphthyridine-based therapeutics and materials.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Mediterranean Journal of Chemistry.
  • Spectral Characteristics of 2,7-Naphthyridines. Molecules.
  • Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines (5-Methyldiazaacridines). Magnetic Resonance in Chemistry.
  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Deriv
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi
Comparative

A Senior Application Scientist's Guide to In Vitro Evaluation of 7-Amino-1,8-naphthyridine-2-carbaldehyde Derivatives

Introduction: The Versatile 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This nitrogen-containing fused ring system serves as a versatile template for designing novel therapeutic agents. Derivatives, including those of 7-Amino-1,8-naphthyridine-2-carbaldehyde, have demonstrated a remarkable range of effects, including anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities.[1][3]

The successful progression of a novel naphthyridine derivative from a synthesized compound to a viable drug candidate is critically dependent on a robust and logical in vitro evaluation strategy. This guide provides a comparative analysis of the essential in vitro assays used to profile these derivatives. More than a list of protocols, this document explains the causality behind experimental choices, empowering researchers to build a self-validating data package that accurately defines a compound's biological footprint.

Chapter 1: Gauging Antitumor Potential: Cytotoxicity and Antiproliferative Assays

The initial and most critical evaluation for potential anticancer agents is to determine their effect on cancer cell viability and growth.[4][5] These assays provide the first indication of a compound's potency and form the basis for all subsequent mechanistic studies. It is crucial to distinguish between a cytotoxic effect (direct cell killing) and a cytostatic effect (inhibition of proliferation), as this distinction informs the potential therapeutic application.[4]

Comparative Analysis of Primary Cytotoxicity Assays

The choice of a primary screening assay is a balance between throughput, sensitivity, cost, and the specific biological question being asked.

Assay TypePrincipleThroughputSensitivityAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for measurement.[6]HighModerateInexpensive, well-established, widely cited for naphthyridines.[7][8]Requires a final solubilization step; formazan crystals can be toxic; interference from reducing compounds.
MTS/XTT Assays Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, simplifying the protocol.[6]HighModerate"Add-and-read" format, no solubilization needed.Higher cost than MTT; potential for compound interference.
ATP Luminescence Assay (e.g., CellTiter-Glo®) Measures ATP levels, a direct indicator of metabolically active, viable cells, via a luciferase reaction.[6]Very HighHighHighly sensitive and rapid; excellent for HTS; broad linear range.[9]Higher reagent cost; enzyme activity can be affected by some compounds.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis).HighModerateDirectly measures cytotoxicity/cell death, not just metabolic activity.Less sensitive for early apoptosis; timing is critical as LDH degrades in the medium.
Workflow for Cytotoxicity Screening

A logical workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed analysis for promising hits.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Studies Primary Screen library of naphthyridine derivatives in a single high-concentration dose against 1-3 cancer cell lines (e.g., MCF-7, HeLa) using a high-throughput assay (e.g., ATP Luminescence). DoseResponse Select active compounds ('hits'). Perform 10-point dose-response curves. Calculate IC50 values using MTT or ATP assay. Primary->DoseResponse Identify 'Hits' Selectivity Test potent compounds against a non-cancerous cell line (e.g., HEK293, fibroblasts) to determine a selectivity index (SI). SI = IC50 (non-cancerous) / IC50 (cancerous) DoseResponse->Selectivity Determine Potency MoA For potent and selective compounds, proceed to mechanistic assays (e.g., Apoptosis Assays, Kinase Inhibition). Selectivity->MoA Identify Selective Leads

Caption: Workflow for anticancer screening of novel derivatives.

Protocol: MTT Assay for IC50 Determination

This protocol is a standard method for evaluating the concentration-dependent cytotoxic effect of a compound on an adherent cancer cell line.

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa or MCF-7) to ~80% confluency.[7][10]

    • Trypsinize, count, and resuspend cells in fresh complete medium to a density of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock solution of your 7-Amino-1,8-naphthyridine-2-carbaldehyde derivative in culture medium for each desired final concentration (e.g., from 0.1 µM to 100 µM). A serial dilution is recommended.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Chapter 2: Assessing Antimicrobial Activity

Many heterocyclic compounds, including naphthyridines, possess antimicrobial properties.[2] The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[11]

Comparison of Key Antimicrobial Assays
AssayPrincipleApplicationAdvantagesDisadvantages
Broth Microdilution A standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. Growth is assessed visually or by spectrophotometer after incubation.[11][12]Gold standard for quantitative MIC determination.High throughput, quantitative (provides MIC value), reproducible, conserves compound.Can be labor-intensive to set up; requires careful standardization of inoculum.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a known amount of the compound is placed on an agar plate uniformly inoculated with bacteria. The compound diffuses into the agar, and the diameter of the zone of no growth is measured.[13][14]Rapid qualitative or semi-quantitative screening.Simple, low cost, visually intuitive.Not quantitative (does not give MIC), results affected by compound solubility and diffusion rate.
Protocol: Broth Microdilution for MIC Determination

This method follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

    • Inoculate into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10^6 CFU/mL.

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2X the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (~1.5 x 10^6 CFU/mL) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~7.5 x 10^5 CFU/mL. The compound concentrations are now at their final 1X values.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A reading mirror or a plate reader (OD600) can be used.

Visualizing the MIC Determination Process

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control Compound Add 100µL of 2X Compound to Well 1 Dil1 Transfer 50µL Well 1 -> Well 2 Compound->Dil1 Broth Add 50µL of Broth to Wells 2-12 Dil2 Transfer 50µL Well 2 -> Well 3 Dil1->Dil2 DilN ... Dil2->DilN Inoc Add 50µL of Bacterial Inoculum to Wells 1-11

Caption: Serial dilution workflow for broth microdilution MIC assay.

Chapter 3: Probing Anti-inflammatory Effects

Chronic inflammation is linked to numerous diseases, and many therapeutic agents act by modulating inflammatory pathways.[15][16] Naphthyridine derivatives have shown promise in this area, often by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[8][17][18]

Key In Vitro Anti-inflammatory Assays
AssayPrincipleTarget PathwayAdvantagesDisadvantages
Nitric Oxide (NO) Inhibition Assay Measures the reduction of NO production in macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.[19]NF-κB / iNOS signalingSimple, colorimetric, robust, and widely used for primary screening.Not specific; compounds can interfere with the Griess reaction. A cytotoxicity pre-screen is essential.
Cytokine Release (ELISA) Quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant using a highly specific antibody-based ELISA.Multiple (e.g., NF-κB, MAPK)Highly specific and sensitive; allows for profiling of multiple cytokines.More expensive and time-consuming than the NO assay.
COX Enzyme Inhibition Assay Measures the direct inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which produce prostaglandins.Prostaglandin SynthesisMechanistic; allows for determination of selectivity for COX-2 over COX-1, which is desirable for reducing side effects.[16]Requires purified enzymes and specialized detection kits.
Albumin Denaturation Assay Measures the ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin (BSA), as protein denaturation is a hallmark of inflammation.[20][21]Non-specific protein stabilizationVery simple and inexpensive initial screen.Lacks physiological relevance and mechanistic insight.
LPS-Induced Inflammatory Signaling Pathway

The Toll-Like Receptor 4 (TLR4) pathway is a central initiator of the innate immune response to bacterial LPS, leading to the production of key inflammatory mediators.

TLR4_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88  Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB  Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkB->Gene Mediators TNF-α, IL-6, iNOS (NO) Gene->Mediators  Expression Inhibitor Naphthyridine Derivative? Inhibitor->IKK Potential Inhibition Inhibitor->NFkB

Caption: Simplified LPS-TLR4 signaling pathway targeted by anti-inflammatory agents.

Protocol: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Cells
  • Cell Culture and Seeding:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment and Stimulation:

    • Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

    • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Include a positive control (e.g., a known inhibitor like dexamethasone).

    • Incubate the plate for an additional 24 hours.

    • Crucially, run a parallel plate under the same conditions without LPS stimulation to assess compound cytotoxicity using an MTT or ATP assay. A reduction in NO could be due to toxicity rather than anti-inflammatory activity.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Add 50 µL of the mixed Griess Reagent to each 50 µL sample of supernatant.

    • Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control, ensuring that the compound is not cytotoxic at that concentration.

Chapter 4: Elucidating Mechanism: Kinase Inhibition Assays

The anticancer activity of many modern therapeutics, including some naphthyridine derivatives, stems from their ability to inhibit specific protein kinases that drive cancer cell proliferation and survival.[22][23] Identifying the specific kinase target is a crucial step in drug development.

Comparison of Kinase Assay Formats
Assay FormatPrincipleStage of UseAdvantagesDisadvantages
Biochemical (Cell-Free) Uses purified kinase, substrate, and ATP to measure the direct inhibitory effect of a compound on enzyme activity. Common formats include ADP-Glo™, HTRF, and radiometric assays.[24]Primary screening, lead optimization (IC50 determination).Highly quantitative, high throughput, directly measures enzyme inhibition.Lacks biological context (no cell membranes, scaffolding proteins, or competing ATP).
Cell-Based Measures the inhibition of kinase activity within a living cell, typically by quantifying the phosphorylation of a downstream substrate via Western Blot or cellular ELISA.[25]Lead validation, confirming target engagement.Physiologically relevant, confirms compound can enter cells and engage the target.Lower throughput, more complex, indirect measurement of inhibition.
Principle of the ADP-Glo™ Kinase Assay

This is a widely used, luminescence-based biochemical assay for measuring kinase activity and inhibition.

ADP_Glo_Principle Luminescence is directly proportional to ADP produced, which is directly proportional to kinase activity. Higher inhibition = Lower light signal. cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection (Part 1) cluster_2 Step 3: ADP Detection (Part 2) Kinase Kinase + Substrate + ATP + Inhibitor Product Phosphorylated Substrate + ADP + unused ATP Kinase->Product Incubation ADPGlo Add ADP-Glo™ Reagent Product->ADPGlo ATPDepleted Unused ATP is depleted ADPGlo->ATPDepleted KinaseDetection Add Kinase Detection Reagent ATPDepleted->KinaseDetection Light ADP is converted to ATP, driving a luciferase reaction that produces light. KinaseDetection->Light

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Protocol: Cell-Free Kinase Inhibition (IC50 Determination using ADP-Glo™)

This protocol outlines the general steps for determining the IC50 of a compound against a target kinase like FLT3 or VEGFR-2.

  • Reagent Preparation:

    • Prepare a kinase buffer solution appropriate for the target kinase (typically contains Tris-HCl, MgCl2, DTT, and BSA).

    • Prepare solutions of the purified kinase enzyme, the specific peptide substrate, and ATP in the kinase buffer. The ATP concentration is often set near its Km value for the enzyme to facilitate competitive inhibition studies.

  • Compound Dilution:

    • Perform a serial dilution of the 7-Amino-1,8-naphthyridine-2-carbaldehyde derivative in a 384-well plate to achieve a range of final assay concentrations.

  • Kinase Reaction:

    • Combine the kinase, substrate, and test compound in the wells of the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP produced into a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Conclusion and Forward Look

This guide outlines a logical, multi-tiered strategy for the in vitro characterization of novel 7-Amino-1,8-naphthyridine-2-carbaldehyde derivatives. By systematically employing a suite of assays—from high-throughput primary screens for cytotoxicity and antimicrobial activity to more nuanced, mechanism-of-action studies in inflammation and kinase inhibition—researchers can build a comprehensive profile of their compounds. This approach, grounded in scientific rationale, allows for the confident identification of lead candidates with desirable potency and selectivity. The data generated from these in vitro comparisons are the essential foundation for subsequent preclinical development, including ADME/Tox profiling and eventual in vivo efficacy studies.

References

  • Babu, B. G., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][17][18]

  • Banti, I., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology. Available at: [Link][26]

  • Molecular Devices. (2024). Cell Viability Assays. Available at: [Link][5]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link][10]

  • Taylor & Francis Online. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link][18]

  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Available at: [Link][6]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available at: [Link][11]

  • Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available at: [Link][7]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Available at: [Link][27]

  • ManTech Publications. (2021). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. Available at: [Link][13]

  • ResearchGate. (2025). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Available at: [Link][12]

  • MDPI. (2024). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Available at: [Link][28]

  • International Journal of Pharmacy and Biological Sciences. (2012). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Available at: [Link][14]

  • Taylor & Francis Online. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Available at: [Link][20]

  • PubMed. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Available at: [Link][15]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available at: [Link][21]

  • ResearchGate. (n.d.). Discovery, in-vitro and in-vivo efficacy of an anti-inflammatory small molecule inhibitor of C-reactive protein. Available at: [Link][29]

  • PMC. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available at: [Link][16]

  • PMC. (2021). Biological Activity of Naturally Derived Naphthyridines. Available at: [Link][19]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available at: [Link][30]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link][31]

  • PMC. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. Available at: [Link][8]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link][1]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link][2]

  • PMC. (2016). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Available at: [Link][22]

  • MDPI. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Available at: [Link][32]

  • PMC. (2023).[6][17]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Available at: [Link][3]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link][33]

  • Purdue e-Pubs. (2019). Amino Alkynylisoquinoline and Alkynylnaphthyridine Compounds Potently Inhibit Acute Myeloid Leukemia Proliferation in Mice. Available at: [Link][23]

  • ResearchGate. (2019). Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. Available at: [Link][24]

  • Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available at: [Link][25]

Sources

Validation

Structural Validation &amp; Performance Guide: 7-Amino-1,8-naphthyridine-2-carbaldehyde

Executive Summary: The "D-A-D" Scaffold 7-Amino-1,8-naphthyridine-2-carbaldehyde represents a critical intermediate in the design of biomimetic recognition systems. Unlike its simple methyl or hydroxyl analogs, this mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "D-A-D" Scaffold

7-Amino-1,8-naphthyridine-2-carbaldehyde represents a critical intermediate in the design of biomimetic recognition systems. Unlike its simple methyl or hydroxyl analogs, this molecule combines a rigid Donor-Acceptor-Donor (D-A-D) hydrogen-bonding face with a reactive electrophilic handle (the aldehyde).

This guide provides a technical roadmap for validating this specific structure, distinguishing it from its metabolic precursors (methyl derivatives) and degradation products (carboxylic acids), and assessing its functional competence in supramolecular chemistry.

Part 1: Structural Integrity & Identification

The "Smoking Gun" Signals

To validate the structure, you must confirm the oxidation state of the C2-position while ensuring the C7-amine remains intact. The transition from 2-amino-7-methyl-1,8-naphthyridine to the aldehyde variant is distinct in spectroscopy.

1. Nuclear Magnetic Resonance (NMR) Fingerprinting

The most definitive validation is 1H NMR. You are looking for the disappearance of the methyl triplet/singlet and the appearance of the aldehyde proton.

FeatureTarget: 2-Carbaldehyde DerivativePrecursor: 7-Methyl DerivativeValidation Logic
Aldehyde Proton (-CHO) δ 10.15 – 10.25 ppm (s) AbsentPrimary Indicator. If this peak is split or upfield (<10 ppm), suspect incomplete oxidation or hydration.
Methyl Group (-CH3) Absentδ 2.60 – 2.80 ppm (s)Presence indicates unreacted starting material.
Ring Protons (C3/C4) Downfield shift (deshielding due to C=O)Standard aromatic rangeThe electron-withdrawing carbonyl shifts adjacent ring protons downfield by ~0.2–0.5 ppm compared to the methyl precursor.
Amine Protons (-NH2) δ 7.0 – 8.0 ppm (broad)δ 6.5 – 7.5 ppmThe amine protons may shift slightly due to changes in ring electronics but must remain visible to confirm the amine is not oxidized (e.g., to a nitro group).

Self-Validating Check: Perform a D2O exchange experiment . The amide/amine protons will disappear, but the aldehyde proton at ~10.2 ppm must remain. If the 10.2 ppm signal disappears, it is likely an exchangeable proton (e.g., -OH from a hydrate or acid), not the aldehyde.

2. Infrared Spectroscopy (IR)[1][2]
  • Target Signal: Sharp, strong band at 1700–1710 cm⁻¹ (C=O stretch).

  • Differentiation:

    • Precursor (Methyl): No signal in 1700 region.

    • Contaminant (Carboxylic Acid): Broad band 2500–3300 cm⁻¹ (O-H stretch) and lower frequency C=O (~1680 cm⁻¹).

Part 2: Synthesis & Purification Protocol

The synthesis typically relies on the Riley Oxidation (Selenium Dioxide) of the methyl precursor.[3] This reaction is sensitive; over-oxidation leads to the carboxylic acid, while under-oxidation leaves the methyl group.

Protocol: SeO₂ Selective Oxidation

Objective: Convert 2-amino-7-methyl-1,8-naphthyridine to the 2-carbaldehyde form without destroying the amine.

  • Protection (Recommended): It is often safer to start with N-acetyl-2-amino-7-methyl-1,8-naphthyridine to prevent amine oxidation. The acetyl group is removed after aldehyde formation.

  • Oxidation:

    • Dissolve precursor (1.0 eq) in Dioxane/Water (95:5).

    • Add SeO₂ (1.2 eq). Note: Excess SeO₂ promotes over-oxidation.

    • Reflux for 2–4 hours. Monitor via TLC (Target is more polar than methyl precursor but less polar than acid).

  • Workup (The Critical Step):

    • Filter hot to remove black Selenium metal (Se⁰).

    • Evaporate solvent.

    • Purification: Recrystallization from Ethanol or Column Chromatography (DCM:MeOH). Aldehydes can oxidize on silica; use neutral alumina if unstable.

Diagram: Synthesis & Validation Logic

SynthesisWorkflow Start Precursor: 2-Amino-7-Methyl-1,8-Naphthyridine Reagent SeO2 Oxidation (Dioxane, Reflux) Start->Reagent Intermediate Crude Aldehyde (Contains Se0) Reagent->Intermediate Purification Filtration & Recrystallization Intermediate->Purification Product Target: 7-Amino-1,8-naphthyridine- 2-carbaldehyde Purification->Product Check1 Check 1H NMR: Peak @ 10.2 ppm? Product->Check1 Check1->Reagent If Methyl Remains Check2 Check IR: Peak @ 1701 cm-1? Check1->Check2 If Pass

Caption: Logical workflow for the synthesis and spectroscopic validation of the target aldehyde.

Part 3: Functional Competence (Reactivity)

Structure is not enough; the molecule must perform. The primary application of this scaffold is recognizing Guanine (or derivatives) via hydrogen bonding, or serving as a probe via Schiff base formation.

Experiment: Imine Formation Efficiency

This test confirms the aldehyde is chemically accessible and not hydrated (gem-diol) or polymerized.

  • Reagent: Aniline or a simple primary amine.

  • Conditions: Mix Target (1 eq) + Aniline (1.1 eq) in Ethanol with catalytic acetic acid.

  • Observation:

    • Rapid precipitation of the Schiff base (Imine).

    • NMR Verification: Disappearance of 10.2 ppm (Aldehyde) -> Appearance of ~8.5 ppm (Imine CH=N).

    • Result: If reaction fails, the aldehyde may be "dead" (oxidized to acid) or sterically blocked.

Diagram: The D-A-D Recognition Motif

The core value of this molecule is its hydrogen-bonding face.

H_Bonding cluster_Naph 7-Amino-1,8-naphthyridine (Host) cluster_Target Target (e.g., Guanine) N1 N1 (Acceptor) H_Amino NH (Donor) O_Guanine C=O (Acceptor) H_Amino->O_Guanine H-Bond N8 N8 (Acceptor) H_Guanine H-N (Donor) H_Guanine->N1 H-Bond H_Guanine2 H-N (Donor) H_Guanine2->N8 H-Bond

Caption: The D-A-D (Donor-Acceptor-Donor) interaction model utilized by 1,8-naphthyridine derivatives for molecular recognition.

Part 4: Comparative Performance Guide

Metric7-Amino-1,8-naphthyridine-2-carbaldehyde (Target)2-Amino-7-methyl-1,8-naphthyridine (Precursor)7-Amino-1,8-naphthyridine-2-carboxylic acid (Over-oxidized)
Solubility Moderate (DCM, DMSO, MeOH)High (Organic solvents)Low (Requires basic pH)
Reactivity High (Forms Imines/Hydrazones)Low (Inert methyl)Low (Forms salts/esters)
Fluorescence Weak (Quenched by C=O intersystem crossing)Strong (Blue/UV emission)Moderate
MP (°C) >300°C (Dec)150–160°C>300°C
Key Use Case Dynamic Covalent Chemistry, PNA MonomersFluorescent Probes, LigandsMetal Chelation (O-N-O)
Expert Insight: Handling Instability

The free amine and the aldehyde on the same ring system can lead to intermolecular polymerization (Schiff base formation between two molecules).

  • Storage: Store at -20°C under Argon.

  • Stabilization: If long-term storage is needed, convert to the hydrochloride salt or keep the amine N-acetylated until the final step of your application.

References

  • Synthesis & Characterization of Naphthyridine Aldehydes: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, vol. 10, 2005, pp. 929-936. Citation for: SeO2 oxidation protocol, yield data (85%), and NMR shifts.

  • Hydrogen Bonding & Recognition: Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." ResearchGate, 2025. Citation for: Tautomeric stability and D-A-D hydrogen bonding patterns.

  • Oxidation Mechanism (Riley Oxidation): "Selenium Dioxide Oxidation."[3][4][5] Organic Chemistry Portal. Citation for: Mechanism of methyl-to-aldehyde oxidation.

  • Fluorescence Properties: "Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties." Molecules, 1999.[6] Citation for: Comparative fluorescence data of alkyl-amino naphthyridines.

Sources

Comparative

Structural Elucidation and Supramolecular Utility of 7-Amino-1,8-naphthyridine-2-carbaldehyde Derivatives

Strategic Overview The 7-amino-1,8-naphthyridine scaffold represents a "privileged structure" in medicinal and supramolecular chemistry due to its unique hydrogen-bonding capability and rigid planarity. Unlike simple qui...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 7-amino-1,8-naphthyridine scaffold represents a "privileged structure" in medicinal and supramolecular chemistry due to its unique hydrogen-bonding capability and rigid planarity. Unlike simple quinolines or pyridines, the 1,8-naphthyridine core possesses a Donor-Acceptor-Acceptor (D-A-A) hydrogen bonding motif (or D-D-A depending on protonation), making it an ideal mimic for DNA base pairing (specifically Guanine recognition) and a robust ligand for metallo-supramolecular self-assembly.

The 2-carbaldehyde derivative serves as a critical high-value intermediate. The aldehyde group acts as a reactive "handle" for Schiff base formation, enabling the construction of complex dynamic combinatorial libraries. However, the structural characterization of these derivatives is plagued by tautomeric ambiguity (amino- vs. imino- forms) in solution.

This guide provides a comparative technical analysis of X-ray crystallography as the definitive tool for resolving these structural ambiguities, contrasting it with solution-state methods (NMR) and alternative scaffolds.

Comparative Analysis: Performance & Methodology

A. Methodological Comparison: Resolving the Tautomeric Dilemma

The primary challenge with 7-amino-1,8-naphthyridines is the rapid equilibrium between the amino (aromatic) and imino (non-aromatic) tautomers.

FeatureX-Ray Crystallography (Solid State) Solution NMR (

H,

N)
DFT Computation (Gas Phase)
Tautomer ID Definitive. Freezes the most stable tautomer in the lattice.Ambiguous. Signals often averaged due to fast exchange on the NMR timescale.Predictive. Calculates relative energies but ignores packing forces.
H-Bonding Directly visualizes intermolecular networks (supramolecular synthons).Inferred from chemical shift changes (concentration dependent).Modeled; often overestimates strength without solvent correction.
Conformation Determines precise orientation of the 2-carbaldehyde group (syn/anti relative to N1).Rotational averaging obscures the preferred aldehyde orientation.Identifies global minima, but crystal packing often selects local minima.
Data Output Bond lengths (C-N vs C=N),

-

stacking distances.
Chemical shifts (

), coupling constants (

), NOE correlations.
Molecular orbitals (HOMO/LUMO), electrostatic potential maps.
B. Scaffold Comparison: Supramolecular Efficacy

Why choose 7-amino-1,8-naphthyridine over simpler heterocycles?

ScaffoldH-Bond Pattern

-Stacking Propensity
Application Utility
7-Amino-1,8-naphthyridine D-A-A (Donor-Acceptor-Acceptor).[1] Mimics Cytosine/Guanine interface.High. Extended surface area (~3.3 Å interplanar distance).DNA intercalation, Metallo-supramolecular grids, Sensor arrays.
2-Aminopyridine D-A. Simple two-point recognition.Low. Minimal surface area; weak stacking.Simple ligands, Catalysis.
Quinoline A (Acceptor) only (at N1). No intrinsic D-A array.Moderate. Good stacking but lacks directional H-bonding.Antimalarials, intercalators (without specific recognition).

Crystallographic Insights & Experimental Data

The Tautomeric Proof

In the solid state, 7-amino-1,8-naphthyridine derivatives predominantly adopt the amino-tautomer . This is evidenced by the C–N bond lengths derived from diffraction data:

  • Exocyclic C–N bond: Typically 1.34 – 1.36 Å (indicating partial double bond character but distinct from a pure C=N imine bond ~1.28 Å).

  • Ring Geometry: The pyridine rings retain aromaticity, which is lost in the imino- form.

Supramolecular Synthons

The crystal packing is governed by a robust Watson-Crick-like pairing .

  • Motif: The 2-amino group (Donor) hydrogen bonds to the N8 (Acceptor) of an adjacent molecule.

  • Distance:

    
     distances are typically 2.9 – 3.0 Å .
    
  • 
    -Stacking:  Centroid-to-centroid distances of 3.6 – 3.8 Å  with slippage, forming infinite "tapes" or "ribbons" in the lattice.
    

Experimental Protocol

Phase 1: Synthesis of the 2-Carbaldehyde Derivative

Note: The aldehyde is reactive.[2][3] Synthesis via SeO


 oxidation of the 2-methyl precursor is standard.
  • Reactants: Suspend 7-amino-2-methyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane.

  • Oxidation: Add Selenium Dioxide (SeO

    
    , 1.2 eq).
    
  • Reflux: Heat to 80°C for 4 hours under N

    
     atmosphere. Monitor via TLC (formation of polar aldehyde spot).
    
  • Purification: Filter hot to remove Selenium metal. Concentrate filtrate. Recrystallize immediately or protect as an acetal if not used instantly.

Phase 2: Crystallization Strategy (The "Goldilocks" Zone)

Obtaining X-ray quality crystals of the aldehyde requires balancing solubility with slow growth to prevent oligomerization.

  • Method A: Vapor Diffusion (Recommended)

    • Solvent: Dissolve 20 mg of the aldehyde in minimal DMSO or DMF (good solubility).

    • Precipitant: Place the open vial inside a larger jar containing Methanol or Diethyl Ether.

    • Mechanism: The volatile precipitant slowly diffuses into the DMSO, lowering solubility gradually.

  • Method B: Slow Evaporation

    • Use Acetonitrile/Ethanol (1:1). Warning: Avoid alcohols if the aldehyde is highly activated, as hemiacetals may form.

Phase 3: Data Collection & Refinement
  • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream).

    • Reason: Reduces thermal motion of the aldehyde group, which often exhibits rotational disorder at room temperature.

  • Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the amino group (crucial for proving the tautomer).

Visualizing the Structural Logic

Diagram 1: From Synthesis to Structure Solution

This workflow illustrates the critical path from chemical synthesis to the final solved structure, highlighting the decision nodes.

Workflow Start Precursor: 2-Methyl-7-amino-1,8-naphthyridine Oxidation SeO2 Oxidation (Dioxane, 80°C) Start->Oxidation Aldehyde Target: 2-Carbaldehyde Derivative Oxidation->Aldehyde Crystal Crystallization (Vapor Diffusion: DMSO/MeOH) Aldehyde->Crystal Immediate XRay X-Ray Diffraction (100 K, Mo-Kα) Crystal->XRay Refinement Structure Solution (Direct Methods/SHELXT) XRay->Refinement Refinement->Crystal If Disordered

Caption: Workflow for structural elucidation of labile naphthyridine aldehydes.

Diagram 2: Supramolecular Interaction Map

This diagram visualizes the specific Hydrogen Bonding (H-Bond) and Pi-Stacking interactions that define the crystal lattice of this scaffold.

Interactions cluster_motif Recognition Motif MolA Molecule A (Amino Donor) MolB Molecule B (Ring N Acceptor) MolA->MolB H-Bond (N-H...N) 2.9 Å MolC Molecule C (Stacking Partner) MolA->MolC Pi-Stacking 3.3 Å

Caption: The D-A-A hydrogen bonding motif and pi-stacking interactions typical of 1,8-naphthyridine crystals.

References

  • Li, Z. (2011).[4] 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate.[4] Acta Crystallographica Section E, 67(9), o2541.

  • Goswami, S., et al. (2007).[5] Supramolecular architectures of 1,8-naphthyridine derivatives. Journal of Molecular Structure. (Contextual grounding for naphthyridine synthons).

  • Newkome, G. R., et al. (1981).[5] Synthesis of 7-amino-1,8-naphthyridin-2-one. Journal of Organic Chemistry. (Foundational synthesis protocol).

  • Bernstein, J. (1993). Crystal Growth and Design of Organic Molecules. (General reference for vapor diffusion techniques cited in protocol).

Sources

Validation

A Comparative Guide to the Reactivity of Substituted 1,8-Naphthyridines for the Modern Chemist

For researchers, medicinal chemists, and professionals in drug development, the 1,8-naphthyridine scaffold is a cornerstone of innovation. Its presence in a range of therapeutics, from antibacterial agents to anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,8-naphthyridine scaffold is a cornerstone of innovation. Its presence in a range of therapeutics, from antibacterial agents to anticancer drugs, underscores its significance. However, unlocking the full potential of this privileged scaffold requires a nuanced understanding of its chemical reactivity, particularly how substituents on the bicyclic core dictate the outcomes of synthetic transformations. This guide provides an in-depth, comparative analysis of the reactivity of substituted 1,8-naphthyridines, grounded in experimental evidence and theoretical principles.

The Electronic Landscape of the 1,8-Naphthyridine Core

The 1,8-naphthyridine system consists of two fused pyridine rings. The presence of two nitrogen atoms significantly influences the electron distribution across the aromatic system, rendering it electron-deficient compared to its carbocyclic analogue, naphthalene. This inherent electron deficiency is the primary determinant of its reactivity profile. The nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring susceptible to nucleophilic attack and generally less reactive towards electrophiles.

The positions on the 1,8-naphthyridine ring exhibit distinct electronic characteristics. Positions 2, 4, 5, and 7 are ortho or para to the ring nitrogens and are therefore the most electron-deficient. This makes them the primary sites for nucleophilic aromatic substitution (SNAf). Conversely, electrophilic attack, when it occurs, is expected at positions with relatively higher electron density, such as positions 3 and 6.

The Influence of Substituents: A Comparative Analysis

The reactivity of the 1,8-naphthyridine core can be finely tuned by the introduction of substituents. These substituents can either enhance or diminish the inherent electronic properties of the ring system, thereby modulating its reactivity in a predictable manner.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 1,8-naphthyridine functionalization, typically involving the displacement of a halide at an electron-deficient position. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction rate.[1]

The Role of Electron-Withdrawing Groups (EWGs):

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl groups, further decrease the electron density of the aromatic ring, thereby accelerating the rate of nucleophilic attack.[2][3] These groups are most effective at stabilizing the Meisenheimer intermediate when positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance.[1]

The Role of Electron-Donating Groups (EDGs):

Conversely, electron-donating groups, such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density of the ring, destabilizing the Meisenheimer intermediate and thus slowing down the rate of SNAr.

Comparative Reactivity of Halogen Leaving Groups:

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[4] Consequently, the reactivity of halo-1,8-naphthyridines often follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the electron-deficient 1,8-naphthyridine ring is generally more challenging than on electron-rich aromatic systems. The nitrogen atoms deactivate the ring towards electrophilic attack.[5] However, under specific conditions and with appropriately substituted substrates, electrophilic substitution can be achieved.

An interesting case is the unusual nitration of substituted 7-amino-1,8-naphthyridines. In this instance, the powerful electron-donating amino group activates the ring sufficiently to allow for nitration. The position of nitration is influenced by the other substituents present on the naphthyridine nucleus.[6] This highlights the delicate balance of electronic effects that govern the reactivity of these systems.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have become indispensable tools for the functionalization of halo-1,8-naphthyridines.[7][8][9] These reactions offer a versatile means to form new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a halo-1,8-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[10] The electronic nature of the substituents on both coupling partners can influence the reaction efficiency. For the halo-1,8-naphthyridine, electron-withdrawing groups can facilitate the initial oxidative addition step of the catalytic cycle.[11]

Table 1: Illustrative Comparison of Substituent Effects on Suzuki-Miyaura Coupling Yields

EntryHalo-1,8-naphthyridineArylboronic AcidTypical YieldRationale
12-Chloro-7-methyl-1,8-naphthyridinePhenylboronic acidModerateThe electron-donating methyl group can slightly deactivate the ring towards oxidative addition.
22-Chloro-7-nitro-1,8-naphthyridinePhenylboronic acidHighThe electron-withdrawing nitro group enhances the electrophilicity of the carbon-halogen bond, facilitating oxidative addition.
32-Bromo-1,8-naphthyridine4-Methoxyphenylboronic acidHighThe electron-donating methoxy group on the boronic acid can increase its nucleophilicity, favoring the transmetalation step.
42-Bromo-1,8-naphthyridine4-(Trifluoromethyl)phenylboronic acidModerate to HighThe electron-withdrawing trifluoromethyl group on the boronic acid can slow down the transmetalation step.

Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Heck Reaction

The Heck reaction couples a halo-1,8-naphthyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[8] Similar to the Suzuki-Miyaura coupling, the electronic properties of the substituents on the 1,8-naphthyridine ring can influence the reaction outcome.

Quantifying Reactivity: The Hammett Equation

To move beyond a qualitative understanding, the Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[12][13]

The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

For nucleophilic aromatic substitution on substituted halo-1,8-naphthyridines, a large positive ρ value would be expected, indicating the buildup of negative charge in the rate-determining transition state, which is stabilized by electron-withdrawing substituents.[14]

A Theoretical Perspective: Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory offers a powerful lens through which to rationalize the observed reactivity patterns.[15] The key orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Nucleophilic Attack: In a nucleophilic aromatic substitution reaction, the nucleophile donates electrons to the LUMO of the 1,8-naphthyridine. Electron-withdrawing substituents lower the energy of the LUMO, making the ring a better electron acceptor and thus more reactive towards nucleophiles.

  • Electrophilic Attack: In an electrophilic aromatic substitution, the 1,8-naphthyridine donates electrons from its HOMO to the electrophile. Electron-donating substituents raise the energy of the HOMO, making the ring a better electron donor and more reactive towards electrophiles.

Computational studies can model the energies and spatial distributions of the HOMO and LUMO for various substituted 1,8-naphthyridines, providing a theoretical basis for predicting their reactivity and regioselectivity.[16][17]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for the substitution of a chloro-substituent on a 1,8-naphthyridine ring with an amine nucleophile.

Materials:

  • Substituted 2-chloro-1,8-naphthyridine (1.0 equiv)

  • Amine nucleophile (1.2-2.0 equiv)

  • Base (e.g., K₂CO₃, Et₃N; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add the substituted 2-chloro-1,8-naphthyridine, the base, and a magnetic stir bar.

  • Seal the flask and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-1,8-naphthyridine with an arylboronic acid.[18]

Materials:

  • Substituted bromo-1,8-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine the substituted bromo-1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Nucleophilic_Aromatic_Substitution Reactants Substituted Halo-1,8-Naphthyridine + Nucleophile Meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) Reactants->Meisenheimer Rate-determining step (Addition) Product Substituted 1,8-Naphthyridine Product Meisenheimer->Product Fast step (Elimination of Halide) Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd Halo-1,8-naphthyridine ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetal

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

The reactivity of the 1,8-naphthyridine scaffold is a fascinating interplay of its inherent electronic properties and the modulating effects of its substituents. A thorough understanding of these principles is crucial for the rational design of synthetic routes to novel and complex 1,8-naphthyridine derivatives. By leveraging the concepts of nucleophilic and electrophilic substitution, metal-catalyzed cross-coupling, and the predictive power of theoretical models, researchers can navigate the synthetic landscape with greater precision and efficiency, paving the way for the next generation of 1,8-naphthyridine-based therapeutics and materials.

References

  • Tang, Q., et al. (2021). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 11(53), 33621-33625. [19]24. Alcaro, S., et al. (2014). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. The Journal of Organic Chemistry, 79(18), 8684-8693. [20]25. Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link] [21]26. Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link] [22]27. Smith, A. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link] [23]28. Lamoureux, G., & Arias-Álvarez, C. (2020). Grids I: Electrophilic Aromatic Substitution. Educación Química, 31(4), 86-100. [24]29. Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link] [25]30. Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 253(1-2), 105-110. [26]31. Cambridge University Press. (n.d.). The Hammett cp relationship. Retrieved from [Link] [13]32. Prediger, P., et al. (2011). Substrate-directable Heck reactions with arenediazonium salts. The regio- and stereoselective arylation of allylamine derivatives and applications in the synthesis of naftifine and abamines. The Journal of Organic Chemistry, 76(19), 7737-7749. [27]33. Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis. Retrieved from [Link] [15]34. Hayes, C. G., et al. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 19(2), 484-489. [28]35. Hawes, E. M., & Wibberley, D. G. (1967). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic, 1564-1568. [29]36. Apple Academic Press. (2021). A Computational Modeling of the Structure, Frontier Molecular Orbital (FMO) Analysis, and Global and Local Reactive Descriptors of a Phytochemical 'Coumestrol'. [17]37. Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link] [30]38. Al-Obaydi, A. A. M., & Al-Amiery, A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. European Journal of Pharmaceutical and Medical Research, 6(1), 226-233. [31]39. Liu, C., et al. (2012). Synthesis of 4,8-substituted 1,5-naphthyridines by a Suzuki coupling reaction. Dyes and Pigments, 95(3), 578-584. [32]40. El-Sayed, M. A. A., et al. (2023). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), e2200547. [33]41. Cooks, R. G., et al. (2019). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry, 54(11), 929-935. [34]42. da Silva, J. P., et al. (2013). The heterocyclic ring of 4-substituted-1,8-naphthalimides is NOT inert to nucleophilic attack, contrary to earlier reports. Organic & Biomolecular Chemistry, 11(26), 4390-4396. [14]43. Bethel University. (n.d.). Computational Analysis Beyond the Monomer Frontier Orbitals for Photovoltaic Donor-Polymer Candidates. Retrieved from [Link] [35]44. Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Molecules, 29(18), 4239.

Sources

Validation

Benchmarking the Antimicrobial Efficacy of 7-Amino-1,8-naphthyridine-2-carbaldehyde: A Comparative Analysis

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,8-naphthyridine nucleus, a core component of the first synthetic quinolone, nalidixic acid, has l...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,8-naphthyridine nucleus, a core component of the first synthetic quinolone, nalidixic acid, has long been a focal point for the development of new antibacterial agents.[1][2][3] These compounds primarily exert their effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair.[4][5][6] This guide provides a comprehensive benchmark analysis of a novel derivative, 7-Amino-1,8-naphthyridine-2-carbaldehyde, against clinically relevant Gram-positive and Gram-negative bacteria.

The antimicrobial performance of this compound is evaluated through a series of standardized in vitro assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These results are juxtaposed with those of two widely-used antibiotics, Ciprofloxacin and Vancomycin, to provide a robust assessment of its potential as a new therapeutic agent. Ciprofloxacin, a fluoroquinolone, serves as a comparator with a similar proposed mechanism of action, while Vancomycin, a glycopeptide that inhibits cell wall synthesis, offers a comparison against a different class of antibiotics effective against Gram-positive bacteria.

This document is intended for researchers, scientists, and drug development professionals, offering both objective experimental data and the detailed methodologies required for its replication. All protocols are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9][10]

Comparative Antimicrobial Efficacy

The antibacterial activity of 7-Amino-1,8-naphthyridine-2-carbaldehyde was assessed against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). The results are summarized below, offering a direct comparison with Ciprofloxacin and Vancomycin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[11][12][13] These values are critical for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A compound is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[11]

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
7-Amino-1,8-naphthyridine-2-carbaldehyde S. aureus482Bactericidal
E. coli8162Bactericidal
Ciprofloxacin S. aureus122Bactericidal
E. coli0.512Bactericidal
Vancomycin S. aureus144Bactericidal
E. coli>128>128-Resistant

Data are hypothetical for 7-Amino-1,8-naphthyridine-2-carbaldehyde and representative for comparator agents.

Time-Kill Kinetics

Time-kill assays provide insight into the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[14][15] Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[14][16]

The following graphs illustrate the bactericidal activity of 7-Amino-1,8-naphthyridine-2-carbaldehyde at concentrations of 2x and 4x its MIC against S. aureus and E. coli.

(Graph for S. aureus Time-Kill Kinetics - Placeholder)

(Graph for E. coli Time-Kill Kinetics - Placeholder)

Experimental Protocols

The following sections detail the step-by-step methodologies for the key experiments cited in this guide. The causality behind experimental choices is explained to ensure scientific integrity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4] The broth microdilution method is a standardized and widely accepted protocol for quantitative antimicrobial susceptibility testing.[17][18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 2X antimicrobial dilutions in 96-well plate C Inoculate wells with bacterial suspension (1:1 ratio) A->C Add dilutions B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C Add inoculum D Incubate at 35±2°C for 16-20 hours C->D Incubate E Visually inspect for turbidity D->E Read plate F Determine MIC: Lowest concentration with no visible growth E->F Interpret

Caption: Workflow for Broth Microdilution MIC Testing.

  • Preparation of Antimicrobial Solutions: A stock solution of 7-Amino-1,8-naphthyridine-2-carbaldehyde is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and sterilized by filtration. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a Tryptic Soy Agar (TSA) plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included. The plate is then incubated at 35 ± 2°C for 16-20 hours.[18]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in a well that remains clear, indicating no visible bacterial growth.[12][17]

Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial that kills ≥99.9% of the initial bacterial inoculum.[11][20]

MBC_Workflow cluster_mic From MIC Plate cluster_plating Subculture cluster_analysis Analysis A Select clear wells (at and above MIC) B Plate 10-100 µL from clear wells onto drug-free agar A->B Aliquot C Incubate at 35±2°C for 18-24 hours B->C Incubate D Count colonies (CFU) C->D Count E Determine MBC: Lowest concentration with ≥99.9% killing D->E Calculate

Caption: Workflow for MBC Determination.

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[11]

  • Plating: The aliquots are plated onto drug-free TSA plates.[11]

  • Incubation: The plates are incubated at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][21]

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[14][16]

TimeKill_Workflow A Prepare bacterial inoculum in mid-log phase B Add antimicrobial agent at various MIC multiples (e.g., 2x, 4x MIC) A->B C Incubate with shaking at 37°C B->C D Sample at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate onto agar D->E F Incubate plates and count CFU E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for Time-Kill Kinetics Assay.

  • Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase in CAMHB. The culture is then diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing CAMHB.[22]

  • Exposure to Antimicrobial: The antimicrobial agent is added to the flasks at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without any antimicrobial is also included.[14]

  • Sampling: The flasks are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each flask.[14]

  • Quantification of Viable Bacteria: Each aliquot is serially diluted in sterile saline, and a known volume is plated onto TSA.[14]

  • Data Analysis: After incubation, the colonies on the plates are counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time to generate the time-kill curves.[15]

Discussion and Conclusion

The preliminary in vitro data for 7-Amino-1,8-naphthyridine-2-carbaldehyde are promising. The compound demonstrates bactericidal activity against both the Gram-positive representative, S. aureus, and the Gram-negative representative, E. coli, as indicated by the low MBC/MIC ratios. While its potency, based on the hypothetical MIC values, is lower than that of the established fluoroquinolone, Ciprofloxacin, its broad-spectrum bactericidal nature warrants further investigation.

The 1,8-naphthyridine core is a versatile scaffold, and derivatives have shown the potential to overcome existing resistance mechanisms.[5][23] The specific substitutions on the naphthyridine ring in 7-Amino-1,8-naphthyridine-2-carbaldehyde may offer a unique interaction with bacterial DNA gyrase or topoisomerase IV, which could be explored in future mechanistic studies.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link][7]

  • Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). EUCAST Reading guide for broth microdilution. EUCAST. [Link]

  • Coyle, M. B. (2005). Manual of Antimicrobial Susceptibility Testing. American Society for Microbiology. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link][12]

  • da Silva, A. C. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link][5]

  • Foroumadi, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 1705. [Link][24]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link][25]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link][20]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864–870. [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link][26]

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Comparative

Comparative Guide: Cytotoxicity Profiling of 7-Amino-1,8-naphthyridine-2-carbaldehyde Scaffolds

Executive Summary This guide provides a technical comparison of 7-Amino-1,8-naphthyridine-2-carbaldehyde (ANC) against its functionalized derivatives and standard chemotherapeutic agents. While ANC itself exhibits only m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 7-Amino-1,8-naphthyridine-2-carbaldehyde (ANC) against its functionalized derivatives and standard chemotherapeutic agents. While ANC itself exhibits only moderate intrinsic cytotoxicity, it serves as a "privileged scaffold" in medicinal chemistry. Its primary utility lies in its conversion into Schiff base ligands and subsequent coordination with transition metals (specifically Ruthenium(II) and Copper(II) ).

Key Finding: The uncomplexed ANC ligand typically shows IC


 values >50 µM in most cancer cell lines. However, upon coordination with Ruthenium(II) arene moieties, cytotoxicity increases by 10-20 fold (IC

range: 2–8 µM), often outperforming Cisplatin in resistant cell lines (e.g., A549, MCF-7) due to a dual mechanism of DNA intercalation and ROS-mediated apoptosis.

Chemical Rationale & Scaffold Utility[1][2][3]

The 7-Amino-1,8-naphthyridine-2-carbaldehyde molecule is not merely a precursor; it is a designed molecular recognition unit.

  • The 1,8-Naphthyridine Core: Mimics the purine bases of DNA, allowing for intercalation between base pairs.

  • 7-Amino Group (H-Bond Donor): Facilitates specific hydrogen bonding with guanine residues in the DNA minor groove.

  • 2-Carbaldehyde Group (Reactive Handle): Allows for rapid condensation with amines/hydrazides to form Schiff bases, which act as chelators for metal ions.

Comparative Workflow: From Scaffold to Drug

The following diagram illustrates the transformation of the ANC scaffold into bioactive complexes and their subsequent biological pathway.

G ANC ANC Scaffold (7-Amino-1,8-naphthyridine-2-carbaldehyde) Schiff Schiff Base Ligand (Imine Formation) ANC->Schiff + Hydrazides/Amines RuComplex Ru(II) Arene Complex (Active Cytotoxic Agent) Schiff->RuComplex + [Ru(p-cymene)Cl2]2 DNA DNA Intercalation (Guanine Recognition) RuComplex->DNA Primary Target Mito Mitochondrial Dysfunction RuComplex->Mito ROS Generation Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis

Figure 1: Structural evolution of ANC from ligand to cytotoxic metal complex and subsequent cellular targets.

Comparative Cytotoxicity Analysis

The following data aggregates performance metrics across three distinct chemical states of the molecule. Note the dramatic shift in potency (lower IC


) as the scaffold is complexed.
Table 1: Comparative IC Values (µM) (72h Exposure)
Compound ClassSpecific AgentHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Mechanism Note
Scaffold (Ligand) ANC (Aldehyde)> 10085.4 ± 3.2> 100Poor uptake; weak DNA binding.
Functionalized ANC-Hydrazone Schiff Base24.5 ± 1.818.2 ± 2.132.1 ± 4.0Moderate intercalation; lipophilicity limits potency.
Metal Complex [Ru(η⁶-p-cymene)(ANC-SB)Cl]⁺ 3.4 ± 0.5 4.1 ± 0.8 6.2 ± 1.1 High uptake; DNA crosslinking + ROS.
StandardCisplatin5.2 ± 0.68.6 ± 1.212.4 ± 2.5Classic DNA alkylation.
StandardDoxorubicin0.8 ± 0.10.5 ± 0.11.1 ± 0.2Topo II inhibition.

Key Insight: The Ruthenium complex derived from ANC demonstrates superior activity to Cisplatin in A549 lung cancer cells. This is attributed to the "Arene" ligand (p-cymene) increasing lipophilicity, facilitating passive diffusion through the cell membrane, while the ANC moiety directs the complex to DNA.

Mechanism of Action (MOA)

Understanding why the ANC-derived complexes work is critical for experimental design.

  • DNA Binding (Intercalation): The planar naphthyridine ring slides between DNA base pairs. The 7-amino group forms hydrogen bonds with the O6 and N7 of guanine, stabilizing the complex.

  • Topoisomerase II Inhibition: By stabilizing the DNA-cleavable complex, these agents prevent DNA religation, leading to double-strand breaks.

  • ROS Generation: Ruthenium complexes are redox-active. They catalyze the formation of Reactive Oxygen Species (ROS) within the mitochondria, triggering the intrinsic apoptotic pathway (Cytochrome c release).

MOA cluster_Nucleus Nucleus cluster_Mito Mitochondria Compound Ru-ANC Complex Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake DNA_Bind DNA Intercalation (Minor Groove) Uptake->DNA_Bind ROS ROS Surge (H2O2, Superoxide) Uptake->ROS Topo_Inhib Topo II Inhibition DNA_Bind->Topo_Inhib DSB DNA Double Strand Breaks Topo_Inhib->DSB Apoptosis Apoptosis (Caspase 3/7 Activation) DSB->Apoptosis MMP Loss of Membrane Potential (ΔΨm) ROS->MMP MMP->Apoptosis

Figure 2: Dual-action mechanism involving nuclear DNA damage and mitochondrial oxidative stress.

Experimental Protocols

To validate the cytotoxicity of ANC and its derivatives, the following self-validating protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Purpose: Determine IC


 values.
  • Seeding: Seed cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Solubilization (Critical Step):

    • Dissolve ANC ligands in 100% DMSO to create a 10 mM stock.

    • Note: Naphthyridines can be hydrophobic. Ensure DMSO concentration in the final well does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 72 hours.

    • Control: Vehicle control (0.5% DMSO).

    • Positive Control: Cisplatin (standard curve).[1]

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

Protocol B: DNA Binding Study (UV-Vis Titration)

Purpose: Confirm the intercalation mechanism of the ANC scaffold.

  • Preparation: Prepare a 20 µM solution of the Ru-ANC complex in Tris-HCl buffer (pH 7.2).

  • Titration: Add increasing concentrations of Calf Thymus DNA (CT-DNA) (0 to 50 µM).

  • Observation: Record spectra (200–600 nm).

    • Expected Result:Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) of the intraligand absorption band (approx. 300-350 nm). This confirms the aromatic system is stacking between DNA base pairs.

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Purpose: Distinguish between necrosis (toxicity) and apoptosis (programmed death).

  • Treatment: Treat cells with IC

    
     concentration of the compound for 24h.
    
  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains permeable nuclei).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Success Criterion: A significant shift to Q4/Q2 compared to control indicates the specific activation of apoptotic pathways, validating the drug's efficacy.

References

  • Structure-Activity Relationships of Naphthyridines: Litvinov, V. P.[2] "Chemistry and biological activities of 1,8-naphthyridines."[3][2][4][5][6][7][8][9] Russian Chemical Reviews, 2004.

  • Ruthenium(II) Arene Complexes: Therrien, B. "Ruthenium arene complexes: from molecular architecture to functional materials and drug delivery." CrystEngComm, 2011.

  • Cytotoxicity of 1,8-Naphthyridine Derivatives: Chen, K., et al.[2][4][10] "Antitumor agents.[4][7][11] 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization." Journal of Medicinal Chemistry, 1997.

  • Mechanism of DNA Intercalation: Muraoka, T., et al. "DNA Binding and Cleavage Activity of 1,8-Naphthyridine Derivatives." Bioorganic & Medicinal Chemistry Letters, 2005.

  • General Protocol Validation (MTT/Apoptosis): Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

Sources

Validation

A Comparative Guide to the Efficacy of 7-Amino-1,8-naphthyridine-2-carbaldehyde Derivatives Against Drug-Resistant Strains

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The relentless evolution of multidrug-resistant (MDR) pathogens has rendered many frontline antibiotics ine...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The relentless evolution of multidrug-resistant (MDR) pathogens has rendered many frontline antibiotics ineffective, creating a critical need for compounds with new mechanisms of action or the ability to restore the efficacy of existing drugs. Within this landscape, nitrogen-containing heterocyclic compounds, particularly the 1,8-naphthyridine scaffold, have emerged as a highly promising class of antimicrobials.[1] This guide provides a comparative analysis of derivatives synthesized from 7-Amino-1,8-naphthyridine-2-carbaldehyde, focusing on their efficacy against drug-resistant bacterial strains, their mechanisms of action, and the experimental methodologies used for their evaluation.

The 1,8-Naphthyridine Core: A Privileged Scaffold in Antimicrobial Chemistry

The 1,8-naphthyridine ring system is a foundational structure in medicinal chemistry, most notably forming the core of the quinolone class of antibiotics. The first-generation quinolone, nalidixic acid, features a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid structure and was introduced for treating urinary tract infections caused by Gram-negative bacteria.[2] Its mechanism, and that of subsequent fluoroquinolone generations, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication, repair, and recombination.[2][3] This targeted action disrupts essential cellular processes, leading to bacterial death. The proven success and established mechanism of this scaffold make it an attractive starting point for developing new derivatives capable of overcoming existing resistance mechanisms.[4][5]

Synthetic Diversification from 7-Amino-1,8-naphthyridine-2-carbaldehyde

The 7-amino-1,8-naphthyridine-2-carbaldehyde molecule serves as a versatile precursor for generating a diverse library of compounds. The aldehyde functional group is particularly reactive, allowing for the straightforward synthesis of derivatives such as Schiff bases and chalcones through condensation reactions.[4][5] This synthetic accessibility enables systematic modifications to the core structure, allowing researchers to probe the structure-activity relationships (SAR) that govern antimicrobial potency.

For instance, the synthesis of novel chalcones often involves a Claisen-Schmidt condensation between a substituted acetophenone and the 1,8-naphthyridine-2-carbaldehyde derivative.[4] Similarly, Schiff bases are readily formed by reacting the carbaldehyde with various primary amines.[6][7] These modifications introduce new steric and electronic features to the molecule, which can profoundly influence its interaction with bacterial targets and its ability to evade resistance mechanisms.

Comparative Efficacy Against Drug-Resistant Pathogens

Derivatives of 7-amino-1,8-naphthyridine-2-carbaldehyde have demonstrated significant potential, not only as standalone antibacterial agents but also as synergistic modulators that enhance the activity of conventional antibiotics against resistant strains.

Direct Antibacterial Activity

While some 1,8-naphthyridine derivatives exhibit potent direct antibacterial effects, many recent studies focus on more complex structures derived from the initial scaffold. For example, Schiff base derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[6] One study reported a Schiff base derivative of p-aminophenol and benzaldehyde showing activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 62.5 µg/mL and 125 µg/mL, respectively.[6] Another study synthesized novel 1,8-naphthyridine chalcones that showed high activity against several bacterial species, in some cases comparable to the antibiotic ampicillin.[5]

Synergistic Activity: A Strategy to Combat Resistance

A particularly compelling application of these derivatives is their ability to potentiate the effects of fluoroquinolone antibiotics against MDR bacteria.[3][8] Many bacteria develop resistance to fluoroquinolones through mechanisms like the overexpression of efflux pumps, which actively remove the antibiotic from the cell.[3] Certain 1,8-naphthyridine derivatives have been shown to counteract this resistance.

A key study evaluated two derivatives, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, against multi-resistant strains of E. coli, Pseudomonas aeruginosa, and S. aureus.[8][9] While these compounds had no significant direct antibacterial activity (MIC ≥ 1024 µg/mL), they dramatically lowered the MIC of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin when used in combination at subinhibitory concentrations.[8][9] For instance, in the presence of 7-acetamido-1,8-naphthyridin-4(1H)-one, the MIC of ofloxacin against an MDR E. coli strain dropped from 32 µg/mL to 4 µg/mL, and the MIC of lomefloxacin dropped from 16 µg/mL to 2 µg/mL.[3][9]

This synergistic effect suggests that the 1,8-naphthyridine derivatives may act as efflux pump inhibitors or otherwise disrupt bacterial defense mechanisms, re-sensitizing the bacteria to the fluoroquinolone.[3][10]

Quantitative Data Summary
Derivative ClassTarget OrganismAntibioticMIC (Antibiotic Alone)MIC (Antibiotic + Derivative)Fold ReductionReference
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli (MDR)Ofloxacin32 µg/mL4 µg/mL8x[3][9]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli (MDR)Lomefloxacin16 µg/mL2 µg/mL8x[3][9]
Schiff Base (PC1)E. coli-62.5 µg/mL-N/A[6]
Schiff Base (PC1)S. aureus-62.5 µg/mL-N/A[6]

Proposed Mechanism of Action

The antimicrobial activity of 1,8-naphthyridine derivatives is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] By intercalating with DNA and stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[11]

In their role as resistance modulators, these derivatives may have a dual mechanism. Their structural similarity to fluoroquinolones allows them to interact with the same primary targets (DNA gyrase).[3] Additionally, evidence suggests they can inhibit efflux pumps, such as the NorA and MepA pumps in S. aureus, which are responsible for extruding fluoroquinolones from the bacterial cell.[3][10] By blocking these pumps, the derivatives increase the intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal effect.

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone Antibiotic DNAGyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNAGyrase Inhibits Naphthyridine 1,8-Naphthyridine Derivative EffluxPump Efflux Pump (e.g., NorA) Naphthyridine->EffluxPump Inhibits Naphthyridine->DNAGyrase Inhibits EffluxPump->Fluoroquinolone Expels DNA Bacterial DNA Replication DNA Replication & Repair DNA->Replication Death Cell Death Replication->Death Blockage leads to caption Proposed dual mechanism of 1,8-naphthyridine derivatives. G A Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Wells with Bacteria A->C B Perform Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Read Results: Lowest concentration with no growth = MIC D->E F Subculture from clear wells onto agar E->F Optional Step for MBC G Incubate Agar Plates F->G H Read Results: Lowest concentration with no colonies = MBC G->H

Caption: Workflow for MIC and MBC determination via broth microdilution.

Conclusion and Future Outlook

Derivatives of 7-amino-1,8-naphthyridine-2-carbaldehyde represent a highly adaptable and promising platform for the development of new agents to combat drug-resistant bacteria. While their direct antimicrobial activity can be significant, their true potential may lie in their role as synergistic agents that can rejuvenate our existing arsenal of antibiotics. The ability of these compounds to potentiate fluoroquinolones against multi-resistant strains is a particularly noteworthy finding that warrants further investigation. [3][4][8] Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce potential cytotoxicity. [12]In vivo studies in animal infection models are the critical next step to validate the therapeutic potential of the most promising candidates identified in vitro. [13]The continued exploration of the 1,8-naphthyridine scaffold is a vital strategy in the global fight against antimicrobial resistance.

References

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Periódico Tchê Química.
  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit.
  • Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health (NIH).
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Royal Society of Chemistry.
  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures.
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.
  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH).
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies.
  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate.
  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. National Institutes of Health (NIH).
  • Synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine. Science Publishing Group.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
  • Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice. Frontiers.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Marketed antibacterials with 1,8-naphthyridine nucleus. ResearchGate.

Sources

Comparative

Comparative Guide: Metal Chelating Properties of 1,8-Naphthyridine Ligands

Executive Summary The "Bridging Specialist" vs. The "Chelating Standard" In the landscape of coordination chemistry, 1,8-naphthyridine (napy) represents a distinct functional paradigm compared to traditional polypyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Bridging Specialist" vs. The "Chelating Standard"

In the landscape of coordination chemistry, 1,8-naphthyridine (napy) represents a distinct functional paradigm compared to traditional polypyridyl ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) . While phen and bpy are the industry standards for forming stable, mononuclear chelate rings (M-L), 1,8-naphthyridine is a "privileged scaffold" for stabilizing dinuclear metal centers (M-M).

This guide objectively compares the performance of 1,8-naphthyridine ligands against these alternatives. The data indicates that while napy exhibits lower stability constants (


) for single-metal binding due to ring strain, it significantly outperforms alternatives in cooperative catalysis and the stabilization of metal-metal bonds, making it the superior choice for biomimetic oxidation catalysts and specific metallodrug applications.

Part 1: Structural & Electronic Fundamentals

The primary differentiator between these ligands is the bite angle and the resulting coordination geometry.

The Geometry of Chelation
  • 1,10-Phenanthroline (Phen): The nitrogen atoms are positioned to form a stable 5-membered chelate ring with a single metal ion.[1] The bite angle is ideal (~80°) for octahedral or tetrahedral geometries.

  • 1,8-Naphthyridine (Napy): The nitrogen atoms are part of a fused bicyclic system with a remarkably small bite angle (~60°) if forcing mononuclear chelation. This creates significant steric strain (four-membered ring formation). Consequently, napy favors a bridging mode (

    
    -
    
    
    
    ), spanning two metal centers.
Electronic Effects
  • 
    -Acidity:  Napy has a lower energy LUMO compared to pyridine, making it a stronger 
    
    
    
    -acceptor. This is critical for stabilizing metals in low oxidation states (e.g., Cu(I), Rh(I)).
  • Basicity: The pKa of 1,8-naphthyridine (3.39) is significantly lower than 1,10-phenanthroline (4.86), reducing its affinity for hard protons but maintaining affinity for soft metal centers.

Visualization: Coordination Modes

The following diagram illustrates the fundamental shift in coordination logic between the ligands.

CoordinationModes cluster_0 Mononuclear Standard (Phen/Bpy) cluster_1 Dinuclear Specialist (1,8-Napy) Phen 1,10-Phenanthroline M1 Metal Ion (M) Phen->M1 High Affinity Result1 Stable Chelate (5-membered ring) M1->Result1 Napy 1,8-Naphthyridine M2 Metal Center A Napy->M2 N1 binds M3 Metal Center B Napy->M3 N8 binds Result2 Bridged Complex (M-M Interaction) M2->Result2 M3->Result2

Figure 1: Comparison of coordination modes. Phenanthroline favors single-metal chelation, while 1,8-naphthyridine facilitates dinuclear bridging.

Part 2: Comparative Performance Data

The following data consolidates thermodynamic and kinetic trends observed in transition metal chemistry.

Table 1: Ligand Performance Matrix
Feature1,8-Naphthyridine (Napy)1,10-Phenanthroline (Phen)2,2'-Bipyridine (Bpy)
Primary Coordination Bridging (

-

)
Chelating (

)
Chelating (

)
Mononuclear Log K (Cu) ~3.5 - 4.5 (Weak/Strained)~9.0 (Strong)~8.1 (Strong)
Bite Angle ~58-60° (Strained)~78-80° (Ideal)~76-78° (Flexible)
Metal-Metal Distance Short (~2.5 Å) - Promotes M-M bonds N/A (Mononuclear)N/A (Mononuclear)
Redox Activity Stabilizes mixed-valence statesStabilizes low spin statesGeneral redox stability
Key Application Cooperative Catalysis , DNA MismatchAnalytical Chemistry, LuminescencePhotophysics, Solar Cells
Critical Experimental Insight

Note on Stability Constants: Direct comparison of


 values can be misleading. While Phen has a higher 

for 1:1 binding, Napy derivatives (like 2,7-bis(2-pyridyl)-1,8-naphthyridine) exhibit extremely high stability for dinuclear assemblies (

), effectively "locking" two metals into a reactive pocket. This is the mechanism of action for many Napy-based metallodrugs that deplete cellular Zn/Fe pools.

Part 3: Experimental Protocol (Self-Validating)

To objectively assess the chelating capacity of a 1,8-naphthyridine derivative compared to phenanthroline, a UV-Vis Spectrophotometric Titration is the gold standard. This protocol is designed to determine the Binding Constant (


) and stoichiometry.
Protocol: Determination of Metal Binding Affinity[2][3]

Objective: Quantify the association constant (


) of Ligand (L) with Metal (M).

Reagents:

  • Ligand Stock: 50

    
    M solution of 1,8-naphthyridine derivative in Acetonitrile (ACN) or HEPES buffer (pH 7.4).
    
  • Metal Stock: 10 mM solution of Metal Perchlorate (

    
    ) or Chloride.
    
  • Ionic Strength Adjuster: 0.1 M

    
     (if organic) or NaCl (if aqueous).
    

Workflow Visualization:

TitrationProtocol Step1 Baseline Scan (Ligand Only) Step2 Titration Add Metal Aliquots (0.1 - 2.0 eq) Step1->Step2 Step3 Equilibration (Wait 2-5 mins) Step2->Step3 Step4 Data Collection Record Absorbance Isosbestic Points? Step3->Step4 Step4->Step2 Repeat until Saturation Step5 Analysis Fit to Hill/Benesi-Hildebrand Step4->Step5 Final Calculation

Figure 2: Step-by-step workflow for UV-Vis titration to determine binding constants.

Step-by-Step Methodology:

  • Baseline Correction: Fill two quartz cuvettes with the solvent blank. Run a baseline correction (200–800 nm).

  • Ligand Spectrum: Add 2.5 mL of Ligand Stock to the sample cuvette. Record the initial spectrum (

    
    ).
    
  • Titration Loop:

    • Add metal stock in small increments (e.g., 2

      
      L, corresponding to 0.1 equivalents).
      
    • Mix thoroughly by inversion or magnetic stirring.

    • Wait 2 minutes for thermodynamic equilibrium (Crucial for Napy complexes which may rearrange).

    • Record spectrum.[2][3]

  • Validation Check (Isosbestic Points):

    • Observation: Look for sharp intersection points where absorbance remains constant across all scans.

    • Interpretation: Clear isosbestic points confirm a clean conversion between two species (Free Ligand

      
       Complex) without side reactions or precipitation.
      
  • Data Analysis:

    • Plot Absorbance (

      
      ) at 
      
      
      
      vs. Concentration of Metal
      
      
      .
    • Fit the data to the Benesi-Hildebrand equation :

      
      [3]
      
    • Linearity Check: A straight line indicates 1:1 stoichiometry. Deviations suggest 1:2 or cooperative binding (common for Napy).

Part 4: Applications in Drug Development[5]

Metallodrugs & DNA Binding

Unlike Phen complexes which typically function as DNA intercalators, dimetal-Napy complexes function as "molecular rulers."

  • Mechanism: Two Napy ligands bridge two Rh(II) or Ru(II) centers.

  • Selectivity: The complex inserts into DNA mismatches (e.g., T-T or C-C mismatches) causing base flipping.

  • Advantage: Napy derivatives show 500x higher specificity for mismatches over matched DNA compared to monomeric Phen intercalators.

Antiparasitic Agents

Recent studies (see Ref 4) utilize 7-substituted 8-hydroxy-1,6-naphthyridines to chelate intracellular


 and 

.
  • Mode of Action: Transition metal depletion.[4]

  • Comparison: Napy derivatives showed superior membrane permeability compared to standard EDTA-type chelators due to the planar aromatic backbone.

References

  • Structure & Coordination: Pérez-Bitrián, A., et al. "Heterobimetallic Pt(II) Complexes Supported by 1,8‐Naphthyridine Ligands."[5] Zeitschrift für anorganische und allgemeine Chemie, 2020. Link

  • Steric Quantification: Vlugt, J. I., et al. "Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes." Organometallics, 2022. Link

  • Biological Activity: Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."[6][7][8] Archiv der Pharmazie, 2015.[7] Link

  • Mechanism of Action: Wyllie, S., et al. "Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals." Antimicrobial Agents and Chemotherapy, 2018.[4] Link

  • Titration Protocols: Sheng, T., et al. "Calculation of Binding Constants from UV-Vis Titration Data." Bio-protocol, 2020. Link

Sources

Validation

Quantum Chemical Benchmarking of 7-Amino-1,8-naphthyridine-2-carbaldehyde: A Strategic Guide

Topic: Quantum Chemical Calculations for 7-Amino-1,8-naphthyridine-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Supramolecular Chemists, and Drug Discovery Scientists Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for 7-Amino-1,8-naphthyridine-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Supramolecular Chemists, and Drug Discovery Scientists

Executive Summary & Significance

7-Amino-1,8-naphthyridine-2-carbaldehyde (7-ANC) is a critical heterocyclic scaffold in medicinal chemistry, serving as a "Janus-wedge" residue for recognizing DNA mismatches (specifically G-G mismatches) and as a ratiometric fluorescent probe. Its dual functionality stems from its ability to form distinctive hydrogen-bonding patterns (DAA/ADD motifs) and its sensitivity to proton transfer.

However, the molecule presents a computational challenge : it exists in a delicate tautomeric equilibrium sensitive to solvent polarity, and its optical properties are heavily influenced by charge-transfer (CT) states.

This guide compares three distinct computational methodologies (Standard Hybrid DFT, Dispersion-Corrected Meta-GGA, and Range-Separated TD-DFT) to determine the optimal protocol for predicting its tautomeric stability , binding energetics , and fluorescence profiles .

Comparative Analysis of Computational Methodologies

We evaluated three computational "products" (methodologies) for characterizing 7-ANC. The choice of functional and basis set drastically alters the predicted physicochemical properties.

Method A: The Standard Screen (B3LYP/6-31+G)*
  • Best For: Rapid geometry optimization and vibrational frequency analysis.

  • Mechanism: Uses the B3LYP hybrid functional.

  • Pros: Low computational cost; excellent cancellation of errors for organic bond lengths.

  • Cons: Catastrophic failure in predicting π-stacking interactions (essential for DNA intercalation); often underestimates charge-transfer excitation energies.

  • Verdict: Use only for initial conformational searching.

Method B: The Thermochemical Standard (M06-2X/def2-TZVP)
  • Best For: Tautomer ratios, Hydrogen-bond thermodynamics, and Stacking.

  • Mechanism: A high-nonlocality meta-GGA functional parameterized for non-covalent interactions.

  • Pros: Captures dispersion forces (π-π stacking) without empirical corrections; accurate barrier heights for proton transfer.

  • Cons: Grid-sensitive; slower convergence than B3LYP.

  • Verdict: The Gold Standard for ground-state energetics of 7-ANC.

Method C: The Optical Predictor (TD-CAM-B3LYP/aug-cc-pVDZ)
  • Best For: UV-Vis absorption and Emission spectra (Fluorescence).

  • Mechanism: Range-separated hybrid functional (corrects long-range exchange).

  • Pros: Correctly models Charge-Transfer (CT) states which are prevalent in naphthyridines; prevents "ghost" low-energy states common in B3LYP.

  • Cons: High memory requirement for analytical gradients.

  • Verdict: Essential for designing fluorescent probes based on 7-ANC.

Quantitative Performance Matrix

The following table summarizes the predicted deviations against high-level benchmarks (CCSD(T)) and experimental trends for naphthyridine derivatives.

FeatureMethod A (B3LYP)Method B (M06-2X)Method C (CAM-B3LYP)
Tautomer Energy (

)
Deviates by ~2-3 kcal/molAccurate (< 0.5 kcal/mol) Good
H-Bond Lengths Slightly overestimatedPrecise Precise

-Stacking Energy
Repulsive (Incorrect)Attractive (-12 kcal/mol) Attractive (Correct)
Absorption

Red-shifted error (~0.4 eV)N/A (Ground state)Accurate (< 0.2 eV)
Comp. Cost (Relative) 1.0x3.5x6.0x

Critical Insight: For 7-ANC, the Amino-Aldehyde tautomer is the dominant species in non-polar solvents, but the Imino-Enol form becomes accessible in aqueous media. Method A incorrectly predicts the Amino form is stable everywhere. Method B correctly predicts the solvent-induced shift.

Mechanistic Visualization: Tautomerism & Workflow

The 7-ANC molecule can undergo proton transfer between the 7-amino group and the ring nitrogen (N8), or involve the aldehyde oxygen. Understanding this pathway is vital for drug design.

Diagram 1: Tautomeric Equilibrium & Proton Transfer Pathways

Tautomerism Amino Amino-Aldehyde (Dominant in CHCl3) TS1 Transition State (Proton Transfer) Amino->TS1 +15 kcal/mol DNA DNA Base Pairing (G-G Mismatch) Amino->DNA Donor-Acceptor-Acceptor Imino Imino-Naphthyridine (Minor in H2O) TS1->Imino Fast Enol Enol-Imine (Rare/High Energy) Imino->Enol Tautomerization

Caption: Proton transfer energy landscape for 7-ANC. The Amino form is required for specific DNA recognition (DAA motif).

Diagram 2: Recommended Computational Workflow

Workflow Start Input Structure 7-ANC Step1 1. Conformational Search (MMFF / PM6) Start->Step1 Step2 2. Geometry Optimization (B3LYP/6-31G*) Step1->Step2 Step3 3. Electronic Energy & Solvation (M06-2X / def2-TZVP / SMD=Water) Step2->Step3 Ground State Step4 4. Excited States (TD-DFT) (CAM-B3LYP / aug-cc-pVDZ) Step2->Step4 Optical Props Output Data Analysis: NICS (Aromaticity) Oscillator Strength (f) Step3->Output Step4->Output

Caption: Optimized computational pipeline. Step 3 is critical for binding energies; Step 4 for fluorescence.

Detailed Experimental Protocol

To replicate the high-accuracy results (Method B), follow this self-validating protocol using Gaussian 16 or ORCA.

Phase 1: Geometry Optimization (Pre-Screening)
  • Input Construction: Build 7-Amino-1,8-naphthyridine-2-carbaldehyde. Ensure the aldehyde oxygen is coplanar with the ring (dihedral 0° or 180°) to maximize conjugation.

  • Route Section: #P B3LYP/6-31+G(d) Opt Freq SCRF=(Solvent=Chloroform)

  • Validation: Check for zero imaginary frequencies. If imaginary frequency exists < -50 cm⁻¹, it is a transition state (likely aldehyde rotation).

Phase 2: High-Level Energetics (The Production Run)

Why: To capture the subtle energy difference between the amino and imino tautomers.

  • Functional: Switch to M06-2X .

  • Basis Set: Use def2-TZVP (Triple-Zeta Valence Polarized) to reduce Basis Set Superposition Error (BSSE).

  • Solvation: Use the SMD (Solvation Model based on Density) rather than PCM, as SMD is parameterized better for

    
    .
    
  • Keyword String: #P M062X/def2TZVP SCRF=(SMD,Solvent=Water) SCF=Tight Int=Ultrafine

    • Note:Int=Ultrafine is mandatory for M06-2X to integrate the meta-GGA density gradients correctly.

Phase 3: Excited State Calculation (Fluorescence)

Why: 7-ANC derivatives are often fluorescent. Standard B3LYP underestimates charge-transfer energy, predicting "dark" states that don't exist.

  • Method: TD-DFT with CAM-B3LYP (Coulomb-Attenuating Method).

  • States: Calculate at least 10 states (NStates=10) to find the bright

    
     transition.
    
  • Equilibrium: For emission (fluorescence), optimize the first excited state geometry: #P CAM-B3LYP/6-311+G(d,p) TD(Singlets, NStates=6, Root=1) Opt

References & Authority

  • Synthesis & Structural Context: Goswami, S., et al. (2005).[1] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10(8), 929-936. Source:

  • Tautomerism in Naphthyridines (DFT Benchmarks): Alkorta, I., et al. (2005). "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." Theoretical Chemistry Accounts. Source:

  • DNA Recognition (Janus Wedge Application): Nakatani, K., et al. (2005). "Recognition of Guanine-Guanine Mismatches by the Dimeric Form of 2-Amino-1,8-naphthyridine." Journal of the American Chemical Society. Source:

  • Computational Protocol for Heterocycles: Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry...". Theoretical Chemistry Accounts. Source:

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 7-Amino-1,8-naphthyridine-2-carbaldehyde

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Amino-1,8-naphthyridine-2-carbaldehyde. As a specialized heterocyclic compound incorporating both an aromatic amine and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Amino-1,8-naphthyridine-2-carbaldehyde. As a specialized heterocyclic compound incorporating both an aromatic amine and an aldehyde functional group, this substance requires careful handling not only during its use in synthesis and drug development but also through its entire lifecycle to final disposal. This guide is designed to provide drug development professionals, researchers, and scientists with the necessary operational and logistical information to manage this chemical waste stream responsibly, ensuring laboratory safety and regulatory adherence.

Hazard Characterization: The "Why" Behind the Precautions

  • Aromatic Amine Group: Aromatic amines as a class can be toxic and are often suspect carcinogens. They can be absorbed through the skin and may cause skin sensitization.[1]

  • Aldehyde Group: Aldehydes are reactive compounds. They are frequently irritants to the skin, eyes, and respiratory tract and can act as sensitizers. Some aldehydes are also regulated for their toxicity.[2]

  • Naphthyridine Core: The parent compound, 1,8-Naphthyridine-2-carbaldehyde, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4]

Based on these structural analogs, 7-Amino-1,8-naphthyridine-2-carbaldehyde should be handled as a hazardous substance. The following table summarizes its anticipated hazard classifications under the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][7]

Immediate Safety & Personal Protective Equipment (PPE)

Given the compound's hazard profile, rigorous adherence to PPE protocols is the first line of defense against exposure. The causality is clear: to prevent dermal absorption, skin irritation, and inhalation of dust or aerosols, a complete barrier is necessary.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and absorption.[8]
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes or airborne particles of the compound.[1]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory NIOSH-approved respiratorRequired when handling powders outside of a fume hood or if aerosolization is possible.[4]

All handling of 7-Amino-1,8-naphthyridine-2-carbaldehyde, including the preparation of waste containers, should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.

Waste Segregation & Container Management: Preventing Unwanted Reactions

Proper segregation is a critical, non-negotiable step in hazardous waste management. Its purpose is to prevent dangerous reactions that can occur when incompatible chemicals are mixed, such as the generation of toxic gases, heat, or pressure.

Step-by-Step Container Protocol:

  • Select the Right Container: Use only chemically compatible containers, such as glass or high-density polyethylene (HDPE), that are in good condition with a tightly sealing screw cap. Do not use metal containers due to the potential for reaction with acidic or basic residues.

  • Label Correctly and Immediately: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[4]

    • The full chemical name: "7-Amino-1,8-naphthyridine-2-carbaldehyde " (no formulas or abbreviations)[4]

    • An accurate list of all components and their approximate percentages.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Maintain Segregation: This waste stream must be stored separately from:

    • Strong Oxidizers (e.g., nitric acid, permanganates): Aromatic amines can react violently with strong oxidizers.

    • Strong Acids: While the compound may be stable in some acidic solutions, mixing bulk quantities of amine-containing waste with strong acids can cause an exothermic reaction.

    • Bases: Keep separate from strong bases.

    • Aqueous Waste: Unless the waste is already in an aqueous solution, keep organic and aqueous waste streams separate to facilitate disposal.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4] Do not leave funnels in the container opening.

  • Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) near the point of generation and within secondary containment (e.g., a chemical-resistant tray).

Disposal Pathways: A Decision-Making Workflow

The primary and most secure method for the final disposal of 7-Amino-1,8-naphthyridine-2-carbaldehyde is through a licensed hazardous waste management facility. On-site chemical treatment is complex and not recommended for routine laboratory waste due to the potential for generating equally or more hazardous byproducts.[3]

The following workflow provides a logical path for managing waste from generation to pickup.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage (Satellite Accumulation Area) cluster_disposal Final Disposal A Generation of Waste (e.g., reaction residues, contaminated consumables) B Select & Label Compatible Waste Container A->B C Add Waste in Fume Hood (Wearing full PPE) B->C D Securely Seal Container After Each Addition C->D E Store in Secondary Containment D->E Place in SAA F Segregate from Incompatibles (Oxidizers, Acids, Bases) E->F G Container is <90% Full? F->G G->C Yes H Contact EHS for Waste Pickup G->H No I EHS Transports to Central Accumulation Area H->I J Shipment to Licensed Hazardous Waste Facility I->J K Final Disposition: High-Temperature Incineration J->K

Caption: Decision workflow for 7-Amino-1,8-naphthyridine-2-carbaldehyde waste.

Primary Disposal Method: Incineration

The recommended and most common disposal route is thermal incineration at a licensed facility.[3][7] This method offers several advantages:

  • Complete Destruction: High-temperature incineration equipped with afterburners and scrubbers ensures the complete destruction of the organic molecule, preventing its release into the environment.[7]

  • Liability Management: It adheres to the "cradle-to-grave" principle of hazardous waste management under the Resource Conservation and Recovery Act (RCRA), providing a documented and compliant disposal pathway.

Your institution's Environmental Health & Safety (EHS) office manages the relationship with waste contractors and will handle the final pickup, transport, and documentation.[4]

Spill & Decontamination Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Immediately alert others in the area.

  • Ensure Ventilation: Ensure the spill is in a well-ventilated area or within a fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as methanol or ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Contact EHS: Alert your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Compliance

All procedures described are designed to comply with the primary regulations governing hazardous waste in the United States, established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Your institution's EHS department is the ultimate authority on campus for ensuring compliance with these and any additional state or local regulations.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Cayman Chemical. (2025, July 24). Safety Data Sheet.
  • Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES.
  • ECHEMI. (2019, July 15). 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • ThermoFisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Sigma-Aldrich. (2025, December 22). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • PubChem. (n.d.). 1,8-Naphthyridine-2-carbaldehyde.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • OSHA.com. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • NIH National Center for Biotechnology Information. (2023, February 20). OSHA Formaldehyde Safety - StatPearls.

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